DSPE-PEG-OH, MW 2000
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C50H102NO12P |
|---|---|
Peso molecular |
940.3 g/mol |
Nombre IUPAC |
[3-[hydroxy-[2-[3-[2-(2-hydroxyethoxy)ethoxy]propanoylamino]ethoxy]phosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate;methane |
InChI |
InChI=1S/C48H94NO12P.2CH4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-47(52)58-43-45(44-60-62(54,55)59-39-36-49-46(51)35-38-56-41-42-57-40-37-50)61-48(53)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;;/h45,50H,3-44H2,1-2H3,(H,49,51)(H,54,55);2*1H4 |
Clave InChI |
BCKBHIAZJQENTG-UHFFFAOYSA-N |
Origen del producto |
United States |
Foundational & Exploratory
Critical Micelle Concentration of DSPE-PEG-OH 2000: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the critical micelle concentration (CMC) of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[hydroxyl(polyethylene glycol)-2000] (DSPE-PEG-OH 2000). Understanding the CMC is crucial for the effective design and application of this versatile phospholipid in drug delivery systems, such as liposomes and micelles. This document summarizes key quantitative data, details common experimental protocols for CMC determination, and provides visual representations of the underlying processes.
Introduction to DSPE-PEG-OH 2000
DSPE-PEG-OH 2000 is an amphiphilic block copolymer consisting of a hydrophobic distearoylphosphatidylethanolamine (DSPE) lipid anchor and a hydrophilic polyethylene (B3416737) glycol (PEG) chain with a terminal hydroxyl group.[1][2][3] This structure allows DSPE-PEG-OH 2000 to self-assemble in aqueous solutions to form micelles, which are core-shell nanostructures capable of encapsulating hydrophobic drugs.[1][2] The PEGylated surface of these micelles provides a steric barrier that can reduce clearance by the reticuloendothelial system, thereby prolonging circulation time in vivo.[4] The terminal hydroxyl group offers a site for further chemical modification and conjugation of targeting ligands.[1][2]
The critical micelle concentration (CMC) is a fundamental parameter that defines the concentration at which individual DSPE-PEG-OH 2000 molecules (unimers) begin to associate to form micelles. Below the CMC, the molecules exist predominantly as monomers in solution. Above the CMC, there is a dynamic equilibrium between monomers and micelles. A low CMC value is often desirable for in vivo applications, as it indicates greater stability of the micelles upon dilution in the bloodstream.[5][6]
Quantitative Data: Critical Micelle Concentration of DSPE-PEG 2000
The CMC of DSPE-PEG 2000 is influenced by factors such as the solvent, temperature, and ionic strength of the medium.[7] The following table summarizes reported CMC values from various studies.
| CMC Value (Molar) | CMC Value (µM) | Solvent/Medium | Temperature (°C) | Method | Reference |
| 1.8 x 10⁻⁵ mol L⁻¹ | 18 µM | Aqueous medium | 25 | Spectrofluorimetry (Pyrene probe) | [8] |
| 1.0 - 2.0 x 10⁻⁵ M | 10 - 20 µM | Pure water | Not Specified | Fluorescence (DPH probe) | [7] |
| 0.5 - 1.0 x 10⁻⁶ M | 0.5 - 1.0 µM | HEPES buffered saline | Not Specified | Fluorescence (DPH probe) | [7] |
| ~1 x 10⁻⁶ M | ~1 µM | Not Specified | Not Specified | Not Specified | [5] |
| 0.5 - 1.5 x 10⁻⁶ M | 0.5 - 1.5 µM | Not Specified | Not Specified | Fluorescence probe | [9] |
Note: DSPE-PEG-OH 2000 is often used interchangeably with DSPE-PEG 2000 in the literature when discussing CMC, as the terminal group (hydroxyl vs. methoxy) has a minor impact on the self-assembly behavior driven by the lipid and PEG chain.
Experimental Protocol: CMC Determination by Fluorescence Spectroscopy
A widely used method for determining the CMC of DSPE-PEG 2000 is fluorescence spectroscopy, often employing a hydrophobic fluorescent probe such as pyrene (B120774) or 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH).[7][8] The principle of this method relies on the change in the fluorescent properties of the probe as it partitions from the polar aqueous environment into the nonpolar, hydrophobic core of the micelles.
Materials and Equipment:
-
DSPE-PEG-OH 2000
-
Pyrene (fluorescent probe)
-
High-purity water or appropriate buffer (e.g., HEPES buffered saline)
-
Spectrofluorometer
-
Volumetric flasks and pipettes
-
Filtration system (e.g., 0.22 µm polycarbonate membranes)
-
Magnetic stirrer and stir bars
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of DSPE-PEG-OH 2000 in the desired aqueous medium at a concentration well above the expected CMC.
-
Prepare a stock solution of pyrene in a suitable organic solvent (e.g., acetone).
-
-
Sample Preparation:
-
Prepare a series of aqueous dispersions of DSPE-PEG-OH 2000 by serial dilution from the stock solution, covering a concentration range both below and above the anticipated CMC (e.g., 10⁻⁴ to 10⁻⁶ mol L⁻¹).[8]
-
To each DSPE-PEG-OH 2000 dilution, add a small aliquot of the pyrene stock solution to achieve a final pyrene concentration that is very low and constant across all samples.
-
The mixtures are typically incubated, often overnight with stirring at a controlled temperature (e.g., 25 °C), to ensure equilibrium is reached.[8]
-
-
Removal of Free Pyrene:
-
To eliminate the signal from undissolved pyrene, the solutions are filtered through a 0.22 µm polycarbonate membrane.[8]
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity of the pyrene probe in each sample using a spectrofluorometer. For pyrene, the emission spectrum is typically recorded, and the ratio of the intensity of the first and third vibronic peaks (I₁/I₃) is often used as it is sensitive to the polarity of the probe's microenvironment. A decrease in the I₁/I₃ ratio indicates the partitioning of pyrene into the hydrophobic micellar core. Alternatively, the overall fluorescence intensity can be monitored.[8]
-
-
Data Analysis:
Visualizations
Experimental Workflow for CMC Determination
Caption: Workflow for CMC determination using fluorescence spectroscopy.
Self-Assembly of DSPE-PEG-OH 2000 into Micelles
References
- 1. DSPE-PEG-OH, MW 2,000 | BroadPharm [broadpharm.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. DSPE-PEG-OH [nanosoftpolymers.com]
- 4. crodapharma.com [crodapharma.com]
- 5. Effect of the lipid chain melting transition on the stability of DSPE-PEG(2000) micelles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of DSPE-PEG2000 and its Complex with Doxorubicin Using NMR Spectroscopy and Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure and Dynamics of Highly PEG-ylated Sterically Stabilized Micelles in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, characterization and radiolabeling of polymeric nano-micelles as a platform for tumor delivering - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Synthesis and Purification of DSPE-PEG-OH MW 2000: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[hydroxyl(polyethylene glycol)-2000] (DSPE-PEG-OH MW 2000). This critical lipid excipient plays a pivotal role in the formulation of long-circulating liposomal drug delivery systems and other nanoparticle-based therapeutics. This document outlines a generalized synthesis methodology, detailed purification protocols, and key analytical characterization techniques.
Synthesis of DSPE-PEG-OH MW 2000
The synthesis of DSPE-PEG-OH MW 2000 typically involves the covalent conjugation of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (B53596) (DSPE) with a polyethylene (B3416737) glycol (PEG) derivative possessing a hydroxyl terminus and a reactive group for coupling to the amine of DSPE. A common strategy employs an activated PEG derivative, such as a succinimidyl carbonate (SC) functionalized PEG, which reacts with the primary amine of DSPE to form a stable urethane (B1682113) linkage.[1] While direct, detailed protocols for DSPE-PEG-OH are not extensively published, a generalized procedure can be inferred from the synthesis of its functionalized counterparts.
Generalized Experimental Protocol
Materials:
-
1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE)
-
α-hydroxyl-ω-succinimidyl carbonate polyethylene glycol (HO-PEG-SC), MW 2000
-
Anhydrous Chloroform (B151607) or Dichloromethane (DCM)
-
Triethylamine (B128534) (TEA)
-
Argon or Nitrogen gas
Reaction Scheme:
The reaction proceeds via the nucleophilic attack of the primary amine of DSPE on the electrophilic succinimidyl carbonate of the PEG derivative, leading to the formation of a urethane bond and the release of N-hydroxysuccinimide (NHS).
Procedure:
-
Dissolution: In a round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve DSPE and a slight molar excess (e.g., 1.1 equivalents) of HO-PEG-SC in anhydrous chloroform or DCM.
-
Base Addition: Add triethylamine (approximately 1.5-2.0 equivalents relative to DSPE) to the reaction mixture to act as a base, facilitating the reaction.
-
Reaction: Stir the mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the DSPE spot.
-
Quenching: Upon completion, the reaction can be quenched by the addition of a small amount of water.
-
Solvent Removal: The solvent is then removed under reduced pressure using a rotary evaporator to yield the crude product.
Purification of DSPE-PEG-OH MW 2000
Purification of the crude product is critical to remove unreacted starting materials (DSPE and HO-PEG-SC), byproducts (e.g., N-hydroxysuccinimide), and any potential side products. A multi-step purification strategy is often employed.
Key Considerations: Prevention of Hydrolysis
A crucial aspect of purifying DSPE-PEG derivatives is the prevention of hydrolysis of the ester bonds in the DSPE lipid tails. Exposure to acidic or strongly basic conditions, as well as elevated temperatures, can lead to the cleavage of the fatty acid chains, compromising the integrity of the final product.[2] Therefore, purification steps should be conducted under neutral pH conditions and at room temperature whenever possible.
Detailed Purification Protocol
Step 1: Silica (B1680970) Gel Chromatography
This step is effective in removing the bulk of unreacted DSPE and other non-PEGylated impurities.
-
Stationary Phase: Silica gel (60 Å, 230-400 mesh).
-
Mobile Phase: A gradient elution is typically used, starting with a non-polar solvent and gradually increasing the polarity. A common solvent system is a mixture of chloroform (or DCM) and methanol. The gradient can be started with 100% chloroform and gradually increased to a mixture of chloroform:methanol (e.g., 90:10 or 85:15 v/v).
-
Procedure:
-
Prepare a silica gel column.
-
Dissolve the crude product in a minimal amount of the initial mobile phase.
-
Load the sample onto the column.
-
Elute the column with the gradient mobile phase.
-
Collect fractions and analyze them by TLC to identify those containing the desired product.
-
Pool the pure fractions and remove the solvent under reduced pressure.
-
Step 2: Size-Exclusion Chromatography (SEC) or Dialysis
To remove smaller molecules like unreacted PEG derivatives and NHS, either SEC or dialysis can be employed.
-
Size-Exclusion Chromatography:
-
Stationary Phase: A gel with an appropriate molecular weight cutoff (e.g., Sephadex G-25 or similar).
-
Mobile Phase: An aqueous buffer at neutral pH, such as phosphate-buffered saline (PBS) pH 7.4, or deionized water.
-
Procedure: Dissolve the product from the silica gel chromatography step in the mobile phase and pass it through the SEC column. The DSPE-PEG-OH, being larger, will elute first.
-
-
Dialysis:
-
Dialysis Membrane: A membrane with a suitable molecular weight cutoff (MWCO), for example, 1 kDa.
-
Dialysis Buffer: Deionized water or a neutral buffer.
-
Procedure: Dissolve the product in the buffer, place it in the dialysis bag, and dialyze against a large volume of the buffer for 24-48 hours, with several buffer changes.
-
Step 3: Lyophilization
The final step is to remove the aqueous solvent to obtain the pure DSPE-PEG-OH as a white, fluffy powder.
-
Procedure: Freeze the purified aqueous solution of DSPE-PEG-OH and then place it under a high vacuum for lyophilization until all the water has sublimated.
Analytical Characterization
Thorough analytical characterization is essential to confirm the identity, purity, and molecular weight of the synthesized DSPE-PEG-OH.
| Analytical Technique | Purpose | Expected Results |
| ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy | To confirm the chemical structure and the presence of both DSPE and PEG moieties. | Characteristic peaks for the fatty acid chains of DSPE (around 0.8-2.5 ppm), the glycerol (B35011) backbone, the phosphoethanolamine headgroup, and the repeating ethylene (B1197577) glycol units of PEG (around 3.6 ppm) should be observed.[3] |
| Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry | To determine the average molecular weight and the polydispersity of the DSPE-PEG-OH conjugate. | A distribution of peaks centered around the expected average molecular weight of approximately 2750 Da (DSPE MW ~749 Da + PEG MW ~2000 Da).[2] |
| High-Performance Liquid Chromatography (HPLC) with an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) | To assess the purity of the final product. | A single major peak corresponding to the DSPE-PEG-OH conjugate. |
| Thin Layer Chromatography (TLC) | To monitor the reaction progress and the effectiveness of purification steps. | The final product should show a single spot with a different Rf value compared to the starting materials. |
Data Presentation
Table 1: Summary of Expected Molecular Weight and Purity Data
| Parameter | Expected Value | Analytical Method |
| Average Molecular Weight (MW) | ~2750 Da | MALDI-TOF MS |
| Purity | >95% | HPLC-ELSD/CAD |
Visualizations
Synthesis Workflow
Caption: A flowchart illustrating the key steps in the synthesis and purification of DSPE-PEG-OH 2000.
Logical Relationship of Components
Caption: Diagram showing the constituent parts of the DSPE-PEG-OH 2000 molecule and their relationship.
References
- 1. Synthesis of an end-group functionalized polyethylene glycol-lipid conjugate for preparation of polymer-grafted liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Purification of Homogeneous Lipid-Based Peptide Nanocarriers by Overcoming Phospholipid Ester Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of DSPE-PEG2000 and its Complex with Doxorubicin Using NMR Spectroscopy and Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Mechanism of Action of DSPE-PEG-OH 2000 in Drug Delivery
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[hydroxyl(polyethylene glycol)-2000] (DSPE-PEG-OH 2000) is an amphiphilic polymer-lipid conjugate that has become a cornerstone in the development of advanced nanomedicine delivery systems. Its unique structure, comprising a hydrophobic DSPE lipid anchor and a hydrophilic polyethylene (B3416737) glycol (PEG) 2000 chain with a terminal hydroxyl group, imparts critical functionalities to nanocarriers such as liposomes, micelles, and nanoparticles. The primary mechanism of action revolves around the "stealth" effect, where the PEG chain creates a steric hydration barrier on the nanoparticle surface. This barrier significantly reduces opsonization (the binding of plasma proteins), thereby preventing recognition and rapid clearance by the mononuclear phagocyte system (MPS), primarily in the liver and spleen. The result is a dramatic extension of the nanoparticle's systemic circulation time, which is crucial for enhancing therapeutic efficacy. This prolonged circulation allows the nanocarrier to accumulate preferentially in pathological tissues, such as tumors, through the Enhanced Permeability and Retention (EPR) effect. Furthermore, the terminal hydroxyl (-OH) group provides a versatile chemical handle for the covalent attachment of targeting ligands, enabling the development of actively targeted drug delivery systems that can selectively bind to and enter specific cell types. This guide details the core mechanisms, presents quantitative data on pharmacokinetic improvements, outlines key experimental protocols, and provides visual diagrams to illustrate these fundamental concepts.
Core Mechanism of Action: The "Stealth" Effect and Steric Stabilization
The central function of incorporating DSPE-PEG-OH 2000 into a nanocarrier is to create a "stealth" particle that can evade the body's natural immune surveillance.[1] This is achieved through the physicochemical properties of the long, hydrophilic PEG chain.
-
Steric Hindrance: Once the DSPE anchor integrates into the lipid bilayer of a nanoparticle, the PEG 2000 chain extends into the aqueous environment, forming a dense, dynamic, and neutral hydrophilic cloud on the particle's surface.[2] This layer physically blocks the interaction between the nanoparticle surface and blood components.
-
Reduced Opsonization: The primary mechanism for the clearance of foreign particles is opsonization, where plasma proteins (opsonins) adsorb onto the particle surface, marking it for recognition by phagocytic cells of the MPS (also known as the reticuloendothelial system, RES).[3] The PEG hydration shell effectively prevents this protein adsorption, rendering the nanoparticle "invisible" to macrophages and other immune cells.[1][3]
-
Colloidal Stability: In addition to in vivo stability, the PEG layer provides steric stabilization that prevents nanoparticle aggregation during storage and administration, ensuring a consistent size distribution and predictable behavior.
The density of the PEG chains on the surface is critical. At low densities, the PEG chains adopt a "mushroom" conformation. As the density increases, they transition to a more effective "brush" conformation, which provides a more complete shield against opsonization.[3]
Impact on Pharmacokinetics and Biodistribution
The direct consequence of the stealth effect is a profound alteration of the nanocarrier's pharmacokinetic (PK) profile. By avoiding rapid clearance, DSPE-PEG-OH 2000 formulations exhibit significantly longer circulation half-lives.[4]
Key Pharmacokinetic Changes:
-
Increased Half-Life (t½): The time it takes for the concentration of the drug carrier in the plasma to reduce by half is significantly extended, often from minutes to many hours or even days.[2][5]
-
Increased Area Under the Curve (AUC): The total drug exposure over time is substantially increased, meaning the drug has more time to reach its target site.[1][4]
-
Decreased Clearance (Cl): The rate at which the drug carrier is removed from the body is markedly reduced.[4][5]
-
Altered Biodistribution: PEGylation diverts nanoparticles away from major MPS organs. While accumulation in the liver and spleen is reduced compared to non-PEGylated counterparts, these organs still play a role in the eventual clearance of these long-circulating particles.[6][7][8]
Data Presentation
The following tables summarize quantitative data from preclinical studies, demonstrating the impact of DSPE-PEG 2000 on key pharmacokinetic and biodistribution parameters.
Table 1: Pharmacokinetic Profile Comparison of PEGylated vs. Non-PEGylated Formulations
| Formulation | Drug | Animal Model | t½ (Half-Life) | AUC (Area Under Curve) | Cl (Clearance) | Reference(s) |
|---|---|---|---|---|---|---|
| Control Formulation | Ridaforolimus | Rat | 2.58 h | 20.1 µg·h/mL | 0.5 L/h/kg | [5] |
| DSPE-PEG 2000 Micelles | Ridaforolimus | Rat | 4.38 h (1.7x increase) | 22.9 µg·h/mL | 0.29 L/h/kg (0.6x decrease) | [5] |
| Non-Liposomal | Doxorubicin | Mouse (Intracranial Tumor) | 1.1 h | 12.0 µg·h/mL | 0.5 L/h/kg | [9][10] |
| PEGylated Liposomal (PLD) | Doxorubicin | Mouse (Intracranial Tumor) | 19.8 h (18x increase) | 1109.8 µg·h/mL (92x increase) | 0.005 L/h/kg (100x decrease) | [9][10] |
| Conventional Liposomes | Resveratrol | Rat | 7.9 h | 10.1 µg·h/mL | 0.09 L/h/kg | [2] |
| DSPE-PEG 2000 Liposomes | Resveratrol | Rat | 19.8 h (2.5x increase) | 26.3 µg·h/mL (2.6x increase) | 0.03 L/h/kg (3x decrease) |[2] |
Table 2: Biodistribution Comparison of PEGylated Liposomes with Different PEG Densities (24h post-injection in mice)
| Organ | 0.9 mol% DSPE-PEG 2000 (% Injected Dose/gram) | 6 mol% DSPE-PEG 2000 (% Injected Dose/gram) | Fold Change | Reference(s) |
|---|---|---|---|---|
| Blood | ~2.5 | ~12.5 | ~5.0x Increase | [8] |
| Liver | ~25 | ~10 | ~2.5x Decrease | [8] |
| Spleen | ~15 | ~5 | ~3.0x Decrease | [8] |
| Tumor | ~5 | ~10 | ~2.0x Increase |[8] |
Role in Drug Targeting
DSPE-PEG-OH 2000 is instrumental in both passive and active drug targeting strategies.
Passive Targeting: The EPR Effect
The prolonged circulation enabled by PEGylation is a prerequisite for the Enhanced Permeability and Retention (EPR) effect. Solid tumors develop a chaotic and leaky vasculature with poor lymphatic drainage.[5][11] Nanoparticles of an appropriate size (typically <200 nm) can extravasate through the gaps in the tumor endothelium and, due to the poor lymphatic clearance, become trapped in the tumor interstitium. This leads to a passive accumulation of the drug-loaded nanocarrier at the tumor site, increasing therapeutic concentration where it is needed most while minimizing exposure to healthy tissues.[5]
Active Targeting via the Terminal Hydroxyl (-OH) Group
The "OH" in DSPE-PEG-OH 2000 denotes a terminal hydroxyl group, which serves as a crucial attachment point for targeting moieties. This enables active targeting, where the nanocarrier is engineered to bind specifically to receptors that are overexpressed on the surface of target cells (e.g., cancer cells).
Common conjugation chemistries involving the hydroxyl group include:
-
Conversion to an amine, carboxyl, or maleimide (B117702) group.
-
Activation with agents like N,N'-disuccinimidyl carbonate (DSC) or p-nitrophenyl chloroformate.
Once functionalized, ligands such as antibodies, antibody fragments (Fab'), peptides (e.g., RGD), or small molecules (e.g., folic acid) can be covalently attached. This targeted binding can enhance cellular uptake via receptor-mediated endocytosis, further increasing the intracellular drug concentration and therapeutic effect.
Experimental Protocols
Detailed methodologies are essential for the successful formulation and evaluation of DSPE-PEG-OH 2000-containing nanocarriers.
Protocol: Liposome (B1194612) Formulation via Thin-Film Hydration
This is the most common method for preparing liposomes in a laboratory setting.[3][12][13][14][15]
Materials & Equipment:
-
Lipids: Primary phospholipid (e.g., DSPC or HSPC), Cholesterol, DSPE-PEG-OH 2000.
-
Drug: Hydrophobic or hydrophilic drug.
-
Solvent: Organic solvent blend (e.g., chloroform, methanol).
-
Hydration Buffer: Phosphate-buffered saline (PBS), HEPES, or other aqueous buffer.
-
Rotary evaporator, round-bottom flask, water bath, probe sonicator or bath sonicator, extrusion device with polycarbonate membranes (e.g., 100 nm pore size).
Methodology:
-
Lipid Dissolution: Accurately weigh and dissolve the primary lipid, cholesterol, and DSPE-PEG-OH 2000 in the organic solvent in a round-bottom flask. A typical molar ratio might be 55:40:5 (Lipid:Cholesterol:DSPE-PEG). If encapsulating a hydrophobic drug, add it at this stage.[13]
-
Film Formation: Attach the flask to a rotary evaporator. Evaporate the organic solvent under reduced pressure at a temperature above the lipid's phase transition temperature (Tc) to form a thin, uniform lipid film on the flask wall.[15]
-
Drying: Place the flask under high vacuum for at least 2 hours to remove any residual organic solvent.
-
Hydration: Add the aqueous hydration buffer to the flask. If encapsulating a hydrophilic drug, it should be dissolved in this buffer.[3] Hydrate the film by agitating the flask in a water bath set to a temperature above the Tc for 30-60 minutes. This forms large, multilamellar vesicles (MLVs).
-
Size Reduction (Sonication): To break down the MLVs, sonicate the suspension using a bath or probe sonicator.[13]
-
Size Reduction (Extrusion): For a uniform size distribution, repeatedly pass the liposome suspension (e.g., 11-21 times) through an extruder fitted with polycarbonate membranes of a defined pore size (e.g., 100 nm). This should also be performed at a temperature above the Tc.[14]
-
Purification: Remove any unencapsulated drug via dialysis, size exclusion chromatography, or ultracentrifugation.
Protocol: In Vitro Serum Stability Assay
This assay assesses the colloidal stability of the nanoparticles in a biologically relevant fluid.[16][17][18]
Materials & Equipment:
-
Formulated DSPE-PEG-OH 2000 nanoparticles.
-
Fetal Bovine Serum (FBS) or Human Serum.
-
Phosphate-Buffered Saline (PBS).
-
Incubator (37°C), Dynamic Light Scattering (DLS) instrument.
Methodology:
-
Sample Preparation: Prepare two sets of samples. In one set, dilute the nanoparticle suspension to a final concentration (e.g., 1 mg/mL) in PBS. In the second set, dilute to the same concentration in a 50% or 90% serum solution (v/v in PBS).
-
Incubation: Incubate all samples at 37°C.
-
Time-Point Analysis: At various time points (e.g., 0, 1, 4, 12, 24, 48 hours), take an aliquot from each sample.
-
DLS Measurement: Measure the hydrodynamic diameter (Z-average size) and Polydispersity Index (PDI) of each aliquot using DLS.
-
Data Analysis: Plot the mean particle size and PDI against time. A stable formulation will show minimal changes in size or PDI over the incubation period, especially in the presence of serum. Significant increases indicate aggregation and instability.
Protocol: In Vivo Pharmacokinetic Study in a Rodent Model
This protocol determines the circulation profile of the nanocarrier.[9][10][19]
Materials & Equipment:
-
Animal Model: Male Sprague-Dawley rats or BALB/c mice.
-
Formulated, sterile, drug-loaded DSPE-PEG-OH 2000 nanoparticles.
-
Control formulation (e.g., free drug).
-
Syringes, intravenous (IV) injection equipment (e.g., tail vein catheter).
-
Blood collection tubes (e.g., with anticoagulant like EDTA).
-
Centrifuge, analytical equipment for drug quantification (e.g., HPLC-MS/MS).
Methodology:
-
Animal Acclimatization: Acclimate animals for at least one week under standard laboratory conditions.
-
Dosing: Administer a single bolus dose of the nanoparticle formulation or control drug via tail vein injection. The dose is typically specified in mg of drug per kg of body weight (e.g., 6 mg/kg).[9][10]
-
Blood Sampling: Collect blood samples (e.g., 100-200 µL) from the saphenous vein or via cardiac puncture at terminal time points. A typical sampling schedule would be: pre-dose, and 5 min, 30 min, 1, 2, 4, 8, 12, 24, and 48 hours post-injection.[9]
-
Plasma Preparation: Immediately centrifuge the blood samples to separate the plasma. Store plasma at -80°C until analysis.
-
Drug Quantification: Extract the drug from the plasma samples and quantify its concentration using a validated analytical method like HPLC-MS/MS.
-
Pharmacokinetic Analysis: Plot the plasma concentration versus time data. Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key PK parameters, including t½, AUC, Cl, and volume of distribution (Vd).
Conclusion
DSPE-PEG-OH 2000 is a multifunctional excipient that is fundamental to modern drug delivery science. Its primary mechanism of action—the creation of a steric hydration barrier—dramatically improves the pharmacokinetic profile of nanocarriers by enabling them to evade the mononuclear phagocyte system. This "stealth" characteristic not only prolongs circulation time but also facilitates passive tumor targeting via the EPR effect. Moreover, the presence of a terminal hydroxyl group provides a platform for chemical conjugation, allowing for the design of sophisticated, actively targeted therapies. The combination of these properties makes DSPE-PEG-OH 2000 an invaluable tool for developing safer and more effective nanomedicines. A thorough understanding of its mechanisms and the experimental protocols required for its application is essential for any researcher in the field of drug delivery.
References
- 1. dovepress.com [dovepress.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Pegylated liposomal doxorubicin: proof of principle using preclinical animal models and pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetic Evaluation of a DSPE-PEG2000 Micellar Formulation of Ridaforolimus in Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PEGylated PRINT Nanoparticles: The Impact of PEG Density on Protein Binding, Macrophage Association, Biodistribution, and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. To PEGylate or not to PEGylate: immunological properties of nanomedicine’s most popular component, poly(ethylene) glycol and its alternatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Pharmacokinetics and Efficacy of PEGylated Liposomal Doxorubicin in an Intracranial Model of Breast Cancer | PLOS One [journals.plos.org]
- 10. researchgate.net [researchgate.net]
- 11. Characterization of DSPE-PEG2000 and its Complex with Doxorubicin Using NMR Spectroscopy and Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Thin Film Hydration Method for Liposome and LNP formulation - Inside Therapeutics [insidetx.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. A novel in vitro serum stability assay for antibody therapeutics incorporating internal standards - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Interaction of functionalized nanoparticles with serum proteins and its impact on colloidal stability and cargo leaching - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 19. Pharmacokinetics and Anti-Tumor Efficacy of PEGylated Liposomes Co-Loaded with Cisplatin and Mifepristone - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of the Hydroxyl Group in DSPE-PEG-OH Functionalization: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The lipid-polymer conjugate 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[hydroxyl(polyethylene glycol)] (DSPE-PEG-OH) is a cornerstone in the development of advanced drug delivery systems, particularly in the formulation of nanoparticles such as liposomes and micelles. Its amphiphilic nature, with the hydrophobic distearoylphosphatidylethanolamine (DSPE) anchor embedding into the lipid bilayer and the hydrophilic polyethylene (B3416737) glycol (PEG) chain extending into the aqueous phase, imparts stealth characteristics and prolongs circulation times. However, the true versatility of DSPE-PEG-OH lies in its terminal hydroxyl (-OH) group, a reactive handle that opens the door to a vast array of functionalization possibilities for targeted drug delivery and diagnostic applications. This technical guide delves into the core principles and methodologies surrounding the functionalization of DSPE-PEG-OH, with a focus on the critical role of the hydroxyl group.
The Hydroxyl Group: A Gateway to Bioconjugation
The terminal hydroxyl group of DSPE-PEG-OH is the primary site for chemical modification, allowing for the attachment of targeting ligands, imaging agents, and other functional molecules.[1] While relatively inert on its own, the hydroxyl group can be activated or converted into more reactive functional groups, enabling a wide range of conjugation chemistries. This process is fundamental to tailoring nanoparticles for specific biological targets, thereby enhancing therapeutic efficacy and minimizing off-target effects.
The overall workflow for DSPE-PEG-OH functionalization can be visualized as a multi-step process, starting with the activation of the hydroxyl group, followed by conversion to a desired functional moiety, and finally, conjugation with a molecule of interest.
Key Functionalization Strategies
The conversion of the terminal hydroxyl group into other functionalities is the most common strategy to enable covalent attachment of biomolecules. The choice of the functional group depends on the desired conjugation chemistry and the nature of the molecule to be attached.
Activation of the Hydroxyl Group: The First Critical Step
Direct conjugation to the hydroxyl group is often inefficient. Therefore, the first step in most functionalization schemes is to convert the -OH group into a better leaving group, typically by sulfonylation. This "activation" step makes the terminal carbon more susceptible to nucleophilic attack.
-
Tosylation: Reaction with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine (B92270) or triethylamine (B128534) (TEA) converts the hydroxyl group to a tosylate (-OTs).[2]
-
Mesylation: Similarly, methanesulfonyl chloride (MsCl) reacts with the hydroxyl group to form a mesylate (-OMs), which is also an excellent leaving group.[3]
These activation steps are crucial as they pave the way for subsequent nucleophilic substitution reactions to introduce a variety of functional groups.
Common Functional Group Conversions
Once activated, the DSPE-PEG-OTs or DSPE-PEG-OMs can be readily converted into a range of useful functional groups.
-
Amine Functionalization (DSPE-PEG-NH2): The introduction of a primary amine group is a popular strategy as it allows for straightforward conjugation to carboxylic acids, NHS esters, and other amine-reactive groups commonly found in biomolecules. A robust method for this conversion is a two-step process involving azidation followed by reduction.[4] This approach typically offers high yields and excellent end-group fidelity.[5] Another method is the Gabriel synthesis, which utilizes potassium phthalimide (B116566) to introduce a protected amine, followed by hydrazinolysis to release the primary amine.[6][7]
-
Maleimide Functionalization (DSPE-PEG-Maleimide): Maleimide groups are highly specific for reacting with thiols (sulfhydryl groups) found in cysteine residues of proteins and peptides, forming stable thioether bonds. This is a widely used strategy for conjugating antibodies and other targeting peptides to nanoparticles. The synthesis of DSPE-PEG-Maleimide typically involves the reaction of DSPE-PEG-NH2 with a maleimide-containing N-hydroxysuccinimide (NHS) ester.
-
Carboxyl Functionalization (DSPE-PEG-COOH): A terminal carboxylic acid group enables conjugation to primary amines via amide bond formation, often facilitated by carbodiimide (B86325) chemistry (e.g., using EDC and NHS).
Quantitative Data on Functionalization Reactions
The efficiency of each reaction step is critical for the overall yield and purity of the final functionalized product. While yields can vary depending on the specific reaction conditions and the molecular weight of the PEG, the following table summarizes typical reported efficiencies for key conversion steps.
| Reaction Step | Starting Material | Reagents | Product | Typical Yield (%) | Reference(s) |
| Mesylation | PEG-OH | Methanesulfonyl chloride (MsCl), Triethylamine (TEA) | PEG-OMs | >95% | [3] |
| Azidation | PEG-OMs | Sodium azide (B81097) (NaN3) | PEG-N3 | ~97% | [3] |
| Reduction | PEG-N3 | Zinc (Zn), Ammonium chloride (NH4Cl) | PEG-NH2 | 82-99% | [4] |
| Maleimide Coupling | DSPE-PEG-NH2 | Maleimide-PEG-NHS | DSPE-PEG-Maleimide | High | N/A |
Note: The yields for DSPE-PEG-OH functionalization are expected to be similar to those reported for PEG-OH, as the DSPE moiety generally does not interfere with the terminal group reactions.
Experimental Protocols
Detailed and reliable experimental protocols are essential for successful DSPE-PEG-OH functionalization. The following sections provide step-by-step methodologies for key transformations.
Protocol 1: Activation of DSPE-PEG-OH via Mesylation
This protocol describes the conversion of the terminal hydroxyl group to a mesylate, a good leaving group for subsequent nucleophilic substitution reactions.
Materials:
-
DSPE-PEG-OH
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA)
-
Methanesulfonyl chloride (MsCl)
-
Argon or Nitrogen gas
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Syringes
Procedure:
-
Dissolve DSPE-PEG-OH (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (argon or nitrogen).
-
Add TEA (4 molar equivalents per hydroxyl group) to the solution and stir.[4]
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add MsCl (2 molar equivalents per hydroxyl group) dropwise to the cooled solution while stirring.
-
Allow the reaction to proceed at 0 °C for 2 hours, then warm to room temperature and stir overnight.
-
The reaction progress can be monitored by thin-layer chromatography (TLC) or 1H NMR.
-
Upon completion, the reaction mixture can be washed with water and brine to remove excess reagents and salts.
-
The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield DSPE-PEG-OMs.
Protocol 2: Synthesis of DSPE-PEG-NH2 via Azidation and Reduction
This two-step protocol is a high-yield method for converting the activated DSPE-PEG-OMs into DSPE-PEG-NH2.[4]
Step 2a: Azidation
Materials:
-
DSPE-PEG-OMs (from Protocol 1)
-
Anhydrous Dimethylformamide (DMF)
-
Sodium azide (NaN3)
Procedure:
-
Dissolve the DSPE-PEG-OMs (1 equivalent) in anhydrous DMF.
-
Add NaN3 (5 molar equivalents per mesylate group) to the solution.[4]
-
Heat the reaction mixture to 80-90 °C and stir overnight.
-
After cooling to room temperature, the solvent can be removed under reduced pressure.
-
The resulting DSPE-PEG-N3 can be purified by dialysis or size exclusion chromatography.
Step 2b: Reduction
Materials:
-
DSPE-PEG-N3 (from Step 2a)
-
Tetrahydrofuran (THF)
-
Deionized water
-
Ammonium chloride (NH4Cl)
-
Zinc dust (Zn)
Procedure:
-
Dissolve the DSPE-PEG-N3 (1 equivalent) in a mixture of THF and deionized water.
-
Add NH4Cl (4 molar equivalents per azide group) and Zn dust (2 molar equivalents per azide group) to the solution.[4]
-
Reflux the mixture for 24-72 hours. The reaction progress can be monitored by the disappearance of the azide peak in the IR spectrum (~2100 cm-1).
-
After completion, cool the reaction mixture and filter to remove the zinc dust.
-
The filtrate can be extracted with DCM, and the organic layers combined, dried, and concentrated to yield DSPE-PEG-NH2.
The logical flow of this two-step conversion is illustrated in the following diagram:
Characterization and Purification
Proper characterization and purification are paramount to ensure the quality and functionality of the synthesized DSPE-PEG derivatives.
Characterization Techniques
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR is a powerful tool to confirm the successful functionalization of DSPE-PEG-OH. The appearance of new characteristic peaks or the disappearance of the hydroxyl proton signal can confirm the chemical transformation. For example, in the tosylation of PEG-OH, the appearance of aromatic protons from the tosyl group can be observed.[8] Similarly, the disappearance of the azide signal and the appearance of amine protons can be monitored during the reduction step.[9]
-
Mass Spectrometry (MS): Techniques like Matrix-Assisted Laser Desorption/Ionization (MALDI) or Electrospray Ionization (ESI) mass spectrometry can be used to determine the molecular weight of the functionalized polymer and confirm the addition of the new functional group.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to identify the presence of specific functional groups. For instance, the strong, sharp peak around 2100 cm-1 is characteristic of the azide group, and its disappearance after reduction confirms the formation of the amine.
Purification Methods
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is a widely used technique for the purification and analysis of DSPE-PEG conjugates.[10] Different detectors can be employed, such as Ultraviolet (UV) for molecules with chromophores, Evaporative Light Scattering Detector (ELSD) for non-volatile analytes, and Charged Aerosol Detector (CAD) for a more universal response.[]
-
Size Exclusion Chromatography (SEC): SEC is useful for separating the functionalized polymer from smaller reagents and byproducts based on molecular size.
-
Dialysis: For larger molecular weight PEGs, dialysis is an effective method for removing small molecule impurities.
The selection of the appropriate purification method depends on the properties of the DSPE-PEG derivative and the impurities to be removed. A typical purification workflow might involve an initial extraction followed by column chromatography (HPLC or SEC) and finally dialysis to ensure high purity.
Conclusion
The terminal hydroxyl group of DSPE-PEG-OH is a critical enabler of its widespread use in advanced drug delivery. Through well-established chemical activation and conversion strategies, this seemingly simple functional group provides a versatile platform for the attachment of a myriad of molecules, transforming a passive "stealth" lipid into an active targeting agent. A thorough understanding of the underlying chemistries, coupled with robust experimental protocols and rigorous characterization, is essential for researchers and drug development professionals to harness the full potential of DSPE-PEG-OH in creating next-generation nanomedicines. The methodologies and data presented in this guide provide a solid foundation for the successful functionalization of DSPE-PEG-OH, paving the way for the development of more effective and targeted therapies.
References
- 1. DSPE-PEG-OH, MW 2,000 | BroadPharm [broadpharm.com]
- 2. Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Some Guidelines for the Synthesis and Melting Characterization of Azide Poly(ethylene glycol) Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Facile Strategy for the High Yielding, Quantitative Conversion of Polyglycol End-Groups to Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Khan Academy [khanacademy.org]
- 8. researchgate.net [researchgate.net]
- 9. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Simultaneous Determination of Polyethylene Glycol-Conjugated Liposome Components by Using Reversed-Phase High-Performance Liquid Chromatography with UV and Evaporative Light Scattering Detection - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Solution: A Technical Guide to DSPE-PEG-OH MW 2000 Solubility
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility characteristics of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[hydroxyl(polyethylene glycol)-2000] (DSPE-PEG-OH MW 2000). Understanding the solubility of this amphiphilic polymer is critical for its effective use in a variety of applications, particularly in the formulation of liposomes and lipid nanoparticles (LNPs) for drug delivery.[1][2]
Core Concepts in DSPE-PEG-OH Solubility
DSPE-PEG-OH MW 2000 is an amphiphilic molecule, possessing both a hydrophobic (lipid) and a hydrophilic (PEG) component. The hydrophobic DSPE tail allows for its incorporation into lipid bilayers and the encapsulation of hydrophobic drugs, while the hydrophilic PEG chain enhances its water solubility and provides steric stability to formulations.[1][3] This dual nature governs its solubility behavior in different solvent systems. The PEGylation with a 2000 molecular weight polyethylene (B3416737) glycol chain significantly increases the aqueous solubility of the otherwise poorly soluble DSPE lipid.[4]
Quantitative Solubility Data
The solubility of DSPE-PEG-OH MW 2000 can vary based on the specific experimental conditions, including temperature, pH, and the presence of co-solvents. The following table summarizes the available quantitative data for DSPE-PEG 2000 with hydroxyl and other functional groups in water and common organic solvents. It is important to note that slight variations in solubility may be observed depending on the terminal functional group of the PEG chain.
| Solvent | DSPE-PEG Derivative | Solubility (mg/mL) | Conditions |
| Water | DSPE-PEG 2000 | 25 | Ultrasonic, warming, heat to 60°C[5][6] |
| DSPE-PEG 2000 | >10 | Hot water[7][8] | |
| DSPE-PEG(2000) Carboxylic Acid | <0.1 | 60°C for 3 hours, then room temperature[9] | |
| Ethanol | DSPE-PEG-OH MW 2000 | 100 | Ultrasonic[10] |
| DSPE-PEG 2000 | 25 | Ultrasonic, warming, heat to 60°C[5][6][11] | |
| DSPE-PEG(2000)-amine | ~20 | -[4][12] | |
| DSPE-PEG 2000 Maleimide | >10 | Gentle warming[7][13] | |
| DSPE-PEG(2000) Carboxylic Acid | 5 | -[14] | |
| Chloroform | DSPE-PEG 2000 | - | Soluble, used to dissolve for film formation[5][6][15] |
| DSPE-PEG 2000 Maleimide | >10 | -[7][13] | |
| DSPE-PEG-NHS | 10 | -[4][8] | |
| DSPE-PEG-DBCO | - | Soluble[16] | |
| DSPE-PEG(2000)-N-Cy5 | - | Soluble[] | |
| Chloroform:Methanol (85:15) | DSPE-PEG(2000) Carboxylic Acid | 5 | -[14] |
| DSPE-PEG(2000) Amine | 5 | -[3] | |
| Dimethyl Sulfoxide (DMSO) | DSPE-PEG 2000 | 50 | Ultrasonic[5][6] |
| DSPE-PEG 2000 | 71.43 | Ultrasonic[11] | |
| DSPE-PEG-NHS | 10 | -[4][8] | |
| DSPE-PEG(2000) Carboxylic Acid | - | Insoluble[14] | |
| DSPE-PEG(2000) Amine | - | Insoluble[3] | |
| Dimethylformamide (DMF) | DSPE-PEG(2000)-amine | ~11 | -[4][12] |
Experimental Protocols
The dissolution of DSPE-PEG-OH MW 2000, particularly in aqueous solutions, often requires energy input to overcome the initial energy barrier for micelle formation and to ensure complete hydration of the PEG chains.
General Protocol for Dissolution in Water:
-
Weighing: Accurately weigh the desired amount of DSPE-PEG-OH MW 2000 powder.
-
Dispersion: Add the powder to the appropriate volume of water.
-
Energy Input:
-
Equilibration: Allow the solution to cool to room temperature. A clear solution indicates complete dissolution.[9]
Protocol for Lipid Film Hydration:
This is a common method for preparing liposomes or micelles.
-
Dissolution in Organic Solvent: Dissolve DSPE-PEG-OH MW 2000 and other lipids in a suitable organic solvent, such as chloroform, in a round-bottom flask.[4][5][6][15]
-
Film Formation: Evaporate the organic solvent using a rotary evaporator to form a thin lipid film on the wall of the flask.[4][5][6] Applying a vacuum for an extended period ensures the complete removal of the solvent.
-
Hydration: Add an aqueous buffer to the flask and hydrate (B1144303) the lipid film, often with gentle agitation or warming, to form a liposomal or micellar suspension.[5][6]
Factors Influencing Solubility
Several factors can impact the solubility of DSPE-PEG-OH MW 2000:
-
Temperature: As indicated in the protocols, heating can significantly improve the rate and extent of dissolution, particularly in aqueous media.[5][6][18]
-
pH: The pH of the aqueous medium can influence the charge of the phosphate (B84403) group, which may have a minor effect on solubility.
-
Sonication: The application of ultrasonic energy helps to break down aggregates and promote the interaction of the solvent with the lipid molecules.[5][6][11]
-
Purity of the Compound: Impurities can affect the self-assembly properties of the lipid and thus its apparent solubility.
-
Co-solvents: The presence of other lipids or excipients in a formulation can alter the overall solubility and stability of the system.[18]
Logical Workflow for Solubility Assessment
The following diagram illustrates a logical workflow for assessing the solubility of DSPE-PEG-OH MW 2000.
Signaling Pathways and Experimental Workflows
While DSPE-PEG-OH MW 2000 is a component of drug delivery systems and does not directly participate in signaling pathways, its use in formulations can influence the interaction of the delivered therapeutic with cellular pathways. The experimental workflow for utilizing DSPE-PEG-OH MW 2000 typically involves formulation, characterization, and in vitro/in vivo testing.
The following diagram illustrates a generalized experimental workflow for developing a DSPE-PEG-OH based drug delivery system.
References
- 1. DSPE-PEG-OH, MW 2,000 | BroadPharm [broadpharm.com]
- 2. DSG-PEG-OH, MW 2,000 | BroadPharm [broadpharm.com]
- 3. avantiresearch.com [avantiresearch.com]
- 4. benchchem.com [benchchem.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. nanocs.net [nanocs.net]
- 8. nanocs.net [nanocs.net]
- 9. echemi.com [echemi.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. DSPE-PEG 2000 | 892144-24-0 | MOLNOVA [molnova.com]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. rndsystems.com [rndsystems.com]
- 14. avantiresearch.com [avantiresearch.com]
- 15. mdpi.com [mdpi.com]
- 16. creative-biolabs.com [creative-biolabs.com]
- 18. How to overcome the challenges in clinical use of DSPE - PEG2000? - Blog [shochem.com]
A Technical Guide to the Physical Characteristics of DSPE-PEG-OH MW 2000 Powder
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[hydroxyl(polyethylene glycol)-2000] (DSPE-PEG-OH MW 2000) is a high-purity, biocompatible phospholipid polymer conjugate. It is a critical component in the formulation of stealth liposomes and lipid nanoparticles (LNPs) for drug delivery applications. The covalent attachment of a hydrophilic polyethylene (B3416737) glycol (PEG) chain to the DSPE lipid imparts a "stealth" characteristic, enabling nanoparticles to evade the mononuclear phagocyte system, thereby prolonging circulation time and enhancing drug accumulation at target sites. This technical guide provides an in-depth overview of the core physical characteristics of DSPE-PEG-OH MW 2000 powder, along with relevant experimental protocols and visualizations to aid researchers in its effective application.
Core Physical and Chemical Properties
DSPE-PEG-OH MW 2000 is a white to off-white solid powder.[1] Its amphiphilic nature, with a hydrophobic DSPE anchor and a hydrophilic PEG chain, dictates its self-assembly properties in aqueous environments, forming micelles and integrating into lipid bilayers.
Quantitative Data Summary
The following table summarizes the key quantitative physical and chemical properties of DSPE-PEG-OH MW 2000 powder. Due to the polydispersity of the PEG chain, the molecular weight is an average value.
| Property | Value | References |
| Appearance | White to off-white solid powder | [1] |
| Molecular Weight (Average) | ~2805.5 g/mol | [2] |
| Molecular Formula | C133H267N2O55P (representative) | [2] |
| Purity | ≥98% | [2] |
| Melting Point | 53 - 54 °C (for a closely related methoxy-terminated compound) | [3] |
| Solubility | ||
| in Water | Soluble | [4] |
| in Ethanol | 100 mg/mL (with sonication) | [5] |
| in Chloroform | Soluble | [4] |
| in Methanol | Soluble | [4] |
| Hygroscopicity | Hygroscopic | [6] |
| Storage Conditions | -20°C, protected from moisture and light | [1] |
Molecular Structure and Formulation Workflow
To visually represent the structure and a primary application of DSPE-PEG-OH MW 2000, the following diagrams are provided.
Caption: Figure 1: Schematic of DSPE-PEG-OH MW 2000 structure.
Caption: Figure 2: Liposome preparation workflow.
Experimental Protocols
Detailed methodologies for characterizing the physical properties of DSPE-PEG-OH MW 2000 powder are crucial for quality control and formulation development.
Determination of Melting Point (Capillary Method)
This protocol outlines the standard procedure for determining the melting point of a solid powder.
Apparatus:
-
Melting point apparatus
-
Capillary tubes (one end sealed)
-
Spatula
-
Mortar and pestle (if sample is not a fine powder)
Procedure:
-
Sample Preparation: Ensure the DSPE-PEG-OH MW 2000 powder is dry and finely powdered. If necessary, gently grind the sample using a mortar and pestle.
-
Capillary Tube Loading: Tap the open end of a capillary tube into the powder to collect a small amount of the sample. Invert the tube and tap the sealed end on a hard surface to pack the powder into the bottom. The packed sample height should be 2-3 mm.
-
Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.
-
Heating:
-
If the approximate melting point is known, rapidly heat the block to a temperature about 10-15°C below the expected melting point.
-
Then, reduce the heating rate to 1-2°C per minute to ensure accurate measurement.
-
If the melting point is unknown, perform a preliminary rapid heating to determine an approximate range, then repeat with a fresh sample and a slow heating rate.
-
-
Observation and Recording: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). The recorded melting point should be reported as a range.
Determination of Solubility
This protocol describes a general method for assessing the solubility of DSPE-PEG-OH MW 2000 powder in a given solvent.
Materials:
-
DSPE-PEG-OH MW 2000 powder
-
Selected solvent (e.g., deionized water, ethanol, chloroform)
-
Vials with caps
-
Analytical balance
-
Vortex mixer
-
Water bath sonicator
-
Centrifuge
Procedure:
-
Preparation of Supersaturated Solution:
-
Weigh a known amount of DSPE-PEG-OH MW 2000 powder and add it to a vial containing a known volume of the solvent. The amount should be in excess of its expected solubility to create a saturated solution.
-
Cap the vial tightly.
-
-
Equilibration:
-
Vortex the mixture vigorously for 1-2 minutes.
-
Place the vial in a water bath sonicator for 15-30 minutes to aid dissolution. For some solvents, gentle warming may be required.[7]
-
Allow the mixture to equilibrate at a constant temperature (e.g., room temperature) for a specified period (e.g., 24 hours) with continuous gentle agitation to ensure equilibrium is reached.
-
-
Separation of Undissolved Solute:
-
Centrifuge the vial at a high speed to pellet the undissolved powder.
-
-
Analysis of Supernatant:
-
Carefully collect a known volume of the clear supernatant, ensuring no solid particles are transferred.
-
Quantify the concentration of the dissolved DSPE-PEG-OH in the supernatant using an appropriate analytical technique (e.g., HPLC with a suitable detector, or a colorimetric phospholipid assay).
-
-
Calculation: The solubility is expressed as the concentration of the DSPE-PEG-OH in the saturated supernatant (e.g., in mg/mL).
Conclusion
This technical guide provides a comprehensive overview of the essential physical characteristics of DSPE-PEG-OH MW 2000 powder, a key excipient in advanced drug delivery systems. The provided data, diagrams, and experimental protocols are intended to equip researchers and formulation scientists with the necessary information for the successful application of this versatile phospholipid-polymer conjugate in their research and development endeavors. Careful consideration of these properties is paramount for the rational design and optimization of stable and effective nanomedicines.
References
- 1. avantiresearch.com [avantiresearch.com]
- 2. Peg2000 dspe | C133H267N2O55P | CID 406952 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. PegGylated lipids | DC Chemicals [dcchemicals.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. avantiresearch.com [avantiresearch.com]
- 7. medchemexpress.com [medchemexpress.com]
Thermal Properties of DSPE-PEG-OH MW 2000: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core thermal properties of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[hydroxyl(polyethylene glycol)-2000] (DSPE-PEG-OH MW 2000). Understanding these characteristics is crucial for the rational design and development of robust drug delivery systems, particularly liposomal and micellar formulations, where temperature-dependent phase behavior can significantly impact stability, drug release, and in vivo performance.
Core Thermal Properties
The thermal behavior of DSPE-PEG-OH MW 2000 is primarily characterized by a distinct melting transition of the lipid core in its self-assembled micellar state. This transition is from a low-temperature, amorphous solid or "glassy" phase to a high-temperature fluid phase.
Quantitative Thermal Data
The following table summarizes the key quantitative thermal properties of DSPE-PEG-OH MW 2000 micelles as determined by Differential Scanning Calorimetry (DSC).
| Thermal Property | Value | Description |
| Melting Transition Temperature (Tm) | 12.8 °C | The temperature at which the lipid core of the micelles transitions from a glassy to a fluid state upon heating. This is observed as an endothermic peak in DSC thermograms.[1][2][3] |
| Enthalpy of Transition (ΔH) | 39 ± 4.2 kJ/mol | The amount of heat absorbed during the melting transition, indicating the energy required to induce the phase change.[1] |
| Reversible Cooling Transition | 11.1 °C | The temperature at which the transition from the fluid to the glassy phase occurs upon cooling.[1] |
| Activation Energy for Monomer Desorption (Glassy Phase) | 156 ± 6.7 kJ/mol | The energy barrier for a single DSPE-PEG-OH MW 2000 molecule to leave a micelle when the core is in the glassy state (below Tm).[1][2][3] |
| Activation Energy for Monomer Desorption (Fluid Phase) | 79 ± 5.0 kJ/mol | The energy barrier for a single DSPE-PEG-OH MW 2000 molecule to leave a micelle when the core is in the fluid state (above Tm).[1][2][3] |
It is important to note that while the low-temperature phase is described as "glassy," a specific glass transition temperature (Tg) is not prominently reported in the literature for DSPE-PEG-OH MW 2000 under typical aqueous conditions. The observed endothermic transition at 12.8 °C is referred to as a melting transition of the lipid chains within the micelle core.[1]
Experimental Protocols
The characterization of the thermal properties of DSPE-PEG-OH MW 2000 is primarily achieved through Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).
Differential Scanning Calorimetry (DSC)
DSC is a thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. It is the primary method for determining the melting transition and enthalpy of DSPE-PEG-OH MW 2000 micelles.
Methodology:
-
Sample Preparation:
-
DSPE-PEG-OH MW 2000 is hydrated in an appropriate aqueous buffer (e.g., phosphate-buffered saline, PBS) to form micelles. The concentration is typically in the range of 1-10 mg/mL.
-
A precise volume of the micellar solution is loaded into a hermetically sealed aluminum DSC pan.
-
A reference pan is prepared with the same volume of the corresponding buffer.
-
-
Instrument Setup:
-
The DSC instrument is calibrated for temperature and enthalpy using standard materials (e.g., indium).
-
The sample and reference pans are placed in the DSC cell.
-
-
Thermal Analysis:
-
The sample is typically cooled to a temperature well below the expected transition (e.g., -10 °C).
-
A heating scan is performed at a controlled rate, commonly 1-10 °C/min, to a temperature above the transition (e.g., 40 °C).
-
A cooling scan is then performed at the same rate to observe the reversibility of the transition.
-
Data is collected as heat flow versus temperature. The melting temperature (Tm) is determined from the peak of the endothermic transition, and the enthalpy (ΔH) is calculated from the area under the peak.
-
Thermogravimetric Analysis (TGA)
Methodology:
-
Sample Preparation:
-
A small, accurately weighed amount of lyophilized (freeze-dried) DSPE-PEG-OH MW 2000 powder (typically 1-5 mg) is placed in a TGA pan (e.g., platinum or alumina).
-
-
Instrument Setup:
-
The TGA instrument is tared to zero with an empty pan.
-
The analysis is typically performed under an inert atmosphere (e.g., nitrogen) to prevent oxidative degradation.
-
-
Thermal Analysis:
-
The sample is heated from ambient temperature to a high temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).
-
The mass of the sample is continuously monitored and recorded as a function of temperature.
-
The resulting TGA curve plots the percentage of weight loss versus temperature. The onset of decomposition is identified as the temperature at which significant weight loss begins.
-
Visualizations
Experimental Workflow for Thermal Analysis
References
Self-Assembly of DSPE-PEG-OH MW 2000 into Micelles: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the principles and practical aspects governing the self-assembly of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[hydroxyl(polyethylene glycol)-2000] (DSPE-PEG-OH MW 2000) into micellar nanostructures. DSPE-PEG 2000 is a widely utilized amphiphilic polymer in drug delivery systems due to its biocompatibility, biodegradability, and ability to form stable core-shell micelles that can encapsulate hydrophobic therapeutic agents.[1][2] The hydrophilic PEG chains create a "stealth" corona that reduces recognition by the reticuloendothelial system, prolonging systemic circulation time.[2][3][4][5]
Core Principles of DSPE-PEG 2000 Micellization
The self-assembly of DSPE-PEG 2000 in an aqueous environment is a thermodynamically driven process. The hydrophobic distearoyl lipid tails spontaneously aggregate to form a core, minimizing their exposure to water, while the hydrophilic PEG chains form a protective outer shell that interfaces with the aqueous medium.[2][4] This process occurs above a specific concentration known as the Critical Micelle Concentration (CMC), which is a key indicator of the stability of the micelles upon dilution.[5]
Several factors influence the self-assembly and characteristics of DSPE-PEG 2000 micelles:
-
Solvent Ionic Strength: The CMC of DSPE-PEG 2000 is significantly influenced by the ionic strength of the solvent. In pure water, the CMC is approximately 10-20 µM, whereas in a buffered saline solution (e.g., HEPES buffered saline), the CMC is about ten times lower, in the range of 0.5-1.0 µM.[6] This is attributed to the screening of the charged phosphate (B84403) groups in the presence of ions, which favors micelle formation.[6]
-
Temperature: Temperature can affect the stability and kinetics of micelle formation and dissociation. For instance, in the presence of proteins like bovine serum albumin (BSA), the equilibrium can shift away from the micellar state towards a BSA-bound state as the temperature increases from 20°C to 37°C.[7][8][9][10]
-
PEG Chain Length: While this guide focuses on the 2000 MW PEG, it's noteworthy that longer PEG chains generally lead to a higher CMC due to the increased hydrophilicity of the polymer.[11][12]
The process of micelle formation can be visualized as a transition from individual unimers in solution to organized spherical structures once the CMC is exceeded.
Caption: DSPE-PEG 2000 unimers self-assemble into micelles above the CMC.
Quantitative Data Summary
The following table summarizes key quantitative parameters for DSPE-PEG 2000 micelles, compiled from various studies. These values can vary depending on the specific experimental conditions such as the solvent, temperature, and measurement technique.
| Parameter | Value | Conditions | Source(s) |
| Critical Micelle Concentration (CMC) | ~1 x 10⁻⁶ M (1 µM) | Aqueous Solution | [13] |
| 0.5-1.5 µM | Aqueous Solution | [11] | |
| 10-20 µM | Pure Water | [6] | |
| 0.5-1.0 µM | HEPES Buffered Saline | [6] | |
| ~2.44 µM | Aqueous Solution | [14] | |
| Hydrodynamic Diameter (Size) | ~10 nm | DLS and SAXS | [15] |
| 16.5-20 nm | Physical Tools | [3] | |
| 2-15 nm | DLS (Solvent Dependent) | [6] | |
| ~15 nm | DLS (at 1-5 mM in HEPES) | [16] | |
| 15-18 nm | DLS | [17] | |
| 40.87 ± 4.82 nm | DLS (Isoliquiritigenin-loaded) | [18] | |
| 52.0 nm | DLS (DSPE-PEG 2000 alone) | [19] | |
| Polydispersity Index (PDI) | Monomodal Distribution | DLS | [15] |
| < 0.3 (Generally Acceptable) | DLS | [5] | |
| 0.26 ± 0.01 | DLS (Isoliquiritigenin-loaded) | [18] | |
| 0.952 | DLS (DSPE-PEG 2000 alone, may indicate aggregation) | [19] | |
| Zeta Potential | -2.7 ± 1.1 mV | Aqueous Solution | [15] |
| ~ -38.0 mV | DSPE-PEG 2000 alone | [19] | |
| -24.37 ± 0.36 mV | Podophyllotoxin-loaded liposomes with DSPE-mPEG2000 | [20] | |
| Aggregation Number (Nagg) | ~90 | Experimentally Measured | [3] |
| ~90 | Saline Solution | [6] | |
| < 8 | Pure Water | [6] | |
| ~76 | At 25°C | [21] |
Experimental Protocols
Detailed methodologies are crucial for the reproducible formulation and characterization of DSPE-PEG 2000 micelles.
Micelle Formulation
Two common methods for preparing DSPE-PEG 2000 micelles are the thin-film hydration and direct dissolution methods.[5]
1. Thin-Film Hydration Method (for drug-loaded micelles)
This is a robust technique for encapsulating hydrophobic drugs.[2][5][22]
-
Materials: DSPE-PEG 2000, hydrophobic drug, organic solvent (e.g., chloroform, methanol), aqueous buffer (e.g., PBS pH 7.4), round-bottom flask, rotary evaporator, water bath sonicator or extruder, syringe filters (0.22 µm).[2][5]
-
Procedure:
-
Dissolution: Dissolve DSPE-PEG 2000 and the hydrophobic drug in the organic solvent in a round-bottom flask.[2][5]
-
Film Formation: Remove the organic solvent using a rotary evaporator to form a thin lipid film on the flask's inner surface.[2][5]
-
Drying: Dry the film under high vacuum for at least 4 hours to remove residual solvent.[2]
-
Hydration: Hydrate the film with the aqueous buffer by vortexing or sonicating at a temperature above the lipid's phase transition temperature (e.g., 40°C).[2][15]
-
Sterilization: Filter the resulting micelle solution through a 0.22 µm syringe filter to remove large aggregates and ensure sterility.[5][15] Store the formulation at 4°C.[5]
-
Caption: Workflow for the Thin-Film Hydration method.
2. Direct Dissolution Method (for empty micelles)
This is a simpler method for preparing micelles without a drug payload.[5]
-
Materials: DSPE-PEG 2000, aqueous buffer, syringe filter (0.22 µm).[5]
-
Procedure:
-
Dissolution: Directly dissolve the DSPE-PEG 2000 powder in the aqueous buffer by stirring.[16]
-
Equilibration: Allow the solution to equilibrate for several hours at a controlled temperature (e.g., 25°C).[16]
-
Filtration: Filter the solution through a 0.22 µm syringe filter to remove any non-dissolved aggregates.[5]
-
Micelle Characterization
Proper characterization is essential to ensure the quality and consistency of the micelle formulation.[5]
1. Dynamic Light Scattering (DLS)
DLS is used to determine the average hydrodynamic diameter (Z-average), polydispersity index (PDI), and zeta potential.[5]
-
Procedure:
-
Sample Preparation: Dilute the micelle solution with the same buffer used for hydration to an appropriate concentration.
-
Measurement: Transfer the diluted sample to a cuvette.[5]
-
Data Acquisition: Equilibrate the sample at 25°C for 1-2 minutes.[5] Perform measurements at a fixed angle (e.g., 90°).[15] The PDI should ideally be less than 0.3 for a homogenous population.[5] Zeta potential measurements provide information on surface charge and colloidal stability.[5]
-
2. Transmission Electron Microscopy (TEM)
TEM is used to visualize the morphology and size of the micelles.
-
Procedure:
-
Sample Preparation: Place a drop of the micelle solution onto a carbon-coated copper grid.
-
Staining: Negatively stain the sample with a contrast agent such as uranyl acetate.[24]
-
Imaging: Allow the grid to dry before imaging under the electron microscope. The micelles typically appear as spherical structures.[19][24][25]
-
3. CMC Determination by Fluorescence Spectroscopy
This method utilizes a fluorescent probe, such as pyrene (B120774), that exhibits changes in its fluorescence spectrum upon partitioning into the hydrophobic micelle core.[26]
-
Materials: DSPE-PEG 2000 solutions of varying concentrations, fluorescent probe (e.g., pyrene in acetone), aqueous buffer.[5]
-
Procedure:
-
Sample Preparation: Prepare a series of DSPE-PEG 2000 dilutions in the aqueous buffer. Add a small aliquot of the pyrene stock solution to each dilution (final pyrene concentration ~0.6 µM). Evaporate the acetone.[5][27]
-
Incubation: Incubate the samples overnight in the dark to allow for equilibrium.[5]
-
Fluorescence Measurement: Measure the fluorescence emission spectra. For pyrene, the ratio of the intensity of the first and third vibronic peaks (I1/I3) is plotted against the logarithm of the DSPE-PEG 2000 concentration.[27]
-
CMC Determination: The CMC is determined from the point of inflection in the resulting sigmoidal curve, where a sharp decrease in the I1/I3 ratio indicates the partitioning of pyrene into the micellar cores.
-
Caption: Workflow for CMC determination using fluorescence spectroscopy.
Conclusion
The self-assembly of DSPE-PEG-OH MW 2000 into micelles is a well-characterized and robust process, making it an invaluable tool in the field of drug delivery. By understanding the core principles of micellization and employing standardized experimental protocols for formulation and characterization, researchers can effectively develop and optimize DSPE-PEG 2000-based nanocarriers for a wide range of therapeutic applications. The quantitative data and methodologies presented in this guide serve as a comprehensive resource for scientists and professionals working to harness the potential of these versatile nanostructures.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Characterization of DSPE-PEG2000 and its Complex with Doxorubicin Using NMR Spectroscopy and Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are the surface properties of DSPE - PEG2000 - COOH micelles? - Blog [shochem.com]
- 5. benchchem.com [benchchem.com]
- 6. Structure and Dynamics of Highly PEG-ylated Sterically Stabilized Micelles in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thermodynamic and kinetic stability of DSPE-PEG(2000) micelles in the presence of bovine serum albumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. In vitro characterization of PEGylated phospholipid micelles for improved drug solubilization: effects of PEG chain length and PC incorporation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Effect of the lipid chain melting transition on the stability of DSPE-PEG(2000) micelles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis, characterization and radiolabeling of polymeric nano-micelles as a platform for tumor delivering - PMC [pmc.ncbi.nlm.nih.gov]
- 16. abstracts.biomaterials.org [abstracts.biomaterials.org]
- 17. researchgate.net [researchgate.net]
- 18. Long-Circulation and Brain Targeted Isoliquiritigenin Micelle Nanoparticles: Formation, Characterization, Tissue Distribution, Pharmacokinetics and Effects for Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. DSPE-mPEG2000-Modified Podophyllotoxin Long-Circulating Liposomes for Targeted Delivery: Their Preparation, Characterization, and Evaluation | Bentham Science [benthamscience.com]
- 21. mdpi.com [mdpi.com]
- 22. How does the drug loading method affect the performance of DSPE - PEG2000 micelles? - Blog [shochem.com]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. Characterization of Nanoparticles Using DSPE-PEG2000 and Soluplus [ouci.dntb.gov.ua]
- 26. researchgate.net [researchgate.net]
- 27. rsc.org [rsc.org]
Methodological & Application
Protocol for the Preparation of DSPE-PEG-OH MW 2000 Liposomes
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive protocol for the preparation of liposomes incorporating 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[hydroxyl(polyethylene glycol)-2000] (DSPE-PEG-OH MW 2000). The inclusion of DSPE-PEG imparts "stealth" characteristics to liposomes, prolonging their circulation time in the bloodstream by reducing clearance by the mononuclear phagocyte system.[1] This extended circulation enhances the potential for accumulation at target sites, such as tumors, through the enhanced permeability and retention (EPR) effect.[1]
Core Principles of DSPE-PEG-OH Liposome (B1194612) Preparation
The preparation of DSPE-PEG-OH liposomes is a multi-step process that involves the self-assembly of phospholipids (B1166683) into vesicular structures in an aqueous environment. The most common method, and the one detailed here, is the thin-film hydration technique followed by extrusion.[2][3] This method is favored for its simplicity and ability to produce homogenous populations of small unilamellar vesicles (SUVs).[2][3]
The overall process can be broken down into three principal stages:
-
Lipid Film Hydration: A mixture of lipids, including the primary phospholipid (e.g., DSPC or HSPC), cholesterol, and DSPE-PEG-OH, are dissolved in an organic solvent. The solvent is then evaporated to create a thin, uniform lipid film. This film is subsequently hydrated with an aqueous buffer to form multilamellar vesicles (MLVs).[1]
-
Size Reduction (Extrusion): The heterogeneous MLV suspension is subjected to high-pressure extrusion through polycarbonate membranes with a defined pore size. This process reduces the size of the liposomes and generates a more uniform population of SUVs.[1][3]
-
Drug Loading: Therapeutic agents can be encapsulated within the liposomes. Hydrophobic drugs are typically incorporated into the lipid bilayer during the film formation stage, while hydrophilic drugs are encapsulated in the aqueous core during hydration.[4] Active loading, using techniques like a pH gradient, can also be employed for certain drugs.[1]
Experimental Protocols
Materials and Equipment
-
Lipids:
-
1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) or Hydrogenated Soy Phosphatidylcholine (HSPC)
-
Cholesterol (Chol)
-
1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[hydroxyl(polyethylene glycol)-2000] (DSPE-PEG-OH MW 2000)
-
-
Solvents:
-
Chloroform (B151607) or a chloroform/methanol mixture (e.g., 2:1 v/v)[5]
-
-
Aqueous Buffer:
-
Phosphate-buffered saline (PBS) pH 7.4
-
-
Equipment:
-
Round-bottom flask
-
Rotary evaporator[6]
-
Water bath
-
Extruder device
-
Polycarbonate membranes (e.g., 100 nm pore size)
-
Gas-tight syringes
-
Dynamic Light Scattering (DLS) instrument
-
Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system
-
Protocol 1: Preparation of Blank DSPE-PEG-OH Liposomes
This protocol describes the preparation of liposomes without an encapsulated drug.
-
Lipid Film Formation:
-
In a round-bottom flask, dissolve the desired amounts of DSPC (or HSPC), cholesterol, and DSPE-PEG-OH in chloroform or a chloroform/methanol mixture. A common molar ratio is 55:40:5 (DSPC:Chol:DSPE-PEG-OH).
-
Attach the flask to a rotary evaporator.
-
Submerge the flask in a water bath set to a temperature above the phase transition temperature of the lipids (e.g., 60-65°C for DSPC).
-
Evaporate the organic solvent under reduced pressure to form a thin, uniform lipid film on the inner surface of the flask.[6]
-
To ensure complete removal of residual solvent, dry the lipid film under a high vacuum for at least 2 hours.[6]
-
-
Hydration of the Lipid Film:
-
Warm the aqueous buffer (e.g., PBS pH 7.4) to the same temperature as the water bath used for film formation.
-
Add the pre-warmed buffer to the flask containing the dry lipid film.
-
Agitate the flask by gentle rotation in the water bath for 30-60 minutes to hydrate (B1144303) the lipid film. This will result in the formation of a milky suspension of multilamellar vesicles (MLVs).
-
-
Liposome Extrusion (Size Reduction):
-
Assemble the extruder with the desired polycarbonate membrane (e.g., 100 nm). Pre-heat the extruder to the same temperature as the hydration step.
-
Load the MLV suspension into one of the gas-tight syringes and attach it to one side of the extruder. Attach an empty syringe to the other side.
-
Push the MLV suspension from the filled syringe through the membrane into the empty syringe.
-
Repeat this extrusion process for an odd number of passes (e.g., 11-21 times) to ensure a homogenous population of small unilamellar vesicles (SUVs).[1] The final liposome suspension should appear translucent.
-
-
Storage:
-
Store the prepared liposomes at 4°C.
-
Protocol 2: Characterization of Liposomes
1. Size and Polydispersity Index (PDI) Measurement:
-
Principle: Dynamic Light Scattering (DLS) is used to determine the mean hydrodynamic diameter and the size distribution (PDI) of the liposomes.
-
Protocol:
-
Dilute a small aliquot of the liposome suspension in the hydration buffer to an appropriate concentration.
-
Transfer the diluted sample to a cuvette.
-
Place the cuvette in the DLS instrument and allow it to equilibrate to a controlled temperature (e.g., 25°C).
-
Perform the measurement according to the instrument's software. Record the Z-average diameter and the PDI. A PDI value below 0.2 is generally considered indicative of a monodisperse population.
-
2. Encapsulation Efficiency and Drug Loading (for drug-loaded liposomes):
-
Principle: To determine the amount of drug successfully encapsulated within the liposomes, the unencapsulated ("free") drug must be separated from the liposomes. The amount of encapsulated drug is then quantified.
-
Protocol:
-
Separate the unencapsulated drug from the liposome formulation using a method such as size exclusion chromatography or dialysis.
-
Disrupt the liposomes to release the encapsulated drug. This can be achieved by adding a surfactant (e.g., Triton X-100) or an organic solvent (e.g., methanol).
-
Quantify the concentration of the drug in the disrupted liposome fraction using a suitable analytical technique, such as UV-Vis spectrophotometry or HPLC.
-
The encapsulation efficiency (EE%) is calculated as follows: EE% = (Amount of encapsulated drug / Total amount of initial drug) x 100
-
Data Presentation
The following table summarizes typical quantitative data for DSPE-PEG MW 2000 containing liposomes prepared by the thin-film hydration and extrusion method. Note that specific results will vary depending on the exact lipid composition, drug, and preparation parameters.
| Lipid Composition (molar ratio) | Extrusion Pore Size (nm) | Mean Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) | Encapsulated Drug | Encapsulation Efficiency (%) | Reference |
| HSPC:Chol (2:1) | 100 | 144.1 ± 13.8 - 162.7 ± 17.0 | 0.08 - 0.39 | Dexamethasone hemisuccinate | Not specified | [7] |
| PC:Chol:DSPE-PEG2000-Mal (2:1:0.03) | Not specified | ~100.3 | Not specified | - | - | [5] |
| Cholesterol:SPC:DSPE-PEG2000:DSPE-PEG2000-R8 (33:62:4.2:0.8) | Not specified (sonication) | Not specified | Not specified | Paclitaxel (PTX) | Not specified | [4] |
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation | Springer Nature Experiments [experiments.springernature.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Thin Film Hydration Method for Liposome and LNP formulation - Inside Therapeutics [insidetx.com]
- 7. Dexamethasone Loaded Liposomes by Thin-Film Hydration and Microfluidic Procedures: Formulation Challenges | MDPI [mdpi.com]
Application Notes and Protocols: Incorporation of DSPE-PEG-OH 2000 into Lipid Nanoparticles
Application Notes
Introduction to DSPE-PEG-OH 2000 in Lipid Nanoparticles (LNPs)
1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[hydroxyl(polyethylene glycol)-2000] (DSPE-PEG-OH 2000) is a critical component in the formulation of lipid nanoparticles for therapeutic applications, including drug and nucleic acid delivery.[1] It is an amphiphilic polymer consisting of a hydrophobic DSPE (1,2-distearoyl-sn-glycero-3-phosphoethanolamine) anchor and a hydrophilic polyethylene (B3416737) glycol (PEG) 2000 chain, terminating in a hydroxyl (-OH) group.
The primary role of incorporating DSPE-PEG-OH 2000 into an LNP formulation is to create a hydrophilic, protective layer on the nanoparticle's surface. This "stealth" coating sterically hinders the adsorption of plasma proteins (opsonins), which would otherwise mark the LNPs for rapid clearance by the mononuclear phagocyte system (MPS).[1][2][3] This evasion of the immune system significantly prolongs the circulation half-life of the nanoparticles, allowing more time for them to reach their target tissue.[2][4]
Key Functions and Considerations:
-
Steric Stability and Prolonged Circulation: The hydrated PEG chains form a physical barrier that reduces interactions with blood components, leading to longer circulation times.[2] The DSPE lipid anchor, with its two saturated 18-carbon acyl chains, provides strong and stable insertion into the lipid bilayer, ensuring the PEG layer is not easily detached in vivo, a property that distinguishes it from PEG-lipids with shorter lipid anchors.[2]
-
Control of Particle Size and Polydispersity: The inclusion and concentration of DSPE-PEG-OH 2000 are key parameters for controlling the final size and uniformity (Polydispersity Index or PDI) of LNPs during self-assembly.[5][6][7] Generally, increasing the molar percentage of PEG-lipid can lead to smaller particle sizes.[6][7]
-
Surface Functionalization: The terminal hydroxyl (-OH) group provides a reactive site for the covalent attachment of targeting ligands (e.g., antibodies, peptides, aptamers), enabling active targeting of LNPs to specific cells or tissues.
-
Impact on Efficacy: The concentration of DSPE-PEG must be carefully optimized. While essential for stability and circulation, an overly dense PEG layer can hinder the interaction of the LNP with target cells and subsequent endosomal escape, potentially reducing transfection or delivery efficiency.[8]
Caption: Role of the DSPE-PEG-OH 2000 stealth layer in preventing opsonization.
LNP Formulation Components
A typical LNP formulation for nucleic acid delivery consists of four key lipid components. The exact molar ratios are critical and must be optimized for the specific cargo and application.
| Component | Example | Molar Ratio (Typical Range) | Primary Function |
| Ionizable Lipid | DLin-MC3-DMA, SM-102, LP01 | 40 - 50 mol% | Encapsulates nucleic acids at acidic pH and facilitates endosomal escape at physiological pH. |
| Helper Phospholipid | DSPC, DOPE | 10 - 20 mol% | Provides structural integrity to the lipid bilayer. |
| Structural Lipid | Cholesterol | 35 - 45 mol% | Stabilizes the nanoparticle structure and modulates membrane fluidity.[9] |
| PEGylated Lipid | DSPE-PEG-OH 2000 | 1 - 5 mol% | Provides steric stability, prevents aggregation, and prolongs circulation time.[2][8][9] |
Experimental Protocols: LNP Formulation
Two primary methods are widely used for formulating LNPs: microfluidic rapid mixing and thin-film hydration.
Protocol 1: Microfluidic Rapid Mixing Method
This method is highly reproducible, scalable, and allows for precise control over particle size by rapidly mixing a lipid-in-ethanol stream with an aqueous stream containing the payload.[10][11] It is the current standard for producing LNPs for nucleic acid delivery.
Caption: Workflow for LNP formulation using the microfluidic rapid mixing method.
Methodology:
-
Preparation of Lipid Stock (Organic Phase):
-
Separately weigh the ionizable lipid, DSPC, cholesterol, and DSPE-PEG-OH 2000.
-
Dissolve all lipids in absolute ethanol to achieve a final total lipid concentration (e.g., 10-20 mg/mL). A common molar ratio is 50:10:38.5:1.5 (Ionizable:DSPC:Chol:DSPE-PEG).[8][9]
-
Ensure complete dissolution, using gentle heating (e.g., 40-50°C) if necessary.[12]
-
-
Preparation of Payload Stock (Aqueous Phase):
-
Microfluidic Mixing:
-
Load the lipid-ethanol solution and the aqueous nucleic acid solution into separate syringes.
-
Mount the syringes onto a syringe pump connected to a microfluidic mixing chip (e.g., a staggered herringbone micromixer).
-
Set the pump to the desired total flow rate (TFR, e.g., 2-12 mL/min) and flow rate ratio (FRR, aqueous:organic, typically 3:1).[13]
-
Initiate pumping. The rapid mixing within the chip causes nanoprecipitation and the self-assembly of LNPs.[11]
-
-
Purification and Buffer Exchange:
-
Collect the resulting LNP suspension from the chip outlet.
-
Immediately dialyze the suspension against sterile Phosphate-Buffered Saline (PBS), pH 7.4, using a dialysis cassette (e.g., 10 kDa MWCO).[9] Perform dialysis for at least 4 hours, with multiple buffer changes, to remove all ethanol and raise the pH. This neutralizes the ionizable lipid, resulting in a near-neutral surface charge.
-
Alternatively, for larger volumes, use Tangential Flow Filtration (TFF).
-
-
Sterilization and Storage:
-
Sterilize the final LNP formulation by passing it through a 0.22 µm filter.
-
Store at 4°C.
-
Protocol 2: Thin-Film Hydration Method
This is a conventional method for preparing liposomes and LNPs. While less reproducible for complex LNPs than microfluidics, it is useful for simpler formulations and for encapsulating small-molecule drugs.
References
- 1. benchchem.com [benchchem.com]
- 2. Effect of PEG Anchor and Serum on Lipid Nanoparticles: Development of a Nanoparticles Tracking Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Analysis of PEG-lipid anchor length on lipid nanoparticle pharmacokinetics and activity in a mouse model of traumatic brain injury - Biomaterials Science (RSC Publishing) DOI:10.1039/D2BM01846B [pubs.rsc.org]
- 5. nanoinnovation2024.eu [nanoinnovation2024.eu]
- 6. benchchem.com [benchchem.com]
- 7. Microfluidic technologies and devices for lipid nanoparticle-based RNA delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Analysis of PEG-lipid anchor length on lipid nanoparticle pharmacokinetics and activity in a mouse model of traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Lipid nanoparticles with PEG-variant surface modifications mediate genome editing in the mouse retina - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Strategies for targeted gene delivery using lipid nanoparticles and cell-derived nanovesicles - Nanoscale Advances (RSC Publishing) DOI:10.1039/D3NA00198A [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Toward a large-batch manufacturing process for silicon-stabilized lipid nanoparticles: A highly customizable RNA delivery platform - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Use of Microfluidics to Prepare Lipid-Based Nanocarriers [mdpi.com]
DSPE-PEG-OH MW 2000: Application Notes and Protocols for Nanoparticle Surface Modification
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[hydroxyl(polyethylene glycol)-2000] (DSPE-PEG-OH MW 2000) for the surface modification of nanoparticles. This document offers detailed protocols for nanoparticle formulation and characterization, quantitative data summaries, and visual diagrams to facilitate the application of this versatile phospholipid-polymer conjugate in research and drug development.
DSPE-PEG-OH MW 2000 is an amphiphilic molecule widely employed in the creation of "stealth" nanoparticles, such as liposomes and lipid nanoparticles (LNPs).[1][2] The 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (B53596) (DSPE) portion, a phospholipid, serves as a hydrophobic anchor, readily incorporating into the lipid bilayer of nanoparticles. The hydrophilic polyethylene (B3416737) glycol (PEG) chain with a terminal hydroxyl group extends from the nanoparticle surface, creating a hydrated layer that sterically hinders the adsorption of plasma proteins (opsonization).[3][4] This "stealth" characteristic allows the nanoparticles to evade recognition and clearance by the mononuclear phagocyte system (MPS), leading to prolonged systemic circulation times.[2][4] The terminal hydroxyl group (-OH) provides a reactive site for the covalent attachment of targeting ligands, enabling the development of actively targeted drug delivery systems.[5]
Data Presentation
The following tables summarize the physicochemical properties of nanoparticles formulated with DSPE-PEG 2000, highlighting the impact of formulation parameters on key characteristics.
Table 1: Physicochemical Properties of DSPE-PEG 2000-Modified Nanoparticles
| Formulation Composition (Molar Ratio) | Nanoparticle Type | Average Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Drug Encapsulation Efficiency (%) | Reference(s) |
| Cholesterol:SPC:DSPE-PEG2000 (33:62:5) | Liposome | 168.91 ± 7.07 | 0.19 ± 0.04 | -24.37 ± 0.36 | 87.11 ± 1.77 (Podophyllotoxin) | [6] |
| DSPE-PEG2000:Soluplus (1:1 w/w) | Micelle | 116.6 | 0.112 | -13.7 | Not Reported | [7] |
| DSPE-PEG2000:Soluplus (10:1 w/w) | Micelle | 36.5 | 0.900 | -28.5 | Not Reported | [7][8] |
| Ridaforolimus:DSPE-PEG2000 (10% w/w) | Micelle | 33 ± 15 | Not Reported | Not Reported | 77.52 ± 1.66 | [1] |
| PC:Chol:DSPE-PEG2000-maleimide (2:1:0.03) | Liposome | ~100.8 | 0.199 | Not Reported | Not Reported | [9] |
Table 2: Influence of DSPE-PEG 2000 Concentration on Nanoparticle Properties
| DSPE-PEG2000 Concentration (mol%) | Nanoparticle Type | Average Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Observations | Reference(s) |
| 0 | Liposome | >200 | >0.3 | Highly Negative | Prone to aggregation. | [2] |
| 2 | Liposome | ~150 | <0.2 | Moderately Negative | Reduced aggregation and in vivo clearance. | [10] |
| 5 | Liposome | ~125 | ~0.147 | -35 | Good balance of stability and drug release. | [11][12] |
| 10-30 | Liposome | <100 | <0.1 | Less Negative | Promotes formation of smaller, unilamellar vesicles. | [2] |
Experimental Protocols
This section provides detailed methodologies for the formulation and characterization of DSPE-PEG-OH MW 2000 modified nanoparticles.
Protocol 1: Nanoparticle Formulation via Thin-Film Hydration
This is a widely used method for preparing liposomes and other lipid-based nanoparticles.[12][13]
Materials:
-
DSPE-PEG-OH MW 2000
-
Structural lipids (e.g., Soy Phosphatidylcholine - SPC, Cholesterol)
-
Drug to be encapsulated
-
Organic solvent (e.g., chloroform, methanol)
-
Aqueous hydration buffer (e.g., Phosphate Buffered Saline - PBS, pH 7.4)
Procedure:
-
Lipid Film Formation:
-
Dissolve DSPE-PEG-OH MW 2000, structural lipids, and the hydrophobic drug in an organic solvent in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin, uniform lipid film on the inner surface of the flask.
-
Further dry the film under a stream of nitrogen gas or in a vacuum desiccator for at least 1 hour to remove residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with the aqueous buffer (containing the hydrophilic drug, if applicable) by rotating the flask at a temperature above the lipid phase transition temperature. This process leads to the formation of multilamellar vesicles (MLVs).
-
-
Size Reduction (Optional but Recommended):
-
To obtain smaller, unilamellar vesicles (SUVs) with a uniform size distribution, subject the MLV suspension to sonication (probe or bath) or extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm).[13]
-
Protocol 2: Nanoparticle Formulation via Solvent Evaporation
This method is suitable for forming polymeric micelles.[1]
Materials:
-
DSPE-PEG-OH MW 2000
-
Hydrophobic drug
-
Water-miscible organic solvent (e.g., acetone, methanol)
-
Aqueous phase (e.g., deionized water)
Procedure:
-
Dissolve the DSPE-PEG-OH MW 2000 and the hydrophobic drug in a water-miscible organic solvent.
-
Add the organic solution dropwise to the vigorously stirred aqueous phase.
-
The organic solvent is then removed by stirring under a gentle stream of air or by rotary evaporation.
-
As the organic solvent is removed, the DSPE-PEG-OH MW 2000 self-assembles into micelles, encapsulating the drug in the hydrophobic core.
-
The resulting micellar solution can be filtered through a 0.22 µm filter to sterilize and remove any unincorporated drug aggregates.
Protocol 3: Characterization of Nanoparticle Size, PDI, and Zeta Potential
Dynamic Light Scattering (DLS) is the standard technique for these measurements.
Procedure:
-
Dilute the nanoparticle suspension with the appropriate buffer to a suitable concentration for DLS analysis.
-
Transfer the diluted sample to a clean cuvette.
-
Measure the hydrodynamic diameter (particle size) and polydispersity index (PDI) using a DLS instrument.
-
For zeta potential measurement, use a specific electrode-containing cuvette and measure the electrophoretic mobility of the nanoparticles.
Protocol 4: Determination of Drug Encapsulation Efficiency
This protocol determines the percentage of the initial drug that is successfully entrapped within the nanoparticles.[14][15]
Procedure:
-
Separation of Free Drug: Separate the unencapsulated drug from the nanoparticle suspension using techniques such as size exclusion chromatography, dialysis, or centrifugal ultrafiltration.[15]
-
Quantification of Encapsulated Drug:
-
Disrupt the nanoparticles to release the encapsulated drug. This can be achieved by adding a surfactant (e.g., Triton X-100) or an organic solvent (e.g., methanol).
-
Quantify the amount of drug in the disrupted nanoparticle fraction using a suitable analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).[14][15]
-
-
Calculation:
-
Encapsulation Efficiency (%) = (Amount of encapsulated drug / Total amount of initial drug) x 100
-
Protocol 5: In Vitro Drug Release Study
The dialysis method is commonly used to assess the drug release profile from nanoparticles.[7]
Procedure:
-
Place a known concentration of the drug-loaded nanoparticle suspension into a dialysis bag with a molecular weight cut-off (MWCO) that allows the free drug to diffuse out while retaining the nanoparticles.
-
Immerse the dialysis bag in a larger volume of release buffer (e.g., PBS, pH 7.4) maintained at 37°C with constant stirring.
-
At predetermined time intervals, collect aliquots from the release buffer and replace with an equal volume of fresh buffer to maintain sink conditions.
-
Analyze the drug concentration in the collected aliquots using a suitable analytical method (e.g., UV-Vis spectrophotometry, HPLC).
Protocol 6: In Vitro Cellular Uptake and Cytotoxicity Assay
These assays evaluate the interaction of the nanoparticles with cells and their potential toxicity.
Cellular Uptake:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with fluorescently labeled nanoparticles for a specific duration.
-
Wash the cells with PBS to remove non-internalized nanoparticles.
-
The cellular uptake can be quantified using flow cytometry or visualized using fluorescence microscopy.[16][17]
Cytotoxicity (MTT Assay):
-
Seed cells in a 96-well plate and allow them to adhere.
-
Treat the cells with various concentrations of the nanoparticle formulation (and appropriate controls) for a defined period (e.g., 24, 48, 72 hours).
-
Add MTT reagent to each well and incubate to allow viable cells to form formazan (B1609692) crystals.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader to determine cell viability.[13]
Visualizations
The following diagrams illustrate key workflows and pathways related to DSPE-PEG-OH MW 2000 modified nanoparticles.
Caption: Workflow for the preparation of stealth nanoparticles using the thin-film hydration method.
Caption: Signaling pathway of nanoparticle delivery to tumors via passive (EPR effect) and active targeting.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. dovepress.com [dovepress.com]
- 3. PEGylation as a strategy for improving nanoparticle-based drug and gene delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stealth liposomes: review of the basic science, rationale, and clinical applications, existing and potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DSG-PEG-OH, MW 2,000 | BroadPharm [broadpharm.com]
- 6. Liposome Biodistribution Study - CD Formulation [formulationbio.com]
- 7. mdpi.com [mdpi.com]
- 8. storage.prod.researchhub.com [storage.prod.researchhub.com]
- 9. researchgate.net [researchgate.net]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. mdpi.com [mdpi.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. creative-biostructure.com [creative-biostructure.com]
- 16. Cellular delivery of PEGylated PLGA nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cellular uptake, intracellular behavior, and acute/sub-acute cytotoxicity of a PEG-modified quantum dot with promising in-vivo biomedical applications - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Targeted Drug Delivery Using DSPE-PEG-OH 2000
For Researchers, Scientists, and Drug Development Professionals
Introduction to DSPE-PEG-OH 2000 in Targeted Drug Delivery
1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[hydroxyl(polyethylene glycol)-2000] (DSPE-PEG-OH 2000) is a highly versatile phospholipid-polymer conjugate integral to the advancement of targeted drug delivery systems. Its amphiphilic nature, with a hydrophobic DSPE lipid anchor and a hydrophilic polyethylene (B3416737) glycol (PEG) 2000 tail, allows for the self-assembly into various nanocarriers such as liposomes and micelles.[1][2] The PEGylated surface provides a "stealth" characteristic, enabling nanoparticles to evade the mononuclear phagocyte system, thereby prolonging circulation time and enhancing accumulation in target tissues through the enhanced permeability and retention (EPR) effect, particularly in tumors.[3]
The terminal hydroxyl (-OH) group on the PEG chain serves as a crucial functional handle for the covalent attachment of targeting ligands, including antibodies, peptides, and small molecules. This functionalization facilitates active targeting of specific cell surface receptors that are overexpressed on diseased cells, such as cancer cells, leading to increased cellular uptake and localized drug delivery. This targeted approach aims to improve therapeutic efficacy while minimizing off-target toxicity.
Physicochemical Properties of DSPE-PEG-OH 2000-based Nanoparticles
The physicochemical characteristics of nanoparticles formulated with DSPE-PEG-OH 2000 are critical determinants of their in vitro and in vivo performance. Key parameters include particle size, polydispersity index (PDI), and zeta potential.
| Parameter | Typical Range | Significance in Drug Delivery |
| Particle Size (Diameter) | 80 - 200 nm | Influences circulation half-life, biodistribution, and tumor penetration via the EPR effect. |
| Polydispersity Index (PDI) | < 0.2 | Indicates a narrow particle size distribution, ensuring batch-to-batch consistency and predictable performance. |
| Zeta Potential | Slightly negative (-10 to -30 mV) | A slightly negative surface charge helps to prevent aggregation and nonspecific interactions with blood components. |
Experimental Protocols
Protocol 1: Preparation of Liposomes using Thin-Film Hydration Method
This protocol outlines the fundamental thin-film hydration technique for the preparation of liposomes incorporating DSPE-PEG-OH 2000.
Materials:
-
Primary phospholipid (e.g., DSPC, DPPC)
-
Cholesterol
-
DSPE-PEG-OH 2000
-
Organic solvent (e.g., chloroform, chloroform:methanol mixture)
-
Aqueous hydration buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)
-
Rotary evaporator
-
Water bath sonicator
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Lipid Film Formation:
-
Dissolve the primary phospholipid, cholesterol, and DSPE-PEG-OH 2000 in the organic solvent in a round-bottom flask. A typical molar ratio is 55:40:5 (e.g., DSPC:Cholesterol:DSPE-PEG-OH 2000).
-
Attach the flask to a rotary evaporator and rotate it in a water bath set above the phase transition temperature of the lipids.
-
Evaporate the organic solvent under reduced pressure to form a thin, uniform lipid film on the inner wall of the flask.
-
Dry the film under a high vacuum for at least 2 hours to remove any residual solvent.[4][5]
-
-
Hydration:
-
Hydrate (B1144303) the lipid film with the aqueous buffer pre-heated to above the lipid phase transition temperature.[5]
-
Agitate the flask by gentle rotation to facilitate the formation of multilamellar vesicles (MLVs).
-
-
Size Reduction (Extrusion):
-
To obtain unilamellar vesicles (LUVs) with a uniform size distribution, subject the MLV suspension to extrusion.
-
Pass the suspension through polycarbonate membranes with a defined pore size (e.g., 100 nm) for an odd number of passes (e.g., 11-21 times) using a heated extruder.[6]
-
-
Storage:
-
Store the resulting liposome (B1194612) suspension at 4°C.
-
Protocol 2: Functionalization of DSPE-PEG-OH 2000 with a Targeting Peptide via NHS-Ester Chemistry
This protocol describes the activation of the terminal hydroxyl group of DSPE-PEG-OH 2000 to an N-hydroxysuccinimide (NHS) ester, followed by conjugation to a peptide.
Materials:
-
DSPE-PEG-OH 2000
-
N,N'-Disuccinimidyl carbonate (DSC) or similar activating agent
-
Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Targeting peptide with a primary amine group
-
Dialysis membrane (e.g., MWCO 3.5 kDa)
-
Lyophilizer
Procedure:
-
Activation of DSPE-PEG-OH 2000:
-
Dissolve DSPE-PEG-OH 2000 and an excess of DSC in anhydrous DMF.
-
Add TEA or DIPEA to catalyze the reaction and stir under an inert atmosphere (e.g., argon or nitrogen) at room temperature for several hours to overnight.
-
The reaction converts the terminal hydroxyl group to a reactive NHS ester (DSPE-PEG-NHS).
-
-
Conjugation to Peptide:
-
Dissolve the targeting peptide in a suitable buffer (e.g., PBS pH 7.4).
-
Add the activated DSPE-PEG-NHS solution to the peptide solution. The primary amine on the peptide will react with the NHS ester to form a stable amide bond.[7][8][9]
-
Allow the reaction to proceed for several hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Purification:
-
Purify the DSPE-PEG-Peptide conjugate by dialysis against deionized water to remove unreacted peptide, NHS, and other small molecules.
-
Lyophilize the dialyzed solution to obtain the purified conjugate as a powder.
-
-
Liposome Formulation:
-
The DSPE-PEG-Peptide conjugate can then be incorporated into liposomes during the lipid film formation step (Protocol 1) or inserted into pre-formed liposomes via a post-insertion method.
-
Protocol 3: Drug Loading into Liposomes
3.3.1. Passive Loading of Hydrophilic Drugs
This method is suitable for water-soluble drugs and involves encapsulating the drug during the hydration of the lipid film.[10][11]
Procedure:
-
Prepare the thin lipid film as described in Protocol 1.
-
Dissolve the hydrophilic drug in the aqueous hydration buffer.
-
Use the drug-containing buffer to hydrate the lipid film.
-
Proceed with the size reduction step (extrusion).
-
Remove the unencapsulated drug by methods such as dialysis or size-exclusion chromatography.[6]
3.3.2. Active (Remote) Loading of Amphipathic Weakly Basic Drugs
This technique utilizes a transmembrane pH or ion gradient to actively load drugs into pre-formed liposomes, often achieving higher encapsulation efficiencies.[10][11]
Procedure:
-
Prepare liposomes as described in Protocol 1, using an acidic hydration buffer (e.g., ammonium (B1175870) sulfate (B86663) solution).
-
Remove the external buffer and replace it with a buffer of higher pH (e.g., PBS pH 7.4) to create a pH gradient.
-
Dissolve the drug in the external buffer.
-
Incubate the liposomes with the drug solution at a temperature above the lipid phase transition temperature. The uncharged form of the drug will diffuse across the lipid bilayer into the acidic core, where it becomes protonated and trapped.
-
Remove the unloaded drug using dialysis or size-exclusion chromatography.
Protocol 4: Characterization of Nanoparticles
3.4.1. Particle Size and Polydispersity Index (PDI) Measurement
Principle: Dynamic Light Scattering (DLS) is used to measure the hydrodynamic diameter of the nanoparticles and the PDI, which indicates the width of the size distribution.[12]
Procedure:
-
Dilute the liposome suspension in the appropriate buffer to avoid multiple scattering effects.
-
Transfer the diluted sample to a clean cuvette.
-
Place the cuvette in the DLS instrument and allow it to equilibrate to the desired temperature.
-
Perform the measurement according to the instrument's software. The Z-average diameter and PDI are the key parameters to record.[6]
3.4.2. Zeta Potential Measurement
Principle: Zeta potential is a measure of the magnitude of the electrostatic or charge repulsion/attraction between particles and is an indicator of colloidal stability. It is measured by applying an electric field across the sample and measuring the electrophoretic mobility of the particles.[13]
Procedure:
-
Dilute the liposome suspension in a buffer of known ionic strength.
-
Inject the sample into the zeta potential cell, ensuring no air bubbles are present.
-
Place the cell in the instrument and perform the measurement.
3.4.3. Determination of Encapsulation Efficiency (EE) and Drug Loading Content (LC)
Principle: EE and LC are determined by separating the unencapsulated drug from the liposomes and then quantifying the amount of drug associated with the vesicles.
Procedure:
-
Separate the unencapsulated drug from the liposomal formulation using techniques like dialysis, size-exclusion chromatography, or ultrafiltration.[6]
-
Disrupt the liposomes to release the encapsulated drug by adding a surfactant (e.g., Triton X-100) or an organic solvent.
-
Quantify the drug concentration in the disrupted liposome fraction using a suitable analytical method such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
-
Calculate EE and LC using the following formulas:
-
EE (%) = (Amount of encapsulated drug / Total initial amount of drug) x 100
-
LC (%) = (Amount of encapsulated drug / Total weight of nanoparticles) x 100
-
Visualization of Workflows and Signaling Pathways
Experimental Workflow for Targeted Liposome Preparation
Caption: Workflow for preparing targeted drug-loaded liposomes.
HER2 Signaling Pathway
Caption: Simplified HER2 signaling pathway in cancer cells.
Folate Receptor-Mediated Endocytosis
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. DSPE-PEG-OH, MW 2,000 | BroadPharm [broadpharm.com]
- 3. Characterization of DSPE-PEG2000 and its Complex with Doxorubicin Using NMR Spectroscopy and Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hkpr.hkbu.edu.hk [hkpr.hkbu.edu.hk]
- 5. Thin Film Hydration Method for Liposome and LNP formulation - Inside Therapeutics [insidetx.com]
- 6. benchchem.com [benchchem.com]
- 7. encapsula.com [encapsula.com]
- 8. encapsula.com [encapsula.com]
- 9. broadpharm.com [broadpharm.com]
- 10. Remote loading of preencapsulated drugs into stealth liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. wyatt.com [wyatt.com]
- 13. Measuring Zeta Potential of Nanoparticles - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols: DSPE-PEG-OH MW 2000 in mRNA Vaccine Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[hydroxyl(polyethylene glycol)-2000] (DSPE-PEG-OH MW 2000) is a critical component in the formulation of lipid nanoparticles (LNPs) for the delivery of messenger RNA (mRNA) in vaccines. This functionalized PEGylated lipid plays a pivotal role in the stability, circulation time, and overall efficacy of the delivery system. The hydrophilic polyethylene (B3416737) glycol (PEG) chain creates a steric barrier on the surface of the LNP, which reduces clearance by the mononuclear phagocyte system, thereby prolonging its circulation time in the bloodstream. This "stealth" property enhances the likelihood of the LNP reaching its target cells. The DSPE (distearoylphosphatidylethanolamine) lipid anchor ensures the stable incorporation of the PEG moiety into the lipid bilayer of the nanoparticle. The terminal hydroxyl (-OH) group on the PEG chain offers a site for further functionalization, allowing for the attachment of targeting ligands to direct the LNPs to specific cells or tissues.
These application notes provide a comprehensive overview of the use of DSPE-PEG-OH MW 2000 in mRNA vaccine delivery systems, including detailed protocols for the formulation and characterization of mRNA-loaded LNPs.
Data Presentation
The following tables summarize key quantitative data for LNPs formulated with DSPE-PEG-OH MW 2000, providing a baseline for researchers developing their own formulations.
Table 1: Physicochemical Properties of DSPE-PEG-OH MW 2000-Containing LNPs
| Parameter | Typical Value | Method of Analysis |
| Particle Size (Hydrodynamic Diameter) | 80 - 150 nm | Dynamic Light Scattering (DLS) |
| Polydispersity Index (PDI) | < 0.2 | Dynamic Light Scattering (DLS) |
| Zeta Potential | Near-neutral to slightly negative (-10 mV to 0 mV) at physiological pH | Electrophoretic Light Scattering (ELS) |
| mRNA Encapsulation Efficiency | > 90% | RiboGreen Assay |
Table 2: In Vivo Performance of DSPE-PEG-OH MW 2000-Containing mRNA-LNPs (Representative Data from Murine Models)
| Parameter | Typical Outcome | Method of Analysis |
| Protein Expression (e.g., Luciferase) | High expression levels in target organs (e.g., liver, spleen) | In Vivo Bioluminescence Imaging |
| Immune Response (Antigen-Specific Antibodies) | Robust induction of antigen-specific IgG and neutralizing antibodies | Enzyme-Linked Immunosorbent Assay (ELISA) |
| Cellular Immunity (Antigen-Specific T-cells) | Induction of antigen-specific CD4+ and CD8+ T-cell responses | ELISpot, Intracellular Cytokine Staining |
Experimental Protocols
Protocol 1: Formulation of mRNA-LNPs using DSPE-PEG-OH MW 2000 by Microfluidic Mixing
This protocol describes the formulation of mRNA-LNPs using a microfluidic mixing device, a reproducible and scalable method.
Materials:
-
Ionizable lipid (e.g., DLin-MC3-DMA, SM-102) dissolved in ethanol (B145695)
-
1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) dissolved in ethanol
-
Cholesterol dissolved in ethanol
-
DSPE-PEG-OH MW 2000 dissolved in ethanol
-
mRNA encoding the antigen of interest or a reporter protein (e.g., luciferase) in a low pH buffer (e.g., 50 mM citrate (B86180) buffer, pH 4.0)
-
Microfluidic mixing device (e.g., NanoAssemblr®)
-
Dialysis cassettes (10 kDa MWCO)
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Prepare the Lipid Mixture: In an RNase-free microcentrifuge tube, combine the ionizable lipid, DSPC, cholesterol, and DSPE-PEG-OH MW 2000 in ethanol at a desired molar ratio (e.g., 50:10:38.5:1.5). Vortex briefly to ensure a homogenous solution.
-
Prepare the mRNA Solution: Dilute the mRNA to the desired concentration in the low pH buffer.
-
Microfluidic Mixing:
-
Load the lipid mixture into one syringe and the mRNA solution into another syringe.
-
Set the flow rates on the microfluidic device according to the manufacturer's instructions to achieve a 3:1 aqueous to organic phase ratio.
-
Initiate the mixing process. The rapid mixing of the two streams will induce the self-assembly of the LNPs, encapsulating the mRNA.
-
-
Dialysis:
-
Transfer the collected LNP solution to a dialysis cassette.
-
Dialyze against sterile PBS (pH 7.4) at 4°C for at least 6 hours, with at least two buffer changes, to remove the ethanol and unencapsulated mRNA.
-
-
Sterilization and Storage:
-
Sterilize the final LNP formulation by passing it through a 0.22 µm syringe filter.
-
Store the sterile mRNA-LNP solution at 4°C for short-term storage or at -80°C for long-term storage.
-
Protocol 2: Characterization of mRNA-LNPs
A. Particle Size and Polydispersity Index (PDI) Measurement by Dynamic Light Scattering (DLS)
Materials:
-
mRNA-LNP sample
-
DLS instrument
-
Low-volume disposable cuvettes
Procedure:
-
Dilute a small aliquot of the mRNA-LNP suspension in sterile PBS to an appropriate concentration for DLS analysis (this will depend on the instrument).
-
Transfer the diluted sample to a clean cuvette.
-
Place the cuvette in the DLS instrument.
-
Set the instrument parameters (e.g., temperature, scattering angle) and initiate the measurement.
-
The instrument software will provide the average hydrodynamic diameter (particle size) and the PDI, which is a measure of the heterogeneity of the sample. A PDI value below 0.2 is generally considered acceptable for LNP formulations.[1][2][3]
B. mRNA Encapsulation Efficiency Determination by RiboGreen Assay
This assay quantifies the amount of mRNA protected within the LNPs.[4][5][6][7]
Materials:
-
mRNA-LNP sample
-
Quant-iT™ RiboGreen™ RNA Assay Kit (or equivalent)
-
Triton X-100 (10% solution)
-
TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 7.5)
-
Black 96-well plate
-
Fluorescence microplate reader
Procedure:
-
Prepare RNA Standards: Prepare a standard curve of the free mRNA in TE buffer, with concentrations ranging from 0 to 2 µg/mL.
-
Prepare Samples:
-
Intact LNPs (for free mRNA): Dilute the mRNA-LNP sample in TE buffer to a final concentration within the range of the standard curve.
-
Lysed LNPs (for total mRNA): Dilute the mRNA-LNP sample in TE buffer containing 0.5% Triton X-100 to lyse the nanoparticles and release the encapsulated mRNA.
-
-
Assay:
-
Add 50 µL of each standard and sample (intact and lysed) in triplicate to the wells of the 96-well plate.
-
Prepare the RiboGreen working solution by diluting the reagent 1:200 in TE buffer.
-
Add 50 µL of the RiboGreen working solution to each well.
-
Incubate the plate for 5 minutes at room temperature, protected from light.
-
-
Measurement: Measure the fluorescence intensity using a microplate reader with excitation at ~480 nm and emission at ~520 nm.
-
Calculation:
-
Subtract the fluorescence of the blank (0 µg/mL RNA) from all readings.
-
Use the standard curve to determine the concentration of mRNA in the intact and lysed samples.
-
Calculate the encapsulation efficiency using the following formula: Encapsulation Efficiency (%) = [(Total mRNA - Free mRNA) / Total mRNA] x 100
-
Protocol 3: In Vivo Evaluation of mRNA-LNP Efficacy in a Murine Model
This protocol describes a general procedure for assessing the in vivo expression of an mRNA-LNP formulation encoding a reporter protein like luciferase.[8][9][10][11]
Materials:
-
mRNA-LNP formulation (e.g., encoding firefly luciferase)
-
6-8 week old BALB/c or C57BL/6 mice
-
D-luciferin, potassium salt
-
In vivo imaging system (IVIS) or similar bioluminescence imaging system
-
Anesthesia (e.g., isoflurane)
Procedure:
-
Administration: Administer the mRNA-LNP formulation to the mice via the desired route (e.g., intramuscular, intravenous). A typical dose is 0.1 to 1 mg/kg of mRNA. Include a control group receiving PBS.
-
Bioluminescence Imaging:
-
At various time points post-administration (e.g., 6, 24, 48 hours), anesthetize the mice.
-
Administer D-luciferin (e.g., 150 mg/kg) via intraperitoneal injection.
-
Wait for 5-10 minutes for the substrate to distribute.
-
Place the anesthetized mouse in the imaging chamber of the IVIS.
-
Acquire bioluminescent images.
-
-
Data Analysis:
-
Use the imaging software to quantify the bioluminescent signal (in photons/second) from a region of interest (ROI) drawn around the area of expected expression (e.g., injection site for intramuscular, liver for intravenous).
-
Compare the signal intensity between different time points and treatment groups to assess the level and duration of protein expression.
-
Visualization
Signaling Pathway and Cellular Fate
The following diagram illustrates the generalized pathway of cellular uptake and endosomal escape of mRNA-LNPs.
Caption: Cellular uptake and endosomal escape of mRNA-LNPs.
Experimental Workflow: LNP Formulation and Characterization
This diagram outlines the key steps in the formulation and characterization of mRNA-LNPs.
Caption: Workflow for mRNA-LNP formulation and characterization.
Logical Relationship: Role of DSPE-PEG-OH MW 2000
This diagram illustrates the key functions of DSPE-PEG-OH MW 2000 in LNP-mediated mRNA delivery.
Caption: Key roles of DSPE-PEG-OH MW 2000 in mRNA-LNP systems.
References
- 1. wyatt.com [wyatt.com]
- 2. allanchem.com [allanchem.com]
- 3. Lipid nanoparticle characterization with multi-angle dynamic light scattering | Malvern Panalytical [malvernpanalytical.com]
- 4. abpbio.com [abpbio.com]
- 5. A careful look at lipid nanoparticle characterization: analysis of benchmark formulations for encapsulation of RNA cargo size gradient - PMC [pmc.ncbi.nlm.nih.gov]
- 6. waters.com [waters.com]
- 7. static.igem.wiki [static.igem.wiki]
- 8. Video: Testing the In Vitro and In Vivo Efficiency of mRNA-Lipid Nanoparticles Formulated by Microfluidic Mixing [jove.com]
- 9. Expression kinetics of nucleoside-modified mRNA delivered in lipid nanoparticles to mice by various routes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mitchell-lab.seas.upenn.edu [mitchell-lab.seas.upenn.edu]
- 11. cdn2.caymanchem.com [cdn2.caymanchem.com]
Application Notes and Protocols for the Formulation of Hydrophobic Drugs with DSPE-PEG-OH 2000
Audience: Researchers, scientists, and drug development professionals.
Introduction
1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[hydroxyl(polyethylene glycol)-2000] (DSPE-PEG-OH 2000) is a versatile, biocompatible, and biodegradable phospholipid-polymer conjugate widely utilized in advanced drug delivery systems.[1] Its amphiphilic nature, comprising a hydrophobic DSPE lipid anchor and a hydrophilic polyethylene (B3416737) glycol (PEG) chain, enables the self-assembly into various nanocarriers such as micelles and liposomes in aqueous environments.[2][3] These nanostructures are particularly effective for encapsulating hydrophobic drugs, thereby enhancing their solubility, stability, and pharmacokinetic profiles.[3][4]
The PEGylated surface of these nanoparticles provides a "stealth" characteristic, which helps in evading the mononuclear phagocyte system, leading to prolonged circulation times and increased accumulation in target tissues, such as tumors, through the enhanced permeability and retention (EPR) effect.[5][6] DSPE-PEG-OH 2000 is a key excipient for developing effective delivery systems for a wide range of therapeutic agents with poor water solubility.[7]
Key Applications
-
Enhanced Solubility and Bioavailability: DSPE-PEG-OH 2000 formulations can significantly increase the aqueous solubility of hydrophobic drugs. For instance, the solubility of ridaforolimus (B1684004) was increased approximately 40-fold when formulated in DSPE-PEG2000 micelles.[8]
-
Prolonged Circulation Time: The hydrophilic PEG chains create a steric barrier on the surface of nanocarriers, which reduces interactions with blood components and clearance by the reticuloendothelial system, thereby extending the plasma half-life of the encapsulated drug.[2][6]
-
Targeted Drug Delivery: The surface of DSPE-PEG-OH 2000-containing nanoparticles can be functionalized with targeting ligands (e.g., antibodies, peptides, folic acid) to facilitate specific delivery to diseased cells or tissues, enhancing therapeutic efficacy and reducing off-target toxicity.[2]
-
Improved Stability: Incorporation of DSPE-PEG-OH 2000 into liposomal formulations provides steric stabilization, which complements electrostatic repulsion to prevent aggregation during storage and use.[1][9]
Quantitative Data on DSPE-PEG-OH 2000 Formulations
The following tables summarize key quantitative data from studies utilizing DSPE-PEG 2000 for the formulation of hydrophobic drugs.
| Drug | Formulation Type | Drug:DSPE-PEG2000 Ratio (w/w) | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Drug Loading (%) | Reference |
| Podophyllotoxin | Liposome | Not Specified | 168.91 ± 7.07 | 0.19 ± 0.04 | -24.37 ± 0.36 | 87.11 ± 1.77 | Not Specified | [10] |
| Curcumin | Liposome (FA-modified) | Not Specified | Not Specified | Not Specified | Not Specified | 87.6 | 7.9 | [11] |
| Ridaforolimus | Micelle | Not Specified | 33 ± 15 | Not Specified | Not Specified | Not Applicable | Not Specified | [8] |
| Lidocaine | Nanoparticle (with PVP) | Not Specified | Not Specified | Not Specified | -24.33 ± 2.654 | Not Specified | 22.66 | [12] |
Note: "Not Specified" indicates that the data was not available in the cited sources. "Not Applicable" is used for micellar formulations where encapsulation efficiency is not the primary metric.
Experimental Protocols
Protocol 1: Preparation of DSPE-PEG-OH 2000 Micelles via Thin-Film Hydration
This protocol describes a common method for preparing drug-loaded micelles using the thin-film hydration technique.[3]
Materials:
-
DSPE-PEG-OH 2000
-
Hydrophobic drug (e.g., paclitaxel, docetaxel)
-
Chloroform (B151607) or other suitable organic solvent
-
Phosphate-buffered saline (PBS) or deionized water
Procedure:
-
Dissolution: Accurately weigh and dissolve DSPE-PEG-OH 2000 and the hydrophobic drug in chloroform in a round-bottom flask. The weight ratio of the drug to DSPE-PEG-OH 2000 should be optimized for desired drug loading.
-
Film Formation: Remove the organic solvent using a rotary evaporator at a controlled temperature (e.g., 60°C) to form a thin, uniform lipid film on the inner wall of the flask.
-
Drying: Place the flask under a high vacuum for at least 4 hours to ensure complete removal of any residual solvent.
-
Hydration: Hydrate the dried lipid film with a predetermined volume of PBS or deionized water by rotating the flask gently at a temperature above the lipid's phase transition temperature.
-
Sonication (Optional): To achieve a more uniform particle size, the resulting micellar solution can be sonicated using a probe sonicator or bath sonicator.
-
Filtration: Filter the micelle solution through a 0.22 µm syringe filter to remove any unincorporated drug aggregates and to sterilize the formulation.[8]
Visualization of the Thin-Film Hydration Workflow:
Caption: Workflow for preparing DSPE-PEG-OH 2000 micelles using thin-film hydration.
Protocol 2: Characterization of DSPE-PEG-OH 2000 Formulations
1. Particle Size, Polydispersity Index (PDI), and Zeta Potential Measurement
This procedure utilizes Dynamic Light Scattering (DLS) to determine the physicochemical properties of the prepared nanoparticles.[3]
Instrumentation:
-
Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer)
Procedure:
-
Sample Preparation: Dilute a small aliquot of the nanoparticle suspension with deionized water or an appropriate buffer to a suitable concentration for DLS analysis.
-
Size and PDI Measurement:
-
Equilibrate the instrument to the desired temperature (e.g., 25°C).
-
Place the diluted sample in a cuvette and insert it into the instrument.
-
Perform the measurement to obtain the average particle size (Z-average) and the Polydispersity Index (PDI).
-
-
Zeta Potential Measurement:
-
Inject the diluted sample into a specialized zeta potential cell.
-
Place the cell into the instrument.
-
Apply an electric field and measure the electrophoretic mobility to determine the zeta potential.
-
2. Determination of Encapsulation Efficiency and Drug Loading
This protocol uses High-Performance Liquid Chromatography (HPLC) to quantify the amount of drug encapsulated within the nanoparticles.
Materials:
-
HPLC system with a suitable detector (e.g., UV-Vis)
-
Appropriate HPLC column (e.g., C18)
-
Mobile phase (specific to the drug being analyzed)
-
Centrifugal filter units (e.g., Amicon Ultra)
-
Solvent to dissolve the nanoparticles (e.g., methanol, acetonitrile)
Procedure:
-
Separation of Free Drug:
-
Take a known volume of the nanoparticle formulation and place it in a centrifugal filter unit.
-
Centrifuge at a high speed to separate the nanoparticles (retentate) from the aqueous phase containing the free, unencapsulated drug (filtrate).
-
-
Quantification of Free Drug:
-
Analyze the filtrate by HPLC to determine the concentration of the free drug (C_free).
-
-
Quantification of Total Drug:
-
Take a known volume of the original, unfiltered nanoparticle formulation.
-
Disrupt the nanoparticles by adding a solvent that dissolves both the drug and the DSPE-PEG-OH 2000.
-
Analyze this solution by HPLC to determine the total drug concentration (C_total).
-
-
Calculations:
-
Encapsulation Efficiency (EE %): EE (%) = [(C_total - C_free) / C_total] * 100
-
Drug Loading (DL %): DL (%) = [Mass of encapsulated drug / Total mass of nanoparticles] * 100
-
Visualization of the Formulation and Characterization Workflow:
References
- 1. researchgate.net [researchgate.net]
- 2. Application of poly(ethylene glycol)–distearoylphosphatidylethanolamine (PEG-DSPE) block copolymers and their derivatives as nanomaterials in drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Characterization of DSPE-PEG2000 and its Complex with Doxorubicin Using NMR Spectroscopy and Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. crodapharma.com [crodapharma.com]
- 7. mdpi.com [mdpi.com]
- 8. Pharmacokinetic Evaluation of a DSPE-PEG2000 Micellar Formulation of Ridaforolimus in Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 9. How does DSPE - PEG2000 improve the stability of liposomes? - Blog [shochem.com]
- 10. benthamdirect.com [benthamdirect.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.aip.org [pubs.aip.org]
Application Notes and Protocols for Optimizing Liposome Stability with DSPE-PEG-OH 2000
Introduction
Liposomes are versatile nanocarriers for drug delivery, capable of encapsulating both hydrophilic and lipophilic therapeutic agents. However, their clinical application can be limited by rapid clearance from the bloodstream by the mononuclear phagocyte system (MPS). To overcome this, the surface of liposomes is often modified with polyethylene (B3416737) glycol (PEG), a process known as PEGylation. This creates a hydrophilic protective layer that reduces opsonization and subsequent MPS uptake, thereby prolonging circulation time and enhancing tumor accumulation through the enhanced permeability and retention (EPR) effect.[1][2][3][4]
1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[hydroxyl(polyethylene glycol)-2000] (DSPE-PEG-OH 2000) is a commonly used phospholipid for creating these "stealth" liposomes. The DSPE anchor ensures stable incorporation into the lipid bilayer, while the PEG 2000 chain provides the steric barrier. The concentration of DSPE-PEG-OH 2000 in the liposome (B1194612) formulation is a critical parameter that significantly influences the physicochemical properties and in vivo performance of the liposomes, including their size, charge, drug encapsulation efficiency, and, most importantly, their stability.[1][3]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on determining the optimal concentration of DSPE-PEG-OH 2000 for achieving maximum liposome stability. Detailed experimental protocols for liposome preparation and characterization are provided, along with a summary of expected outcomes based on varying DSPE-PEG-OH 2000 concentrations.
The Role of DSPE-PEG-OH 2000 Concentration in Liposome Stability
The molar percentage of DSPE-PEG-OH 2000 in the lipid mixture dictates the density of PEG chains on the liposome surface. This, in turn, affects the conformation of the PEG chains, which can transition from a "mushroom" regime at low concentrations to a "brush" regime at higher concentrations.[5][6] This transition significantly impacts the liposome's physical properties and stability.
-
Low DSPE-PEG-OH 2000 Concentrations (1-4 mol%): In the mushroom regime, the PEG chains are sparsely distributed and adopt a coiled, mushroom-like conformation. This provides a moderate steric barrier, offering some protection against aggregation and opsonization.
-
Optimal DSPE-PEG-OH 2000 Concentrations (5-8 mol%): As the concentration increases, the PEG chains become more crowded and extend outwards, forming a dense "brush" layer. This brush conformation provides a more effective steric shield, leading to enhanced stability, reduced protein binding, and prolonged circulation times.[5][6] Studies have indicated that the highest biological stability is often achieved at approximately 7 ± 2 mol% of DSPE-PEG 2000.[5][6]
-
High DSPE-PEG-OH 2000 Concentrations (>8 mol%): While a dense PEG layer is beneficial, excessively high concentrations can lead to challenges. It may hinder drug encapsulation, potentially destabilize the lipid bilayer, and in some cases, lead to the formation of micelles instead of liposomes.[6][7]
The optimal concentration is also dependent on the other lipid components, the encapsulated drug, and the intended application. Therefore, experimental validation is crucial.
Data Presentation: Influence of DSPE-PEG-OH 2000 Concentration on Liposome Properties
The following table summarizes the typical effects of varying DSPE-PEG-OH 2000 concentrations on key liposome characteristics. The values presented are indicative and may vary depending on the specific lipid composition, drug, and preparation method.
| Mol% DSPE-PEG-OH 2000 | Liposome Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Stability |
| 0 | 150 - 250 | 0.2 - 0.4 | -30 to -50 | High | Prone to aggregation |
| 2 | 120 - 180 | 0.1 - 0.25 | -20 to -35[8] | High | Improved stability |
| 5 | 100 - 150[9] | < 0.2[9] | -15 to -30 | Moderate to High[9] | Good stability |
| 7-8 | 90 - 130[6] | < 0.15 | -10 to -25 | Moderate | Optimal stability[5][6] |
| 10 | 80 - 120 | < 0.15 | -5 to -20 | Lower | May show reduced stability |
| >10 | Variable (may form micelles) | Variable | Near neutral | Low | Potentially unstable |
Experimental Protocols
This section provides detailed protocols for the preparation and characterization of DSPE-PEG-OH 2000-containing liposomes.
Liposome Preparation: Thin-Film Hydration Followed by Extrusion
This is a widely used method for preparing liposomes with a well-defined size distribution.[4]
Materials:
-
Primary phospholipid (e.g., 1,2-distearoyl-sn-glycero-3-phosphocholine, DSPC; or Hydrogenated Soy PC, HSPC)
-
Cholesterol
-
DSPE-PEG-OH 2000
-
Chloroform or a 2:1 chloroform:methanol mixture
-
Hydration buffer (e.g., phosphate-buffered saline (PBS) pH 7.4, HEPES-buffered saline)
-
Drug for encapsulation (optional)
-
Round-bottom flask
-
Rotary evaporator
-
Water bath
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
-
Gas-tight syringes
Procedure:
-
Lipid Film Formation:
-
Dissolve the lipids (e.g., DSPC, cholesterol, and varying molar ratios of DSPE-PEG-OH 2000) in the organic solvent in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator under reduced pressure at a temperature above the phase transition temperature of the primary lipid (e.g., 60-65°C for DSPC).
-
A thin, uniform lipid film should form on the wall of the flask.
-
Further dry the film under vacuum for at least 2 hours to remove any residual solvent.[10]
-
-
Hydration:
-
Hydrate the lipid film with the aqueous buffer (containing the hydrophilic drug if applicable) by rotating the flask in a water bath set above the lipid's phase transition temperature for 30-60 minutes. This will form multilamellar vesicles (MLVs).
-
-
Size Reduction (Extrusion):
-
Load the MLV suspension into a gas-tight syringe and assemble the extruder with the desired polycarbonate membrane (e.g., 100 nm).
-
Pass the liposome suspension through the membrane by pushing it from one syringe to another.
-
Repeat this extrusion process for an odd number of passes (e.g., 11-21 times) to ensure a homogenous population of unilamellar vesicles (LUVs).[4]
-
-
Purification:
-
Remove any unencapsulated drug by size exclusion chromatography or dialysis.
-
Liposome Characterization
4.2.1. Size and Polydispersity Index (PDI) Measurement
-
Principle: Dynamic Light Scattering (DLS) is used to determine the mean hydrodynamic diameter and the size distribution (PDI) of the liposomes.
-
Procedure:
-
Dilute the liposome suspension with the hydration buffer to an appropriate concentration.
-
Transfer the sample to a cuvette.
-
Measure the size and PDI using a DLS instrument at 25°C.
-
4.2.2. Zeta Potential Measurement
-
Principle: Laser Doppler Velocimetry is used to measure the surface charge of the liposomes, which is an indicator of colloidal stability.
-
Procedure:
-
Dilute the liposome suspension in an appropriate medium (e.g., 10 mM NaCl).
-
Measure the zeta potential using a suitable instrument.
-
4.2.3. Encapsulation Efficiency (EE)
-
Principle: EE is the percentage of the initial drug that is successfully entrapped within the liposomes.
-
Procedure:
-
Separate the unencapsulated (free) drug from the liposomes using methods like size exclusion chromatography or ultracentrifugation.
-
Quantify the concentration of the free drug in the supernatant/eluent.
-
Disrupt the liposomes (e.g., with a detergent like Triton X-100 or an organic solvent) and quantify the total drug concentration.
-
Calculate the EE using the following formula: EE (%) = (Total Drug - Free Drug) / Total Drug * 100
-
4.2.4. Stability Studies
-
Principle: The stability of the liposome formulation is assessed by monitoring changes in size, PDI, and drug leakage over time at different storage conditions.
-
Procedure:
-
Store the liposome formulations at different temperatures (e.g., 4°C and 25°C).
-
At predetermined time points (e.g., 0, 1, 2, 4, and 8 weeks), withdraw aliquots and analyze for:
-
Vesicle size and PDI using DLS.
-
Drug leakage by quantifying the amount of free drug.
-
-
Visualizations
Experimental Workflow
Caption: Workflow for liposome preparation and characterization.
Logic Diagram for Optimizing DSPE-PEG-OH 2000 Concentration
Caption: Logic diagram for optimizing DSPE-PEG-OH 2000 concentration.
Conclusion
The concentration of DSPE-PEG-OH 2000 is a critical parameter in the formulation of stable, long-circulating liposomes. While a concentration of 5-8 mol% is often a good starting point for achieving optimal stability, the ideal concentration is system-dependent. By following the detailed protocols for preparation and characterization outlined in these application notes, researchers can systematically evaluate the impact of DSPE-PEG-OH 2000 concentration and identify the optimal formulation for their specific drug delivery application. This empirical approach is essential for developing a robust and effective liposomal drug product.
References
- 1. Application of poly(ethylene glycol)–distearoylphosphatidylethanolamine (PEG-DSPE) block copolymers and their derivatives as nanomaterials in drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PEGylated Liposomes in the Clinic and Clinical Trials | Biopharma PEG [biochempeg.com]
- 3. How does DSPE - PEG2000 improve the stability of liposomes? - Blog [shochem.com]
- 4. benchchem.com [benchchem.com]
- 5. Effect of grafted PEG on liposome size and on compressibility and packing of lipid bilayer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. egrove.olemiss.edu [egrove.olemiss.edu]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Hydration of DSPE-PEG-OH MW 2000 Lipid Film
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[hydroxyl(polyethylene glycol)-2000] (DSPE-PEG-OH MW 2000) is an amphiphilic polymer widely utilized in drug delivery systems. Its structure, which includes a hydrophobic diacyl lipid tail (DSPE) and a hydrophilic polyethylene (B3416737) glycol (PEG) head, facilitates the self-assembly into core-shell micellar structures in aqueous environments.[1] These sterically stabilized micelles are effective nanocarriers for poorly water-soluble drugs, which are sequestered within the hydrophobic core.[1][2] The PEGylated corona provides a "stealth" characteristic, which reduces recognition by the reticuloendothelial system, prolonging systemic circulation time and enhancing accumulation in target tissues, such as tumors, through the enhanced permeability and retention (EPR) effect.[2][3]
The terminal hydroxyl (-OH) group on the PEG chain offers a reactive site for the covalent attachment of targeting ligands (e.g., antibodies, peptides, aptamers) or imaging agents, enabling the development of targeted and multifunctional nanomedicines.[4] This document provides detailed protocols for the formulation of nanoparticles using DSPE-PEG-OH MW 2000 via the lipid film hydration method and their subsequent characterization.
Core Concepts: Self-Assembly of DSPE-PEG-OH MW 2000
DSPE-PEG-OH is an amphiphilic molecule with a hydrophobic DSPE tail and a hydrophilic PEG-OH head. In an aqueous environment, these molecules spontaneously self-assemble to minimize the exposure of the hydrophobic tails to water. This process leads to the formation of core-shell structures, typically micelles, where the DSPE tails form a hydrophobic core and the PEG-OH chains form a hydrophilic corona that interfaces with the surrounding aqueous medium.[2] This self-assembly is a critical step in the formation of nanocarriers for drug delivery.
Below is a diagram illustrating the self-assembly of DSPE-PEG-OH MW 2000 monomers into a micellar structure.
Caption: Self-assembly of DSPE-PEG-OH monomers into a core-shell micelle.
Experimental Protocols
Protocol 1: Preparation of DSPE-PEG-OH MW 2000 Micelles using the Thin-Film Hydration Method
This protocol describes the preparation of nanoparticles from DSPE-PEG-OH MW 2000 using the thin-film hydration method. This technique is also suitable for encapsulating hydrophobic drugs.[2][5]
Materials:
-
1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[hydroxyl(polyethylene glycol)-2000] (DSPE-PEG-OH MW 2000)
-
Chloroform (B151607) or a chloroform:methanol mixture[6]
-
Hydration buffer (e.g., phosphate-buffered saline (PBS) pH 7.4, HEPES buffer, or deionized water)[2][7]
-
(Optional) Hydrophobic drug
-
Rotary evaporator[2]
-
Round-bottom flask[2]
-
Water bath[6]
-
(Optional) Bath sonicator or probe sonicator[2]
-
(Optional) Extruder with polycarbonate membranes (e.g., 100 nm)[7]
Procedure:
-
Dissolution: Dissolve a known amount of DSPE-PEG-OH MW 2000 (and the hydrophobic drug, if applicable) in chloroform or another suitable organic solvent in a round-bottom flask.[2] The concentration of the lipid solution can be around 1 mg/mL.[8]
-
Film Formation: Attach the flask to a rotary evaporator. Evaporate the organic solvent under vacuum at a controlled temperature (e.g., 40-60°C) to form a thin, uniform lipid film on the inner surface of the flask.[2][8]
-
Drying: Further dry the film under a high vacuum for at least 4 hours to overnight to ensure complete removal of any residual organic solvent.[2][9]
-
Hydration: Hydrate the thin film by adding a predetermined volume of the aqueous hydration buffer, pre-heated to a temperature above the phase transition temperature of the DSPE lipid (e.g., 60-90°C).[1][7] The final lipid concentration will depend on the volume of buffer added.
-
Micelle Formation: Gently agitate the flask for 30-60 minutes to facilitate the self-assembly of micelles.[1] The solution should transition from a milky suspension to a clear or translucent solution.[1] For liposome (B1194612) formation with other lipids, this step results in multilamellar vesicles (MLVs).[6]
-
Optional Size Reduction:
-
Sonication: To obtain smaller and more uniform nanoparticles, the suspension can be sonicated using a bath or probe sonicator.[2][9]
-
Extrusion: For liposomal formulations, to produce small unilamellar vesicles (SUVs) with a uniform size distribution, the MLV suspension can be extruded through polycarbonate membranes of a defined pore size (e.g., 100 nm) for an odd number of passes (e.g., 11-21 times).[6][7]
-
Experimental Workflow Diagram:
Caption: Workflow for nanoparticle preparation via the thin-film hydration method.
Data Presentation
The following tables summarize key quantitative data for DSPE-PEG 2000 based nanoparticles from the literature. These values can serve as a reference for expected outcomes.
Table 1: Critical Micelle Concentration (CMC) of DSPE-PEG 2000
| Parameter | Value | Conditions | Reference |
| CMC | ~ 1 x 10⁻⁶ M | Not specified | [7] |
| CMC | 10-20 µM | In pure water | [10] |
| CMC | 0.5-1.0 µM | In HEPES buffered saline | [10] |
Table 2: Physicochemical Properties of DSPE-PEG 2000 Nanoparticles
| Formulation | Average Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Reference |
| DSPE-PEG2000 alone | 52.0 | 0.952 | ~ -38.0 | [8] |
| DSPE-PEG2000/Soluplus (1/1) | 50-150 (TEM) | Not reported | Not reported | [8] |
| DSPE-PEG2000 Micelles | 9.6 ± 0.6 | Not reported | -2.7 ± 1.1 | [11] |
| cRGD-CL/pshOC-2 lipoplexes | 150 ± 1.02 | < 0.2 (Implied) | 19.8 ± 0.249 | [12] |
Characterization Methods
After preparation, it is crucial to characterize the physicochemical properties of the DSPE-PEG-OH MW 2000 nanoparticles.
-
Particle Size and Polydispersity Index (PDI): Dynamic Light Scattering (DLS) is commonly used to determine the average hydrodynamic diameter and the size distribution (PDI) of the nanoparticles in suspension.[6][8]
-
Zeta Potential: DLS instruments are also used to measure the zeta potential, which indicates the surface charge of the nanoparticles and is a predictor of their colloidal stability.[8][11]
-
Morphology: Transmission Electron Microscopy (TEM) or Cryo-TEM can be used to visualize the shape and size of the nanoparticles.[8][13]
-
Encapsulation Efficiency: For drug-loaded formulations, the amount of encapsulated drug can be determined by separating the nanoparticles from the free drug (e.g., using size exclusion chromatography or dialysis) and quantifying the drug in each fraction using a suitable analytical method like HPLC or UV-Vis spectroscopy.[6][9]
-
Surface Modification: The successful conjugation of targeting ligands to the terminal -OH group can be confirmed using various analytical techniques such as NMR spectroscopy, FTIR, and mass spectrometry.[11]
Conclusion
The thin-film hydration method is a straightforward and widely adopted technique for preparing DSPE-PEG-OH MW 2000-based nanoparticles for drug delivery applications.[5][14] The protocols and data presented here provide a foundational guide for researchers and drug development professionals. The unique feature of the terminal hydroxyl group on DSPE-PEG-OH MW 2000 allows for further surface functionalization, opening avenues for the creation of targeted and theranostic nanomedicines.[4] Careful characterization of the resulting nanoparticles is essential to ensure quality, stability, and desired performance for preclinical and clinical development.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Characterization of DSPE-PEG2000 and its Complex with Doxorubicin Using NMR Spectroscopy and Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. How does the drug loading method affect the performance of DSPE - PEG2000 micelles? - Blog [shochem.com]
- 6. benchchem.com [benchchem.com]
- 7. Effect of the lipid chain melting transition on the stability of DSPE-PEG(2000) micelles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Structure and Dynamics of Highly PEG-ylated Sterically Stabilized Micelles in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis, characterization and radiolabeling of polymeric nano-micelles as a platform for tumor delivering - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Influence of preparation path on the formation of discs and threadlike micelles in DSPE-PEG(2000)/lipid systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for Post-Insertion of DSPE-PEG-OH 2000 into Liposomes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the post-insertion method of incorporating 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[hydroxyl(polyethylene glycol)-2000] (DSPE-PEG-OH 2000) into pre-formed liposomes. This technique is a valuable tool for modifying the surface of liposomes to enhance their biopharmaceutical properties, such as extending circulation time and improving stability.[1][2]
Introduction
The post-insertion method is a straightforward and efficient technique for incorporating PEGylated phospholipids, such as DSPE-PEG-OH 2000, into the outer leaflet of pre-formed liposomes.[1] This method involves incubating the pre-formed liposomes with a micellar solution of DSPE-PEG-OH 2000. The amphiphilic nature of DSPE-PEG-OH 2000 facilitates its spontaneous insertion into the liposomal bilayer.[3] This approach offers several advantages over including the PEGylated lipid during the initial liposome (B1194612) formulation (pre-insertion), including simplicity, efficiency, and the ability to modify drug-loaded liposomes without affecting the encapsulated contents.[3]
Key Applications
The post-insertion of DSPE-PEG-OH 2000 is primarily utilized to create "stealth" liposomes for drug delivery applications. The hydrophilic PEG layer sterically hinders the interaction of liposomes with plasma proteins and macrophages, thereby reducing opsonization and clearance by the reticuloendothelial system (RES).[2] This leads to:
-
Prolonged systemic circulation time [2]
-
Improved drug bioavailability [4]
-
Enhanced tumor accumulation through the enhanced permeability and retention (EPR) effect
-
Reduced undesirable side effects [4]
Furthermore, the terminal hydroxyl group of DSPE-PEG-OH 2000 can be functionalized for the attachment of targeting ligands, enabling active targeting of specific cells or tissues.
Quantitative Data Summary
The following tables summarize typical quantitative data obtained from the post-insertion of DSPE-PEG-OH 2000 into liposomes. The exact values can vary depending on the specific lipid composition of the liposomes, the initial concentration of DSPE-PEG-OH 2000, and the incubation conditions.
Table 1: Post-Insertion Efficiency
| Liposome Composition | DSPE-PEG 2000 Concentration (% w/w) | Post-Insertion Efficiency (%) | Reference |
| Various lipid mixtures | 5 | Not specified | [3] |
| Various lipid mixtures | 10 | Not specified | [3] |
| Various lipid mixtures | 15 | Not specified | [3] |
| Not specified | Not specified | > 90 | [5] |
Table 2: Liposome Characterization Before and After Post-Insertion
| Parameter | Before Post-Insertion | After Post-Insertion | Reference |
| Size (nm) | |||
| 120 | 161-181 (initial), stabilizing to a final size | [5] | |
| 107.2 ± 2.9 | 143-159 | [6] | |
| Polydispersity Index (PDI) | |||
| 0.213 ± 0.005 | < 0.2 | [6] | |
| Zeta Potential (mV) | |||
| -21.9 ± 1.8 | Not specified | [6] | |
| Not specified | -34.4 (micelles) | [5] |
Experimental Protocols
Protocol 1: Preparation of Pre-Formed Liposomes
This protocol describes the preparation of small unilamellar vesicles (SUVs) using the thin-film hydration and extrusion method.
Materials:
-
Lipids (e.g., DSPC, Cholesterol) in chloroform (B151607)
-
DSPE-PEG-OH 2000
-
Phosphate-buffered saline (PBS), pH 7.4
-
Round-bottom flask
-
Rotary evaporator
-
Water bath
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Lipid Film Formation:
-
Dissolve the desired lipids (e.g., DSPC and cholesterol in a 60:40 molar ratio) in chloroform in a round-bottom flask.[7]
-
Remove the organic solvent using a rotary evaporator under vacuum to form a thin lipid film on the flask wall.
-
Further dry the film under a stream of nitrogen or in a desiccator for at least 2 hours to remove any residual solvent.[8]
-
-
Hydration:
-
Hydrate the lipid film with PBS (pH 7.4) by gentle rotation in a water bath set to a temperature above the phase transition temperature of the lipids (e.g., 60°C for DSPC).[3] This will result in the formation of multilamellar vesicles (MLVs).
-
-
Extrusion:
-
To obtain SUVs with a uniform size distribution, subject the MLV suspension to extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm).
-
Perform the extrusion at a temperature above the lipid phase transition temperature.
-
Pass the suspension through the extruder multiple times (e.g., 10-15 times) to ensure a homogenous population of liposomes.
-
Protocol 2: Post-Insertion of DSPE-PEG-OH 2000
This protocol details the incubation procedure for inserting DSPE-PEG-OH 2000 into the pre-formed liposomes.
Materials:
-
Pre-formed liposome suspension
-
DSPE-PEG-OH 2000 powder
-
PBS, pH 7.4
-
Water bath
Procedure:
-
Preparation of DSPE-PEG-OH 2000 Micelle Solution:
-
Dissolve DSPE-PEG-OH 2000 powder in PBS (pH 7.4) to a desired concentration above its critical micelle concentration (CMC), which is approximately 2.44 µM.[5]
-
Incubate the solution at a temperature above the phase transition temperature of DSPE (e.g., 60°C) with gentle stirring to ensure the formation of a clear micellar solution.[3]
-
-
Incubation:
-
Add the DSPE-PEG-OH 2000 micelle solution to the pre-formed liposome suspension. The amount of DSPE-PEG-OH 2000 to be added is typically between 5-15% (w/w) of the total lipid content of the liposomes.[3]
-
Incubate the mixture in a water bath at a temperature above the phase transition temperature of the liposomal lipids (e.g., 60°C) for a specified duration (e.g., 1 hour) with gentle stirring.[3]
-
-
Purification:
-
After incubation, cool the liposome suspension to room temperature.
-
Remove the unincorporated DSPE-PEG-OH 2000 micelles by methods such as dialysis, size exclusion chromatography, or ultracentrifugation.[9]
-
Protocol 3: Characterization of PEGylated Liposomes
This protocol outlines the key characterization techniques to confirm the successful insertion of DSPE-PEG-OH 2000 and to assess the quality of the final product.
Methods:
-
Size and Polydispersity Index (PDI) Measurement:
-
Zeta Potential Measurement:
-
Quantification of Post-Insertion Efficiency:
-
A common method is the iodine complexation assay. This spectrophotometric assay quantifies the amount of PEG present on the liposome surface.[3]
-
Alternatively, Field Flow Fractionation can be used to separate PEGylated liposomes from free micelles and unincorporated PEG, allowing for quantification.[3]
-
-
Confirmation of PEG on Liposome Surface:
-
Confocal microscopy can be used if a fluorescently labeled PEG-lipid is employed.
-
An ELISA-based method can also be utilized for the estimation of PEG on the liposome surface.[9]
-
Visualizations
Experimental Workflow for Post-Insertion Method
Caption: Workflow of the DSPE-PEG-OH 2000 post-insertion method.
This diagram illustrates the sequential steps involved in the post-insertion of DSPE-PEG-OH 2000 into pre-formed liposomes, from the initial preparation of liposomes and PEG micelles to the final characterization of the PEGylated product.
Concluding Remarks
The post-insertion method for DSPE-PEG-OH 2000 is a robust and versatile technique for the surface modification of liposomes. The protocols and data presented herein provide a comprehensive guide for researchers and drug development professionals to effectively implement this method for the development of long-circulating and targeted drug delivery systems. Careful optimization of the process parameters is recommended to achieve the desired characteristics for specific applications.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Application of poly(ethylene glycol)–distearoylphosphatidylethanolamine (PEG-DSPE) block copolymers and their derivatives as nanomaterials in drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anchoring Property of a Novel Hydrophilic Lipopolymer, HDAS-SHP, Post-Inserted in Preformed Liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. encapsula.com [encapsula.com]
- 8. Development of the Novel PEG-PE-Based Polymer for the Reversible Attachment of Specific Ligands to Liposomes: Synthesis and in vitro Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Post-modification of preformed liposomes with novel non-phospholipid poly(ethylene glycol)-conjugated hexadecylcarbamoylmethyl hexadecanoic acid for enhanced circulation persistence in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Conjugation of Peptides to DSPE-PEG-OH MW 2000
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the covalent conjugation of peptides to 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[poly(ethylene glycol)-2000] (DSPE-PEG2000). The resulting peptide-lipid conjugates are fundamental components in the development of targeted drug delivery systems, such as liposomes and micelles, for therapeutic and diagnostic applications.[1][2] This document outlines the primary conjugation chemistries, step-by-step experimental procedures, methods for purification and characterization, and quantitative data presentation.
Introduction to Peptide-DSPE-PEG2000 Conjugation
The covalent attachment of peptides to DSPE-PEG2000 combines the biological targeting capabilities of peptides with the advantageous pharmacokinetic properties of PEGylated lipids.[2] DSPE provides a hydrophobic anchor for incorporation into lipid-based nanoparticles, while the PEG linker offers a hydrophilic spacer that reduces steric hindrance and enhances bioavailability by minimizing opsonization and clearance by the reticuloendothelial system.[2] The terminal end of the PEG chain is functionalized to react with specific amino acid residues on the peptide, enabling precise control over the final conjugate structure.
The choice of conjugation chemistry depends on the available functional groups on the peptide. The most common strategies involve the reaction of a maleimide-functionalized DSPE-PEG2000 with a cysteine-containing peptide or the reaction of an N-hydroxysuccinimide (NHS)-ester-activated DSPE-PEG2000 with a peptide's primary amine.
Conjugation Chemistries
Maleimide-Thiol Chemistry
This is one of the most efficient and widely used methods for peptide conjugation. It involves the reaction of a DSPE-PEG2000-Maleimide with a peptide containing a free thiol group, typically from a cysteine residue. The reaction forms a stable thioether bond.[3]
NHS Ester-Amine Chemistry
This method targets primary amines, such as the N-terminal amine or the epsilon-amine of a lysine (B10760008) residue. The carboxylic acid terminus of DSPE-PEG2000-COOH is first activated with N-hydroxysuccinimide (NHS) in the presence of a carbodiimide (B86325) like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The resulting DSPE-PEG2000-NHS ester then reacts with the peptide's primary amine to form a stable amide bond.[4][5]
Experimental Protocols
Protocol 1: Conjugation of a Cysteine-Containing Peptide to DSPE-PEG2000-Maleimide
This protocol is adapted from methodologies described in various studies for the efficient conjugation of thiol-containing peptides.[3][6][7]
Materials:
-
Peptide with a single terminal cysteine residue (>95% purity)
-
DSPE-PEG2000-Maleimide
-
Solvents: Dimethylformamide (DMF), Chloroform (B151607), Dimethyl sulfoxide (B87167) (DMSO)
-
Buffer: 0.1 M Sodium Phosphate (B84403) Buffer, pH 7.4
-
Inert gas (Argon or Nitrogen)
-
Dialysis membrane (MWCO 3000 Da)
-
Lyophilizer
Procedure:
-
Peptide Preparation: Dissolve the cysteine-containing peptide in degassed 0.1 M sodium phosphate buffer (pH 7.4) to a final concentration of 5 mM.[6] If solubility is an issue, a minimal amount of an organic solvent like DMF can be added.
-
Lipid Preparation: Dissolve DSPE-PEG2000-Maleimide in a suitable organic solvent such as a 1:1 mixture of chloroform and DMSO or pure DMF to a concentration of 15 mM.[3][6]
-
Conjugation Reaction:
-
Slowly add the DSPE-PEG2000-Maleimide solution to the peptide solution with gentle stirring. A typical molar ratio is 1.2:1 to 3:1 of lipid to peptide to ensure complete reaction of the peptide.[3][6]
-
The final reaction mixture may consist of a 1:1 ratio of the organic solvent and aqueous buffer.[6]
-
Purge the reaction vessel with an inert gas (argon or nitrogen) to prevent oxidation of the thiol group.[3]
-
Allow the reaction to proceed at room temperature for 4 to 48 hours with continuous gentle stirring.[3][7]
-
-
Monitoring the Reaction: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or by quantifying the amount of non-conjugated peptide using High-Performance Liquid Chromatography (HPLC).[3][7]
-
Purification of the Conjugate:
-
Upon completion, transfer the reaction mixture to a dialysis membrane (e.g., MWCO 3000 Da).
-
Dialyze against deionized water for 48 hours with several water changes to remove unreacted peptide and organic solvents.[7]
-
Alternatively, for smaller scales, ultracentrifugation can be employed to pellet the lipid-peptide conjugate, followed by washing to remove impurities.[8]
-
-
Lyophilization: Freeze the purified conjugate solution and lyophilize to obtain a dry powder.
-
Storage: Store the lyophilized DSPE-PEG2000-Peptide conjugate at -20°C under inert gas.
Protocol 2: Conjugation of a Peptide to DSPE-PEG2000-COOH via EDC/NHS Chemistry
This protocol details the two-step process of activating the carboxyl group of DSPE-PEG2000-COOH and its subsequent reaction with a primary amine on the peptide.[5]
Materials:
-
Peptide with a primary amine (N-terminus or Lysine side chain) (>95% purity)
-
DSPE-PEG2000-COOH
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Buffer: 1x Phosphate Buffered Saline (PBS), pH 7.4
-
Dialysis membrane (MWCO 3000 Da)
-
Lyophilizer
Procedure:
-
Activation of DSPE-PEG2000-COOH:
-
Dissolve DSPE-PEG2000-COOH in 1x PBS to a concentration of approximately 0.008 mmol in 5 mL.[5]
-
Prepare fresh solutions of EDC (0.08 mmol in 3 mL of 1x PBS) and NHS (0.5 mmol in 3 mL of 1x PBS).[5]
-
Add the EDC solution to the DSPE-PEG2000-COOH solution and stir for 1 hour at room temperature to activate the carboxylic acid group.[5]
-
Add the NHS solution to the activated lipid mixture and continue stirring for an additional 2 hours at room temperature.[5]
-
-
Peptide Preparation: Dissolve the peptide in 1x PBS to a concentration of 0.002 mmol.[5]
-
Conjugation Reaction:
-
Add the peptide solution to the activated DSPE-PEG2000-NHS solution.
-
Allow the reaction to proceed overnight at room temperature with gentle stirring.[5]
-
-
Purification of the Conjugate:
-
Purify the reaction mixture by dialysis using a 3000 Da MWCO membrane against deionized water for 48 hours, with frequent water changes, to remove unreacted peptide, EDC, and NHS.[5]
-
-
Lyophilization: Lyophilize the purified solution to obtain the DSPE-PEG2000-Peptide conjugate as a powder.[5]
-
Storage: Store the final product at -20°C.
Characterization of the Conjugate
Successful conjugation should be confirmed using a combination of the following techniques:
-
High-Performance Liquid Chromatography (HPLC): A shift in the retention time compared to the starting peptide and lipid is indicative of successful conjugation. The disappearance of the starting peptide peak can be used to estimate reaction efficiency.[3]
-
Mass Spectrometry (MALDI-TOF or ESI-MS): This provides direct evidence of conjugation by showing an increase in the molecular weight corresponding to the addition of the DSPE-PEG2000 moiety to the peptide.[9]
-
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): An increase in the apparent molecular weight of the peptide after conjugation can be visualized on an SDS-PAGE gel.[3]
Quantitative Data Summary
The following tables summarize typical quantitative data obtained during the synthesis and characterization of peptide-DSPE-PEG2000 conjugates.
| Table 1: Reaction Parameters and Efficiency | |
| Parameter | Value/Range |
| Peptide:Lipid Molar Ratio | 1:1.2 to 1:3[3][6] |
| Reaction Time | 4 - 48 hours[3][7] |
| Reaction Temperature | Room Temperature[3] |
| pH (Maleimide Chemistry) | 7.4[6] |
| pH (NHS Chemistry) | 7.4[5] |
| Conjugation Efficiency (Maleimide) | Up to 100%[3] |
| Table 2: Characterization Data Example (RGD Peptide Conjugation) | |
| Analyte | Mass (Da) by MALDI-TOF MS |
| DSPE-PEG2000-Maleimide | 2922.79[9] |
| Thiolated RGD Peptide | ~819 |
| DSPE-PEG2000-RGD Conjugate | 3741.69[9] |
Visualizations
Below are diagrams illustrating the experimental workflows for the described conjugation chemistries.
Caption: Workflow for conjugating a cysteine-containing peptide to DSPE-PEG-Maleimide.
Caption: Workflow for conjugating a peptide to DSPE-PEG-COOH using EDC/NHS chemistry.
Troubleshooting and Considerations
-
Peptide/Lipid Solubility: If solubility is an issue, cosolvents such as DMSO or DMF can be used. Ensure the chosen solvent is compatible with all reactants.
-
Hydrolysis of DSPE: Avoid exposing DSPE-PEG to harsh acidic conditions, such as those used in solid-phase peptide synthesis cleavage (e.g., high concentrations of TFA), as this can lead to hydrolysis of the fatty acid esters.[6] It is recommended to conjugate the peptide to the lipid after the peptide has been cleaved from the resin and purified.[6]
-
Oxidation of Thiols: For maleimide (B117702) chemistry, it is crucial to work under an inert atmosphere and use degassed buffers to prevent the formation of disulfide bonds between peptides.
-
Purification: Thorough purification is essential to remove unreacted starting materials and byproducts, which can interfere with downstream applications. Dialysis is effective for removing small molecules, while size exclusion chromatography or RP-HPLC can provide higher purity.[10][11]
References
- 1. A synthetic method for peptide-PEG-lipid conjugates: application of octreotide-PEG-DSPE synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. EP1738770A1 - Method for synthesis of phospholipids-PEG-biomolecule conjugates - Google Patents [patents.google.com]
- 5. Synthesis and characterization of a tumor-seeking LyP-1 peptide integrated lipid–polymer composite nanoparticle - Materials Advances (RSC Publishing) DOI:10.1039/D0MA00203H [pubs.rsc.org]
- 6. Synthesis and Purification of Homogeneous Lipid-Based Peptide Nanocarriers by Overcoming Phospholipid Ester Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Transferrin and cell-penetrating peptide dual-functioned liposome for targeted drug delivery to glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. preprints.org [preprints.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. bachem.com [bachem.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing DSPE-PEG-OH Molar Ratio in Liposomes
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the molar ratio of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[hydroxyl(polyethylene glycol)] (DSPE-PEG-OH) in liposomal formulations.
Frequently Asked Questions (FAQs)
Q1: What is the typical molar ratio of DSPE-PEG-OH used in liposomal formulations?
A common starting point for DSPE-PEG-OH concentration in liposomal formulations is between 5 and 10 mol%.[1][2] For instance, the clinically approved liposomal doxorubicin (B1662922) formulation, Doxil®, utilizes approximately 5 mol% of a PEGylated lipid.[1][3] Concentrations below 4 mol% may lead to a "mushroom" configuration of the PEG chains, which offers less steric protection and can result in aggregation.[1][4] Conversely, excessively high concentrations can lead to the formation of micelles instead of liposomes.[1]
Q2: How does the molar ratio of DSPE-PEG-OH affect liposome (B1194612) stability?
Increasing the molar ratio of DSPE-PEG-OH generally enhances the stability of liposomes.[5] The PEG chains create a hydrophilic layer on the liposome surface, which provides a steric barrier, preventing liposomes from aggregating.[6][7] This is particularly important for long-term storage and for stability in biological fluids where interactions with proteins and other molecules can lead to aggregation.[8] As little as 2 mol% of DSPE-PEG2000 has been shown to be effective at preventing aggregation.[8][9] Higher concentrations of DSPE-PEG can also improve stability in the presence of divalent cations like Mg²⁺ and Ca²⁺.[5][10][11]
Q3: What is the impact of DSPE-PEG-OH concentration on drug encapsulation efficiency?
The effect of DSPE-PEG-OH concentration on encapsulation efficiency (EE) can vary depending on the drug and loading method. For hydrophilic drugs, increasing the DSPE-PEG concentration can sometimes lead to a decrease in EE.[5] This may be due to increased permeability of the lipid bilayer or a reduction in the internal aqueous volume of the liposomes as higher PEG concentrations can lead to the formation of smaller vesicles.[5] For hydrophobic drugs, the effect may be less pronounced as they are incorporated within the lipid bilayer. Optimization of the DSPE-PEG-OH ratio is therefore crucial to balance stability and encapsulation capacity.
Q4: How does the DSPE-PEG-OH molar ratio influence the in vivo circulation time of liposomes?
The inclusion of DSPE-PEG-OH is a key strategy for creating "stealth" liposomes with prolonged circulation times.[2][12] The PEG layer reduces the binding of opsonin proteins, which are proteins that mark foreign particles for clearance by the mononuclear phagocyte system (MPS), also known as the reticuloendothelial system (RES).[2] Even a small amount, such as 0.5 mol% of DSPE-PEG2000, can significantly increase plasma circulation time.[8][9]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Liposome Aggregation | Insufficient PEGylation | Increase the molar ratio of DSPE-PEG-OH. A common starting point is 5 mol%, but this may need to be optimized for your specific lipid composition.[2] As little as 2 mol% can be effective in preventing aggregation.[8][9] |
| High ionic strength of the buffer | High salt concentrations can shield the surface charge and reduce electrostatic repulsion.[6] Consider reducing the salt concentration or further increasing the DSPE-PEG-OH concentration for steric stabilization.[6] | |
| Low Encapsulation Efficiency (Hydrophilic Drugs) | Increased membrane permeability | The incorporation of DSPE-PEG can alter the packing of the lipid bilayer, leading to drug leakage.[5][13] Try optimizing the DSPE-PEG-OH concentration to find a balance between stability and encapsulation. Consider using a higher drug concentration during hydration or adjusting the overall lipid composition.[5] |
| Reduced internal aqueous volume | Higher concentrations of DSPE-PEG can lead to the formation of smaller liposomes.[5] Evaluate the liposome size at different DSPE-PEG-OH concentrations and select a ratio that provides an adequate internal volume for your drug. | |
| Inconsistent Particle Size | Variability in raw materials | Different batches of DSPE-PEG-OH may have slight variations. It is recommended to use DSPE-PEG-OH from the same lot for a series of related experiments to ensure consistency.[8] |
| Suboptimal preparation method | Ensure the thin-film hydration and extrusion processes are well-controlled. The hydration should be performed above the phase transition temperature of the lipids, and the extrusion should be done a sufficient number of times to achieve a uniform size distribution.[6] | |
| Unexpected Biological Performance (e.g., rapid clearance) | Insufficient PEGylation | An inadequate DSPE-PEG-OH concentration can lead to rapid clearance by the immune system.[8] Ensure your formulation includes a sufficient amount to provide a dense protective layer. A concentration of 5-10 mol% is a common target for optimal in vivo performance.[1] |
Quantitative Data Summary
Table 1: Effect of DSPE-PEG Molar Ratio on Liposome Properties
| DSPE-PEG (mol%) | Average Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Circulation Half-life (h) |
| 0 | 150 ± 20 | 0.25 ± 0.05 | -30 ± 5 | 50 ± 8 | < 1 |
| 2 | 130 ± 15 | 0.18 ± 0.04 | -25 ± 4 | 45 ± 7 | 8 ± 2 |
| 5 | 110 ± 10 | 0.12 ± 0.03 | -20 ± 3 | 40 ± 5 | 24 ± 4 |
| 10 | 95 ± 10 | 0.15 ± 0.03 | -15 ± 3 | 35 ± 5 | 20 ± 3 |
| 15 | 80 ± 15 | 0.22 ± 0.04 | -10 ± 2 | 25 ± 6 | 12 ± 2 |
Note: These are representative data and will vary depending on the specific lipid composition, drug, preparation method, and analytical techniques used.
Experimental Protocols
Protocol 1: Liposome Preparation by Thin-Film Hydration
-
Lipid Mixture Preparation: Dissolve the primary phospholipid (e.g., DSPC), cholesterol, and DSPE-PEG-OH in a suitable organic solvent (e.g., chloroform (B151607) or a chloroform/methanol mixture) in a round-bottom flask.[14][15]
-
Thin-Film Formation: Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin, uniform lipid film on the inner wall of the flask.[12][15]
-
Vacuum Drying: Place the flask under a high vacuum for at least 2 hours to remove any residual solvent.[8]
-
Hydration: Hydrate the lipid film with an aqueous buffer (e.g., PBS, HEPES) by gentle agitation above the phase transition temperature of the lipids. If encapsulating a hydrophilic drug, it should be dissolved in this buffer.[8][12] This process forms multilamellar vesicles (MLVs).
-
Size Reduction (Extrusion): To obtain unilamellar vesicles (SUVs) with a uniform size, subject the MLV suspension to extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm). This should also be performed at a temperature above the lipid phase transition temperature.[12]
Protocol 2: Characterization of Liposomes
-
Particle Size and Polydispersity Index (PDI):
-
Technique: Dynamic Light Scattering (DLS).
-
Procedure: Dilute the liposome suspension in an appropriate buffer (e.g., filtered PBS) to a suitable concentration. Perform the measurement at a controlled temperature (e.g., 25°C).[1]
-
-
Zeta Potential:
-
Technique: Laser Doppler Velocimetry.
-
Procedure: Dilute the liposome suspension in a low ionic strength buffer (e.g., 10 mM NaCl) for accurate measurement. The instrument measures the electrophoretic mobility to calculate the zeta potential.[6]
-
-
Encapsulation Efficiency (EE):
-
Principle: Separate the unencapsulated drug from the liposomes and quantify the drug associated with the vesicles.[12]
-
Procedure:
-
Separate the free drug using techniques like size-exclusion chromatography or dialysis.[12]
-
Disrupt the liposomes to release the encapsulated drug using a surfactant (e.g., Triton X-100) or an organic solvent (e.g., methanol).[12]
-
Quantify the drug concentration in the disrupted liposome fraction using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).[12]
-
Calculate EE using the formula: EE (%) = (Amount of encapsulated drug / Total initial amount of drug) x 100%.[5]
-
-
Visualizations
Caption: Experimental workflow for the preparation and characterization of DSPE-PEG-OH containing liposomes.
Caption: Relationship between DSPE-PEG-OH molar ratio and key liposome properties.
Caption: A logical workflow for troubleshooting common issues in liposome formulation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. PEGylated Liposomes in the Clinic and Clinical Trials | Biopharma PEG [biochempeg.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. How does DSPE - PEG2000 improve the stability of liposomes? - Blog [shochem.com]
- 8. benchchem.com [benchchem.com]
- 9. Application of poly(ethylene glycol)–distearoylphosphatidylethanolamine (PEG-DSPE) block copolymers and their derivatives as nanomaterials in drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Long-Term Stable Liposome Modified by PEG-Lipid in Natural Seawater - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
DSPE-PEG-OH MW 2000 stability issues during storage
Welcome to the technical support center for DSPE-PEG-OH MW 2000. This resource is designed for researchers, scientists, and drug development professionals to address common stability issues encountered during the storage and handling of this lipid excipient. Here you will find troubleshooting guides and frequently asked questions to ensure the integrity of your materials and the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for DSPE-PEG-OH MW 2000?
A1: For long-term stability, DSPE-PEG-OH MW 2000 powder should be stored at -20°C in a dry, dark environment.[1] The container should be tightly sealed to protect it from moisture. When stored as a powder under these conditions, it can be stable for up to three years.[2] If dissolved in a solvent, it should be stored at -80°C for up to six months or -20°C for one month.[2]
Q2: What are the primary degradation pathways for DSPE-PEG-OH MW 2000?
A2: The most significant degradation pathway is the hydrolysis of the two ester bonds in the distearoylphosphatidylethanolamine (DSPE) anchor of the molecule.[3] This process is catalyzed by both acidic and basic conditions and is accelerated by increased temperatures.[3][4] A secondary, less common, degradation pathway is the oxidation of the polyethylene (B3416737) glycol (PEG) chain.
Q3: How does the degradation of DSPE-PEG-OH MW 2000 impact my liposome (B1194612) or nanoparticle formulation?
A3: Degradation of DSPE-PEG-OH MW 2000 can have several detrimental effects on your formulation. The accumulation of hydrolysis products, such as lysolipids and free fatty acids, within the lipid bilayer can lead to:
-
Increased membrane permeability and drug leakage. [4]
-
Liposome fusion and aggregation. [4]
-
Structural transformations from lamellar vesicles to micellar structures.
-
Inconsistent particle size and distribution. [5]
-
Reduced circulation time in vivo due to altered "stealth" properties. [5]
Q4: Can I heat DSPE-PEG-OH MW 2000 to aid in dissolution?
A4: While gentle warming can aid in the dissolution of DSPE-PEG-OH MW 2000, prolonged exposure to high temperatures should be avoided as it can accelerate the rate of hydrolysis.[3] If heating is necessary, it should be done for the shortest possible time and ideally in a neutral pH buffer.[3]
Q5: What analytical techniques are suitable for assessing the stability of DSPE-PEG-OH MW 2000?
A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is recommended. Due to the lack of a strong chromophore in DSPE-PEG-OH, universal detectors such as a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) are commonly used.[6] Mass Spectrometry (MS) can also be coupled with HPLC to identify degradation products.[7]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Solution |
| Inconsistent liposome size or polydispersity index (PDI). | Degradation of DSPE-PEG-OH due to improper storage. | Verify that the DSPE-PEG-OH has been stored at -20°C in a dry, dark environment. Perform a stability check using HPLC-CAD. |
| Premature leakage of encapsulated drug from nanoparticles. | Hydrolysis of the DSPE anchor leading to destabilization of the lipid bilayer.[4] | Ensure that all aqueous buffers used in formulation are at or near neutral pH (pH 6.5-7.4) to minimize hydrolysis.[3] Avoid excessive heating during formulation steps. |
| Aggregation of liposomes during storage. | Accumulation of degradation products (lysolipids and fatty acids) that alter membrane properties.[4] | Use freshly prepared liposomes for experiments whenever possible. If storage is necessary, store at 4°C in a neutral buffer and monitor particle size regularly. |
| Difficulty dissolving the DSPE-PEG-OH powder. | The lipid may have absorbed moisture, causing it to clump. | Before opening, allow the container to warm to room temperature to prevent condensation.[8] Use of sonication can aid in dissolution. |
| Unexpected peaks in HPLC chromatogram. | Presence of degradation products. | Identify the degradation products using HPLC-MS. The primary hydrolysis products will be lysolipid-PEG-OH and free stearic acid. |
Quantitative Data on Stability
| Condition | Temperature | Time | Expected Outcome | Reference |
| Unbuffered Water | Room Temperature | 72 hours | Significant hydrolysis of both ester bonds observed. | [3] |
| Unbuffered Water | 60°C | 2 hours | Accelerated and significant hydrolysis observed. | [3] |
| Acidic Buffer (pH 2.7) | Room Temperature | 72 hours | Significant hydrolysis of both ester bonds observed. | [3] |
| Acidic Buffer (pH 2.7) | 60°C | 30 minutes | Onset of detectable hydrolysis. | [3] |
| Neutral Buffer (PBS, pH 7.4) | Room Temperature | At least 2 hours | No detectable hydrolysis. | [3] |
| Neutral Buffer (PBS, pH 7.4) | 60°C | At least 2 hours | No detectable hydrolysis. | [3] |
| As a dry powder | -20°C | 3 years | Stable. | [2] |
Experimental Protocols
Protocol for Stability Assessment of DSPE-PEG-OH MW 2000 using HPLC-CAD
This protocol is adapted from established methods for similar pegylated lipids and is intended to serve as a starting point for developing a validated stability-indicating method.
1. Objective: To quantify the amount of intact DSPE-PEG-OH MW 2000 and detect the presence of its degradation products over time under various storage conditions.
2. Materials and Equipment:
-
DSPE-PEG-OH MW 2000
-
HPLC system with a quaternary or binary pump and autosampler
-
Charged Aerosol Detector (CAD)
-
Hypersil GOLD™ PFP column (150 mm × 4.6 mm, 3.0 µm) or equivalent
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (HPLC grade)
-
Class A volumetric flasks and pipettes
-
Analytical balance
3. Chromatographic Conditions:
-
Mobile Phase A: 0.0025% Formic acid in Water:Methanol (80:20 v/v)
-
Mobile Phase B: Methanol:Acetonitrile (60:40 v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 20 µL
-
CAD Settings:
-
Gas: Nitrogen
-
Pressure: 35 psi
-
Evaporation Temperature: 35°C
-
Filter: None
-
4. Gradient Elution Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 60 | 40 |
| 10.0 | 10 | 90 |
| 15.0 | 10 | 90 |
| 15.1 | 60 | 40 |
| 20.0 | 60 | 40 |
5. Procedure:
-
Standard Preparation:
-
Accurately weigh about 10 mg of DSPE-PEG-OH MW 2000 reference standard and transfer to a 10 mL volumetric flask.
-
Dissolve in a 50:50 (v/v) mixture of methanol and water to obtain a stock solution of 1 mg/mL.
-
Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 10 µg/mL to 200 µg/mL.
-
-
Sample Preparation (for Forced Degradation Study):
-
Acid Hydrolysis: Dissolve DSPE-PEG-OH in 0.1 M HCl and incubate at 60°C for various time points (e.g., 1, 4, 8, 24 hours). Neutralize with NaOH before dilution.
-
Base Hydrolysis: Dissolve DSPE-PEG-OH in 0.1 M NaOH and incubate at room temperature for various time points. Neutralize with HCl before dilution.
-
Oxidative Degradation: Dissolve DSPE-PEG-OH in a solution of 3% hydrogen peroxide and incubate at room temperature for 24 hours.
-
For each time point, dilute the sample with the mobile phase to a concentration within the calibration range.
-
-
Analysis:
-
Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.
-
Inject the prepared standards and samples.
-
Integrate the peak corresponding to DSPE-PEG-OH MW 2000 and any degradation peaks.
-
Construct a calibration curve by plotting the log of the peak area versus the log of the concentration for the standards.
-
Quantify the amount of DSPE-PEG-OH MW 2000 remaining in the stressed samples and calculate the percentage of degradation.
-
Visualizations
Caption: Primary and secondary degradation pathways for DSPE-PEG-OH MW 2000.
Caption: A logical workflow for troubleshooting common formulation issues.
Caption: How improper storage leads to defects in the final liposome formulation.
References
- 1. researchgate.net [researchgate.net]
- 2. Effect of the lipid chain melting transition on the stability of DSPE-PEG(2000) micelles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thermodynamic and kinetic stability of DSPE-PEG(2000) micelles in the presence of bovine serum albumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. longdom.org [longdom.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis and Characterization of Lipid-Polymer Hybrid Nanoparticles with pH-Triggered PEG Shedding - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: DSPE-PEG-OH MW 2000 Liposome Formation
This technical support center provides troubleshooting guidance and frequently asked questions regarding the effect of buffer pH on the formation of liposomes incorporating 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[hydroxyl(polyethylene glycol)-2000] (DSPE-PEG-OH MW 2000).
Troubleshooting Guide: Buffer pH-Related Issues
Researchers may encounter several challenges during the formation of DSPE-PEG-OH MW 2000 liposomes where the buffer pH is a critical, yet often overlooked, parameter. This guide addresses common problems in a question-and-answer format.
Q1: My DSPE-PEG-OH liposomes are aggregating after formation. Could the buffer pH be the cause?
A1: Yes, suboptimal buffer pH can lead to liposome (B1194612) aggregation. While DSPE-PEG provides steric stabilization, extreme pH values can affect the surface charge and hydration layer of the liposomes, leading to instability. For instance, highly acidic or alkaline conditions can potentially lead to the hydrolysis of phospholipids (B1166683) over time, compromising the integrity of the liposome bilayer.[1] It is crucial to maintain the pH of your buffer within a range that ensures the stability of all components in your formulation.
Q2: I'm experiencing low encapsulation efficiency of my hydrophilic drug. How can buffer pH help?
A2: For ionizable hydrophilic drugs, adjusting the buffer pH can significantly improve encapsulation efficiency. By creating a pH gradient between the interior and exterior of the liposome, you can facilitate active loading of the drug.[1][2] For weakly basic drugs, using an acidic buffer for hydration and then neutralizing the external buffer creates a proton gradient that drives the uncharged drug across the membrane, where it becomes protonated and trapped inside.[3] Conversely, for weakly acidic drugs, an alkaline internal buffer can be used.
Q3: The size of my liposomes is inconsistent between batches. Can buffer pH contribute to this variability?
A3: Inconsistent buffer pH is a potential source of batch-to-batch variability in liposome size. The pH can influence the hydration of the lipid film and the self-assembly process of the liposomes.[1] Maintaining a consistent and well-buffered pH throughout the formulation process is critical for achieving reproducible liposome sizes.
Q4: What is the optimal pH for forming DSPE-PEG-OH MW 2000 liposomes?
A4: The scientific literature predominantly reports the use of buffers with a physiological pH of around 7.4 for the preparation of DSPE-PEG liposomes.[3][4][5] This suggests that a neutral pH is generally optimal for the formation of stable, monodisperse liposomes. However, the ideal pH can also depend on the specific drug being encapsulated and the other lipids in the formulation.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the influence of buffer pH on the characteristics of DSPE-PEG-OH MW 2000 liposomes.
Q1: How does buffer pH affect the size and polydispersity index (PDI) of DSPE-PEG-OH liposomes?
Q2: Can the buffer pH influence the zeta potential of DSPE-PEG-OH liposomes?
A2: Yes, the buffer pH can influence the zeta potential. Although the PEG layer provides a neutral "stealth" coating, the underlying phospholipids may have ionizable groups. The zeta potential of liposomes can be affected by the pH of the surrounding medium, which in turn can influence their stability in suspension.[6]
Q3: Does the type of buffer (e.g., phosphate, citrate, TRIS) have an effect in addition to its pH?
A3: The composition of the buffer can also play a role. Different buffer salts can interact with the liposome surface to varying degrees, potentially influencing their stability and aggregation behavior. When comparing the effects of pH, it is advisable to use the same buffer system across all experiments to minimize confounding variables.
Data Presentation
The following table summarizes the expected qualitative and potential quantitative effects of buffer pH on DSPE-PEG-OH MW 2000 liposome characteristics. Disclaimer: The quantitative values are illustrative and based on general principles and data from related systems, as direct experimental data for a systematic pH study on this specific liposome formulation is limited in the published literature.
| Buffer pH | Expected Liposome Size (nm) | Expected Polydispersity Index (PDI) | Expected Encapsulation Efficiency (%) | General Observations |
| 4.0 - 5.0 | 150 - 250 | 0.3 - 0.5 | Variable (Drug Dependent) | Potential for aggregation and increased polydispersity due to altered surface charge and hydration. |
| 6.0 - 7.0 | 100 - 150 | 0.1 - 0.2 | Generally Good | Stable liposome formation with a more uniform size distribution. |
| 7.0 - 8.0 | 90 - 130 | < 0.15 | Optimal | Considered the optimal range for stable and monodisperse DSPE-PEG liposome formation.[3][4][5] |
| 8.0 - 9.0 | 120 - 200 | 0.2 - 0.4 | Variable (Drug Dependent) | Increased risk of phospholipid hydrolysis over time, potentially leading to instability and aggregation. |
Experimental Protocols
Methodology for Preparing DSPE-PEG-OH MW 2000 Liposomes at Varying Buffer pH
This protocol outlines the thin-film hydration method for preparing DSPE-PEG-OH MW 2000 liposomes in buffers of different pH values.
Materials:
-
DSPE-PEG-OH MW 2000
-
Primary phospholipid (e.g., DSPC or DPPC)
-
Cholesterol
-
Hydration Buffers (e.g., Citrate buffer for pH 4-6, Phosphate-buffered saline for pH 7.4, TRIS buffer for pH 8-9)
-
Round-bottom flask
-
Rotary evaporator
-
Water bath
-
Liposome extruder with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Lipid Film Formation: a. Dissolve DSPE-PEG-OH MW 2000, the primary phospholipid, and cholesterol in chloroform in a round-bottom flask at the desired molar ratio. b. Attach the flask to a rotary evaporator and evaporate the chloroform under reduced pressure at a temperature above the phase transition temperature of the lipids. c. Continue evaporation for at least 30 minutes after a thin, uniform lipid film is formed to ensure complete removal of the solvent. d. Place the flask under high vacuum for at least 2 hours to remove any residual solvent.[7]
-
Hydration: a. Pre-warm the desired hydration buffer (at the selected pH) to a temperature above the lipid's phase transition temperature. b. Add the warm buffer to the lipid film. c. Gently agitate the flask until the lipid film is fully hydrated and multilamellar vesicles (MLVs) are formed. This may take 30-60 minutes.
-
Size Reduction (Extrusion): a. Assemble the liposome extruder with the desired polycarbonate membrane (e.g., 100 nm). b. Transfer the MLV suspension to a syringe and extrude it through the membrane for a defined number of passes (e.g., 11-21 passes) to form small unilamellar vesicles (SUVs). c. The final liposome suspension should be translucent.
-
Characterization: a. Measure the liposome size and polydispersity index (PDI) using Dynamic Light Scattering (DLS). b. Determine the zeta potential of the liposomes. c. If a drug is encapsulated, determine the encapsulation efficiency using a suitable method such as size exclusion chromatography or dialysis followed by quantification of the encapsulated drug.
Mandatory Visualization
Caption: Experimental workflow for the preparation and characterization of DSPE-PEG-OH liposomes at varying buffer pH.
Caption: Logical relationship for troubleshooting common issues in DSPE-PEG-OH liposome formation related to buffer pH.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Development of the Novel PEG-PE-Based Polymer for the Reversible Attachment of Specific Ligands to Liposomes: Synthesis and in vitro Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Shape and Phase Transitions in a PEGylated Phospholipid System - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: DSPE-PEG-OH 2000 in Liposome Formulation
This technical support center provides guidance for researchers, scientists, and drug development professionals on the impact of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[hydroxyl(polyethylene glycol)-2000] (DSPE-PEG-OH 2000) on liposome (B1194612) size and polydispersity. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data on how DSPE-PEG-OH 2000 concentration influences key liposomal characteristics.
Troubleshooting Guide
This section addresses common issues encountered during liposome formulation with DSPE-PEG-OH 2000.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High Polydispersity Index (PDI > 0.3) | 1. Incomplete hydration of the lipid film.2. Insufficient extrusion cycles.3. Inappropriate extrusion membrane pore size.4. Aggregation of liposomes. | 1. Ensure the hydration buffer is at a temperature above the phase transition temperature (Tm) of the lipids and allow for adequate hydration time.2. Increase the number of extrusion cycles (typically 11-21 passes are recommended).[1]3. Use a polycarbonate membrane with a well-defined pore size (e.g., 100 nm).4. Ensure the molar percentage of DSPE-PEG-OH 2000 is sufficient (typically 2-5 mol%) to provide steric stability and prevent aggregation.[2] |
| Inconsistent Liposome Size Between Batches | 1. Variations in the lipid film formation.2. Inconsistent extrusion temperature.3. Differences in hydration time or agitation. | 1. Ensure a thin, uniform lipid film is formed by controlling the rotation speed and vacuum during solvent evaporation.2. Maintain a consistent temperature during extrusion, preferably above the Tm of the lipids.3. Standardize the hydration time and method of agitation (e.g., gentle swirling vs. vigorous vortexing). |
| Liposome Size is Larger Than Expected | 1. Insufficient energy input during size reduction (sonication or extrusion).2. Aggregation post-extrusion.3. High lipid concentration. | 1. If sonicating, optimize sonication time and power. For extrusion, ensure the extruder is assembled correctly and sufficient pressure is applied.2. Verify the formulation includes an adequate concentration of DSPE-PEG-OH 2000 to prevent aggregation.3. Consider reducing the total lipid concentration, as higher concentrations can lead to larger vesicles.[3] |
| Liposome Size is Smaller Than Expected | 1. High concentration of DSPE-PEG-OH 2000.2. Excessive sonication. | 1. Higher molar percentages of DSPE-PEG can lead to the formation of smaller liposomes or even micelles.[4] Review and optimize the DSPE-PEG-OH 2000 concentration.2. Reduce sonication time or power to avoid excessive size reduction. |
| Formation of Micelles Instead of Liposomes | High molar percentage of DSPE-PEG-OH 2000. | DSPE-PEG is a detergent-like lipid and at high concentrations (typically >10-15 mol%), it can induce the formation of micelles instead of vesicles. Reduce the molar percentage of DSPE-PEG-OH 2000 in your formulation. |
Frequently Asked Questions (FAQs)
Q1: What is the primary role of DSPE-PEG-OH 2000 in a liposome formulation?
A1: DSPE-PEG-OH 2000 is a PEGylated phospholipid used to create "stealth" liposomes. The polyethylene (B3416737) glycol (PEG) chains form a hydrophilic layer on the surface of the liposome, which provides steric hindrance. This steric barrier reduces the binding of opsonin proteins, thereby decreasing clearance by the reticuloendothelial system (RES) and prolonging the circulation time of the liposomes in the bloodstream.[5] It also helps to prevent liposome aggregation, improving the stability of the formulation.[2]
Q2: How does the concentration of DSPE-PEG-OH 2000 affect liposome size?
A2: The concentration of DSPE-PEG-OH 2000 has a significant and complex effect on liposome size. Generally, increasing the concentration of DSPE-PEG-OH 2000 leads to a decrease in vesicle size.[4] This is attributed to the steric repulsion between the bulky PEG headgroups, which favors the formation of smaller, more highly curved vesicles. However, some studies have reported an anomalous peak in liposome size at around 7 ± 2 mol% DSPE-PEG.[6][7] This is thought to be related to the transition of the PEG chains from a "mushroom" to a "brush" conformation.
Q3: What is a typical molar ratio of DSPE-PEG-OH 2000 to use in a liposomal formulation?
A3: For optimal stability and prolonged circulation, a DSPE-PEG-OH 2000 concentration of 2-10 mol% is commonly used in liposomal formulations. A concentration of 5 mol% is a frequent starting point for many applications.[1][5]
Q4: Does DSPE-PEG-OH 2000 affect the polydispersity index (PDI) of liposomes?
A4: Yes, the inclusion of DSPE-PEG-OH 2000 generally leads to a lower PDI, indicating a more homogeneous and monodisperse population of liposomes.[6] The steric hindrance provided by the PEG chains helps to prevent aggregation, which is a common cause of high PDI.
Q5: Can I use DSPE-PEG-OH 2000 with any type of lipid for liposome preparation?
A5: DSPE-PEG-OH 2000 is compatible with a wide range of phospholipids (B1166683) commonly used for liposome formation, such as DSPC, DPPC, and Egg PC. The choice of the primary phospholipid will depend on the desired rigidity and phase transition temperature of the liposome membrane.
Data Presentation
The following table summarizes the effect of varying DSPE-PEG-OH 2000 molar percentages on the final size and PDI of liposomes, based on literature data. The exact values can vary depending on the overall lipid composition, preparation method, and other experimental conditions.
| Molar % of DSPE-PEG-OH 2000 | Average Liposome Size (nm) | Polydispersity Index (PDI) | Observations |
| 0% | 150 - 250 | > 0.3 | Prone to aggregation, larger size and high PDI. |
| 2% | 120 - 180 | < 0.2 | Significant reduction in size and PDI compared to non-PEGylated liposomes.[2] |
| 5% | 100 - 150 | < 0.15 | Often results in smaller, highly monodisperse liposomes.[6] |
| 7 ± 2% | 130 - 200 | < 0.2 | An anomalous increase in size may be observed in this range.[6][7] |
| 10% | 80 - 120 | < 0.1 | Further decrease in size, approaching the lower limit for stable vesicles. |
| > 15% | < 50 (Micelles) | N/A | High probability of forming micelles instead of liposomes. |
Experimental Protocols
Protocol 1: Liposome Preparation by Thin-Film Hydration and Extrusion
This protocol describes the preparation of unilamellar liposomes with a defined size using the thin-film hydration method followed by extrusion.
Materials:
-
Primary phospholipid (e.g., 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) - DSPC)
-
Cholesterol
-
DSPE-PEG-OH 2000
-
Chloroform (B151607) or a chloroform:methanol mixture
-
Hydration buffer (e.g., phosphate-buffered saline - PBS, pH 7.4)
-
Round-bottom flask
-
Rotary evaporator
-
Water bath
-
Liposome extruder
-
Polycarbonate membranes (e.g., 100 nm pore size)
-
Gas-tight syringes
Procedure:
-
Lipid Film Formation: a. Dissolve the desired amounts of DSPC, cholesterol, and DSPE-PEG-OH 2000 in chloroform in a round-bottom flask. A common starting molar ratio is DSPC:Cholesterol:DSPE-PEG-OH 2000 of 55:40:5.[1] b. Attach the flask to a rotary evaporator. c. Immerse the flask in a water bath set to a temperature above the Tm of the lipids. d. Evaporate the solvent under reduced pressure to form a thin, uniform lipid film on the inner surface of the flask. e. Continue to apply a high vacuum for at least 1-2 hours to remove any residual solvent.
-
Hydration: a. Add the hydration buffer (pre-heated to above the lipid Tm) to the round-bottom flask containing the lipid film. b. Gently agitate the flask until the lipid film is fully hydrated and a milky suspension of multilamellar vesicles (MLVs) is formed. This may take 30-60 minutes.
-
Extrusion (Size Reduction): a. Assemble the liposome extruder with the desired polycarbonate membrane (e.g., 100 nm) according to the manufacturer's instructions. Heat the extruder to a temperature above the lipid Tm. b. Load the MLV suspension into one of the gas-tight syringes. c. Pass the lipid suspension through the membrane back and forth for an odd number of passes (e.g., 11 or 21 times).[1] d. The resulting translucent suspension contains small unilamellar vesicles (SUVs).
-
Characterization: a. Determine the liposome size and PDI using Dynamic Light Scattering (DLS). b. Store the prepared liposomes at 4°C.
Mandatory Visualization
Caption: Experimental workflow for liposome preparation.
Caption: Impact of DSPE-PEG-OH 2000 concentration.
References
- 1. benchchem.com [benchchem.com]
- 2. Application of poly(ethylene glycol)–distearoylphosphatidylethanolamine (PEG-DSPE) block copolymers and their derivatives as nanomaterials in drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
Addressing batch-to-batch variability of DSPE-PEG-OH MW 2000
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address batch-to-batch variability of DSPE-PEG-OH MW 2000 and related challenges in experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is DSPE-PEG-OH MW 2000 and what are its critical quality attributes?
A: 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[hydroxyl(polyethylene glycol)-2000] (DSPE-PEG-OH MW 2000) is a phospholipid-polymer conjugate widely used in drug delivery systems.[1] It acts as a stealth agent in liposomal and nanoparticle formulations, prolonging circulation time and improving stability.[1][2][3] The DSPE portion provides a hydrophobic anchor into the lipid bilayer, while the hydrophilic PEG chain creates a protective layer.[1]
Critical quality attributes that can exhibit batch-to-batch variability include:
-
Molecular Weight (MW) and Polydispersity Index (PDI): The average molecular weight and the breadth of its distribution are crucial. A narrow PDI is desirable for consistent performance.[1][4]
-
Purity: The presence of impurities, such as unreacted starting materials or side products, can significantly impact formulation stability and efficacy.[1][4]
-
PEG Chain Length: Variations in the PEG chain length between batches can affect nanoparticle size and drug solubilization.[1][4]
Q2: What are the common causes of batch-to-batch variability in DSPE-PEG-OH MW 2000?
A: Batch-to-batch variability can arise from several factors during the synthesis and purification process. Different lots or vendors may have varying impurity profiles and distributions of PEG chain lengths.[1] This variability can lead to inconsistencies in the physicochemical properties of the final nanoparticle formulation.[1] It is highly recommended to characterize new batches of DSPE-PEG-OH to ensure consistency.[1]
Q3: How does variability in DSPE-PEG-OH MW 2000 impact nanoparticle formulations?
A: Inconsistent quality of DSPE-PEG-OH can lead to a range of issues in nanoparticle formulations, including:
-
Variable Particle Size and Polydispersity: Impurities and variations in PEG chain length can lead to inconsistent self-assembly, resulting in deviations from the desired particle size and a broader size distribution (high PDI).[1][5]
-
Formulation Instability: The presence of impurities can compromise the integrity of the lipid bilayer, leading to premature drug leakage.[1]
-
Inconsistent Drug Loading: Changes in the physicochemical properties of the DSPE-PEG-OH can affect the encapsulation efficiency of therapeutic agents.
-
Altered In Vivo Performance: Variability can lead to inconsistent circulation times and biodistribution profiles, impacting the therapeutic efficacy and safety of the drug delivery system.[6]
Q4: What are the recommended storage and handling conditions for DSPE-PEG-OH MW 2000?
A: Proper storage is crucial to prevent chemical degradation such as hydrolysis and oxidation.[1] Recommended storage is at -20°C for the long term (months to years) and at 0-4°C for the short term (days to weeks), kept dry and in the dark.[2] Before use, it is important to allow the product to warm to room temperature in its packaging to prevent condensation.[7]
Troubleshooting Guide
This guide provides solutions to common problems encountered during the use of DSPE-PEG-OH MW 2000 in nanoparticle formulations.
Issue 1: Inconsistent Particle Size and High Polydispersity Index (PDI)
| Possible Cause | Recommended Solution |
| Variability in DSPE-PEG-OH MW 2000 Batch | Characterize each new batch of DSPE-PEG-OH for molecular weight and PDI using Gel Permeation Chromatography (GPC). Whenever possible, use DSPE-PEG-OH from the same lot for a series of related experiments.[1] |
| Inconsistent Formulation Process | Standardize your formulation protocol. This includes controlling the rate of solvent addition, stirring speed, and temperature. The use of automated or semi-automated systems can improve reproducibility.[1] |
| Suboptimal DSPE-PEG-OH Concentration | Increasing the concentration of DSPE-PEG-OH generally leads to a decrease in nanoparticle size.[5] However, an anomalous size increase has been observed around 7 ± 2 mol%.[5] Experiment with concentrations above or below this range. |
| Improper Hydration of Lipid Film | Ensure the lipid film is thin and evenly distributed before hydration. Uneven hydration can result in the formation of multilamellar vesicles of varying sizes.[8] |
Issue 2: Formulation Instability and Drug Leakage
| Possible Cause | Recommended Solution |
| Poor Quality of DSPE-PEG-OH Raw Material | Use high-purity DSPE-PEG-OH. Characterize new batches for purity using techniques like HPLC-ELSD and NMR to ensure the absence of impurities that could destabilize the lipid bilayer.[1][9][10] |
| Insufficient PEGylation | An inadequate concentration of DSPE-PEG-OH on the nanoparticle surface can lead to aggregation and instability.[1] A concentration of 2-5 mol% is often effective at preventing aggregation.[9][11] |
| Suboptimal Lipid Composition | The incorporation of cholesterol (around 30-40 mol%) can increase the rigidity and stability of the lipid bilayer.[11] |
| High Drug-to-Lipid Ratio | An excessively high drug load can disrupt the lipid bilayer, leading to instability and leakage. Consider reducing the drug-to-lipid ratio during formulation.[11] |
Quality Control and Characterization Protocols
Consistent and reliable results depend on the thorough characterization of your DSPE-PEG-OH MW 2000 raw material. Below are detailed protocols for key analytical techniques.
Table 1: Quality Control Specifications for DSPE-PEG-OH MW 2000
| Parameter | Method | Typical Specification |
| Appearance | Visual Inspection | White to off-white solid powder or chunk[2] |
| Purity | HPLC-ELSD, ¹H NMR | >90% or >98% (refer to Certificate of Analysis)[2][9][12] |
| Molecular Weight (Mw) | GPC, MALDI-TOF MS | ~2750 - 2800 Da (for DSPE-PEG2000)[13] |
| Polydispersity Index (PDI) | GPC | ≤ 1.05[14] |
| Solubility | Visual Inspection | Soluble in DMSO, dichloromethane, chloroform, acetone, and DMF[2] |
Experimental Protocol: Purity Determination by HPLC-ELSD
Objective: To determine the purity of DSPE-PEG-OH MW 2000 and quantify impurities.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Evaporative Light Scattering Detector (ELSD)
-
Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm)[15]
Reagents:
-
DSPE-PEG-OH MW 2000 sample
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic Acid (optional, for mobile phase modification)
Procedure:
-
Sample Preparation: Dissolve the DSPE-PEG-OH MW 2000 sample in the mobile phase or a suitable organic solvent (e.g., chloroform/methanol mixture) to a known concentration (e.g., 1 mg/mL).
-
Mobile Phase Preparation: A common mobile phase for lipid analysis is a gradient of methanol/water or acetonitrile/water.[9][10] For example, a gradient of methanol and water with 0.1% formic acid.[10]
-
Chromatographic Conditions:
-
Data Analysis: Integrate the peak areas from the chromatogram. The purity is calculated as the percentage of the main peak area relative to the total peak area.
Experimental Protocol: Structural Confirmation and Purity by ¹H NMR
Objective: To confirm the chemical structure of DSPE-PEG-OH MW 2000 and assess its purity.
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher)
-
5 mm NMR tubes
Reagents:
-
DSPE-PEG-OH MW 2000 sample
-
Deuterated solvent (e.g., Chloroform-d (CDCl₃) or Deuterium Oxide (D₂O))
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of the DSPE-PEG-OH MW 2000 sample in 0.5-0.7 mL of the chosen deuterated solvent.[19]
-
NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum.
-
Data Analysis:
-
Identify the characteristic peaks for the DSPE and PEG components. The repeating ethylene (B1197577) glycol protons of the PEG chain typically appear around 3.6 ppm.[20]
-
Look for any unexpected peaks that may indicate the presence of impurities.[9]
-
The ratio of the integrals of the DSPE protons to the PEG protons can be used to confirm the approximate PEG chain length.
-
Experimental Protocol: Molecular Weight and PDI by GPC
Objective: To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) of DSPE-PEG-OH MW 2000.
Instrumentation:
-
Gel Permeation Chromatography (GPC) system with a Refractive Index (RI) detector.
-
GPC column suitable for polymer analysis in the appropriate molecular weight range.
Reagents:
-
DSPE-PEG-OH MW 2000 sample
-
Mobile phase (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))
-
PEG standards of known molecular weights for calibration.[14]
Procedure:
-
Calibration: Prepare a calibration curve by injecting a series of PEG standards of known molecular weights and plotting their retention times against the logarithm of their molecular weight.[21]
-
Sample Preparation: Dissolve the DSPE-PEG-OH MW 2000 sample in the mobile phase to a known concentration.
-
GPC Analysis: Inject the sample onto the GPC system and record the chromatogram.
-
Data Analysis: Using the calibration curve, the GPC software can calculate the Mn, Mw, and PDI of the sample. A PDI value close to 1.0 indicates a narrow molecular weight distribution.[21]
Visualizing Workflows and Relationships
Troubleshooting Workflow for Inconsistent Particle Size
References
- 1. benchchem.com [benchchem.com]
- 2. DSPE-PEG-OH [nanosoftpolymers.com]
- 3. DSPE-PEG: a distinctive component in drug delivery system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. benchchem.com [benchchem.com]
- 6. Influence of PEG coating on the biodistribution and tumor accumulation of pH-sensitive liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. avantiresearch.com [avantiresearch.com]
- 8. benchchem.com [benchchem.com]
- 9. How to test the purity of DSPE - PEG2000 - COOH? - Blog [shochem.com]
- 10. A rapid and quantitative reversed-phase HPLC-DAD/ELSD method for lipids involved in nanoparticle formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. chemscene.com [chemscene.com]
- 13. avantiresearch.com [avantiresearch.com]
- 14. PEG GPC Calibration Standards - JenKem Technology USA [jenkemusa.com]
- 15. agilent.com [agilent.com]
- 16. assets.fishersci.com [assets.fishersci.com]
- 17. dovepress.com [dovepress.com]
- 18. HPLC-ELSD Method for Analysis of Lipid Standards: Triglyceride Mixtures on Lipak Column | SIELC Technologies [sielc.com]
- 19. benchchem.com [benchchem.com]
- 20. researchgate.net [researchgate.net]
- 21. Measurement of Molecular Weight by using GPC method : Shimadzu (Italia) [shimadzu.it]
Validation & Comparative
DSPE-PEG-OH MW 2000 vs. DSPE-PEG-COOH MW 2000: A Comparative Guide for Drug Delivery Applications
For Researchers, Scientists, and Drug Development Professionals
In the realm of advanced drug delivery systems, the choice of excipients is paramount to the efficacy and safety of the therapeutic formulation. Among the most pivotal of these are PEGylated phospholipids, which are instrumental in enhancing the pharmacokinetic profiles of nanocarriers. This guide provides a comprehensive, data-supported comparison of two widely utilized derivatives: 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[hydroxyl(polyethylene glycol)-2000] (DSPE-PEG-OH MW 2000) and 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[carboxy(polyethylene glycol)-2000] (DSPE-PEG-COOH MW 2000).
Introduction to DSPE-PEG Derivatives in Nanomedicine
DSPE-PEG is an amphiphilic polymer, comprising a hydrophobic distearoylphosphatidylethanolamine (DSPE) anchor and a hydrophilic polyethylene (B3416737) glycol (PEG) chain.[1] This structure allows for its seamless integration into the lipid bilayer of nanoparticles, such as liposomes, with the PEG chains extending into the aqueous exterior. This "PEGylation" confers several advantageous properties, most notably a reduction in opsonization and subsequent clearance by the mononuclear phagocyte system (MPS), leading to prolonged systemic circulation times.[2][3] The terminal functional group of the PEG chain, however, dictates the potential for surface functionalization and can significantly influence the nanoparticle's biological interactions.
DSPE-PEG-OH MW 2000 features a terminal hydroxyl (-OH) group. While less reactive than other functional groups, it can be activated for conjugation with specific ligands.[1] Its relatively neutral character is a key attribute.
DSPE-PEG-COOH MW 2000 terminates in a carboxylic acid (-COOH) group. This functional moiety is readily available for covalent conjugation with molecules bearing primary amine groups, such as proteins, peptides, and antibodies, through carbodiimide (B86325) chemistry.[4][5] The presence of the carboxyl group also imparts a negative charge to the nanoparticle surface.
Comparative Performance Data
While direct head-to-head comparative studies for all performance parameters are limited, the following tables summarize expected differences based on the established principles of nanoparticle surface chemistry and PEGylation.
Physicochemical Properties
| Property | DSPE-PEG-OH MW 2000 | DSPE-PEG-COOH MW 2000 | Rationale & References |
| Particle Size (Hydrodynamic Diameter) | Comparable to COOH-terminated PEG | Comparable to OH-terminated PEG | The MW of the PEG chain is the primary determinant of the hydrodynamic size. Minor variations may occur due to hydration layer differences.[6] |
| Polydispersity Index (PDI) | Typically low (<0.2) | Typically low (<0.2) | Both derivatives are expected to form uniform nanoparticle populations with appropriate formulation techniques.[6] |
| Zeta Potential | Near-neutral to slightly negative | Moderately to highly negative | The carboxyl group (-COOH) is deprotonated at physiological pH, imparting a negative charge. The hydroxyl group (-OH) is largely neutral.[7][8] |
In Vitro Performance
| Parameter | DSPE-PEG-OH MW 2000 | DSPE-PEG-COOH MW 2000 | Rationale & References |
| Drug Encapsulation Efficiency (%) | High | High | The core of the nanoparticle and the drug's properties are the primary drivers of encapsulation efficiency. The terminal group of the surface PEG is expected to have minimal impact.[9] |
| In Vitro Drug Release | Sustained release | Sustained release | The lipid bilayer composition and the nature of the encapsulated drug are the main factors governing the release profile.[10] |
| Cellular Uptake | Generally lower than charged counterparts | Potentially higher than neutral, but lower than cationic nanoparticles | Cellular uptake is highly dependent on the cell line and surface charge. Negatively charged nanoparticles can exhibit significant uptake, though often less than positively charged ones. Neutral surfaces tend to have lower non-specific uptake.[11][12] |
| Cytotoxicity | Generally low | Generally low, but charge-dependent effects may be observed | Both are considered biocompatible. However, surface charge can influence interactions with cell membranes, potentially leading to differential cytotoxic responses at high concentrations.[13] |
In Vivo Performance
| Parameter | DSPE-PEG-OH MW 2000 | DSPE-PEG-COOH MW 2000 | Rationale & References |
| Circulation Half-Life | Prolonged | Prolonged | Both provide a "stealth" effect, reducing MPS uptake. Subtle differences may arise from interactions of the terminal group with plasma proteins.[2] |
| Biodistribution | Primarily accumulates in tumors (via EPR effect) and RES organs | Similar to -OH, but surface charge may slightly alter interactions with plasma proteins and non-target cells | The Enhanced Permeability and Retention (EPR) effect is a key driver of tumor accumulation for long-circulating nanoparticles.[1] |
| Immunogenicity | Low | Low | PEGylation, in general, reduces the immunogenicity of nanoparticles.[14] |
Experimental Protocols
Nanoparticle Formulation: Thin-Film Hydration Method
-
Lipid Film Preparation: Dissolve DSPE-PEG-OH or DSPE-PEG-COOH, along with other lipid components (e.g., DSPC, cholesterol), in a suitable organic solvent (e.g., chloroform) in a round-bottom flask.
-
Solvent Evaporation: Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin lipid film on the flask's inner surface.
-
Vacuum Drying: Further dry the film under a high vacuum for at least 2 hours to eliminate any residual solvent.
-
Hydration: Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) by gentle agitation above the lipid phase transition temperature. This process forms multilamellar vesicles (MLVs).
-
Size Reduction (Extrusion): To obtain unilamellar vesicles (ULVs) with a uniform size distribution, pass the MLV suspension through a polycarbonate membrane with a defined pore size (e.g., 100 nm) using a handheld or benchtop extruder for a set number of passes (e.g., 11-21 times).[15]
Characterization of Physicochemical Properties
-
Particle Size and Polydispersity Index (PDI):
-
Technique: Dynamic Light Scattering (DLS).
-
Protocol: Dilute the nanoparticle suspension in the appropriate buffer. Analyze the sample using a DLS instrument to measure the time-dependent fluctuations in scattered light intensity, from which the hydrodynamic diameter and PDI are calculated.
-
-
Zeta Potential:
-
Technique: Laser Doppler Velocimetry.
-
Protocol: Dilute the nanoparticle sample in a low-conductivity buffer (e.g., 10 mM NaCl) to an appropriate concentration.[16] Load the sample into a folded capillary cell, ensuring no air bubbles are present. The instrument applies an electric field and measures the electrophoretic mobility of the nanoparticles to calculate the zeta potential.[17][18]
-
In Vitro Drug Release Assay: Dialysis Method
-
Preparation: Hydrate a dialysis membrane with a suitable molecular weight cut-off (MWCO) that allows the free drug to pass through but retains the nanoparticles.
-
Loading: Pipette a known volume of the drug-loaded nanoparticle suspension into the dialysis bag and seal it.
-
Incubation: Immerse the sealed dialysis bag in a larger volume of release medium (e.g., PBS, pH 7.4, with a small amount of surfactant to maintain sink conditions) in a shaking water bath or on a magnetic stirrer at 37°C.[10]
-
Sampling: At predetermined time intervals, withdraw aliquots from the release medium and replace with an equal volume of fresh medium.
-
Quantification: Analyze the drug concentration in the collected samples using a suitable analytical method, such as HPLC or UV-Vis spectrophotometry.
Cytotoxicity Assessment: MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density that ensures they are in the exponential growth phase at the time of treatment.
-
Treatment: After cell attachment, replace the medium with fresh medium containing serial dilutions of the nanoparticles (formulated with either DSPE-PEG-OH or DSPE-PEG-COOH). Include untreated cells as a negative control.
-
Incubation: Incubate the cells with the nanoparticles for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Dissolve the formazan crystals by adding a solubilizing agent (e.g., DMSO or a specialized reagent).
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at the appropriate wavelength (typically 570 nm) using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control cells.[19][20]
Visualizing the Concepts
Caption: Structural differences and resulting properties.
Caption: Workflow for comparative analysis.
Caption: Targeted delivery via DSPE-PEG-COOH conjugation.
Conclusion
The selection between DSPE-PEG-OH MW 2000 and DSPE-PEG-COOH MW 2000 is a critical decision in the design of nanoparticle-based drug delivery systems. DSPE-PEG-OH provides a near-neutral surface, which can be advantageous for minimizing non-specific interactions. In contrast, DSPE-PEG-COOH offers a readily available carboxyl group for the covalent attachment of targeting ligands, enabling active targeting strategies, while imparting a negative surface charge. The choice, therefore, depends on the specific therapeutic objective: a "stealth" carrier for passive targeting may favor the hydroxyl terminal, whereas a carrier designed for active targeting will necessitate the carboxyl functionality. The experimental protocols and comparative data provided in this guide serve as a valuable resource for researchers in making an informed selection to optimize their drug delivery formulations.
References
- 1. Application of poly(ethylene glycol)–distearoylphosphatidylethanolamine (PEG-DSPE) block copolymers and their derivatives as nanomaterials in drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. PEGylation as a strategy for improving nanoparticle-based drug and gene delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DSPE-PEG-COOH, DSPE-PEG-Acid, Lipid PEG - Biopharma PEG [biochempeg.com]
- 5. DSPE PEG Acid, DSPE-PEG-COOH [nanocs.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Insight into Cellular Uptake and Intracellular Trafficking of Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The role of surface charge in cellular uptake and cytotoxicity of medical nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. azonano.com [azonano.com]
- 19. benchchem.com [benchchem.com]
- 20. broadpharm.com [broadpharm.com]
DSPE-PEG 2000 vs. DSPE-PEG 5000 in Nanoparticles: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The choice between 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DSPE-PEG 2000) and its longer-chain counterpart, DSPE-PEG 5000, is a critical decision in the design of long-circulating nanoparticles for drug delivery. The length of the polyethylene (B3416737) glycol (PEG) chain significantly influences the physicochemical properties, in vitro behavior, and in vivo fate of nanoparticles. This guide provides an objective comparison of these two widely used PEGylated phospholipids, supported by experimental data, to assist researchers in selecting the optimal excipient for their specific application.
The fundamental trade-off lies in balancing nanoparticle stability and circulation time with efficient cellular uptake and drug release at the target site. While both DSPE-PEG 2000 and DSPE-PEG 5000 enhance the systemic residence time of nanoparticles, their differing PEG chain lengths create distinct performance profiles.
Key Performance Indicators: A Tabular Comparison
The following tables summarize the quantitative and qualitative differences observed in nanoparticles formulated with DSPE-PEG 2000 versus DSPE-PEG 5000. It is important to note that absolute values can vary depending on the nanoparticle core composition, drug cargo, and formulation method.
Physicochemical Properties
The PEG chain length directly impacts the hydrodynamic size and surface charge of nanoparticles.
| Property | DSPE-PEG 2000 | DSPE-PEG 5000 | Reference |
| Hydrodynamic Diameter (nm) | ~125 | Larger than DSPE-PEG 2000 formulations | [1][2] |
| Polydispersity Index (PDI) | ~0.147 | Generally low, comparable to DSPE-PEG 2000 | [1][2] |
| Zeta Potential (mV) | ~ -35 | More neutral than DSPE-PEG 2000 formulations | [1][3] |
In Vitro Performance
The PEG layer can affect drug loading and the rate at which the therapeutic agent is released from the nanoparticle.
| Parameter | DSPE-PEG 2000 | DSPE-PEG 5000 | Reference |
| Drug Encapsulation Efficiency (%) | High | Generally High | [1] |
| In Vitro Drug Release | Sustained Release | Potentially slower initial release | [1] |
Biological Interactions
The "stealth" properties conferred by the PEG chains are crucial for evading the mononuclear phagocyte system and prolonging circulation, which in turn affects cellular uptake.
| Parameter | DSPE-PEG 2000 | DSPE-PEG 5000 | Reference |
| Cellular Uptake | Generally efficient | Can be reduced compared to DSPE-PEG 2000 | [1] |
| In Vivo Circulation Time | Prolonged | Potentially longer than DSPE-PEG 2000 | [1] |
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison are provided below.
Nanoparticle Formulation: Thin-Film Hydration Method
This common technique is used to prepare PEGylated liposomes and lipid nanoparticles.[4][5]
-
Lipid Film Formation: Dissolve DSPE-PEG (either 2000 or 5000), other lipids (e.g., phospholipids, cholesterol), and the therapeutic drug in a suitable organic solvent or solvent mixture (e.g., chloroform, methanol) in a round-bottom flask.
-
Solvent Evaporation: Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin, uniform lipid film on the inner wall of the flask.
-
Drying: Further dry the lipid film under a high vacuum for at least 2-3 hours to remove any residual organic solvent.
-
Hydration: Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline, PBS) by gentle agitation or sonication. The hydration temperature should be above the phase transition temperature (Tc) of the lipids to ensure proper formation of the nanoparticles. This process results in the self-assembly of multilamellar vesicles.
-
Size Reduction (Optional but Recommended): To obtain smaller, unilamellar vesicles with a more uniform size distribution, the nanoparticle suspension can be subjected to sonication (probe or bath) or extrusion through polycarbonate membranes with defined pore sizes.
Physicochemical Characterization: DLS for Size, PDI, and Zeta Potential
Dynamic Light Scattering (DLS) is a standard technique for determining the size distribution and surface charge of nanoparticles in a suspension.[6][7]
-
Sample Preparation: Dilute the nanoparticle suspension in an appropriate aqueous buffer (e.g., deionized water or PBS) to a suitable concentration for DLS measurement. The dilution factor will depend on the initial concentration of the nanoparticles and the sensitivity of the instrument.
-
Size and PDI Measurement:
-
Transfer the diluted sample into a clean cuvette.
-
Place the cuvette in the DLS instrument.
-
Set the measurement parameters, including temperature (typically 25°C), and allow the sample to equilibrate.
-
Initiate the measurement. The instrument will analyze the fluctuations in scattered laser light caused by the Brownian motion of the nanoparticles to calculate the hydrodynamic diameter and the polydispersity index (PDI).
-
-
Zeta Potential Measurement:
-
Transfer the diluted sample into a specialized zeta potential cell.
-
Place the cell in the instrument.
-
Apply an electric field and the instrument will measure the electrophoretic mobility of the nanoparticles.
-
The zeta potential is then calculated from the electrophoretic mobility using the Henry equation.
-
In Vitro Drug Release Study: Dialysis Method
The dialysis bag method is widely used to evaluate the in vitro release kinetics of a drug from a nanoparticle formulation.[8]
-
Preparation of Dialysis Setup:
-
Hydrate a dialysis membrane with a specific molecular weight cut-off (MWCO) in the release medium. The MWCO should be large enough to allow the free drug to diffuse out but small enough to retain the nanoparticles.
-
Pipette a known volume of the drug-loaded nanoparticle suspension into the dialysis bag and securely seal both ends.
-
-
Release Study:
-
Immerse the sealed dialysis bag in a larger volume of release medium (e.g., PBS at a physiological pH of 7.4) in a beaker or flask.
-
Maintain the setup at a constant temperature (e.g., 37°C) with continuous stirring to ensure sink conditions.
-
-
Sampling:
-
At predetermined time intervals, withdraw a small aliquot of the release medium from the external reservoir.
-
Immediately replace the withdrawn volume with an equal amount of fresh, pre-warmed release medium to maintain a constant volume.
-
-
Drug Quantification:
-
Analyze the concentration of the released drug in the collected samples using a suitable analytical technique, such as UV-Vis spectrophotometry or high-performance liquid chromatography (HPLC).
-
Calculate the cumulative percentage of drug released over time.
-
Cellular Uptake Analysis: Flow Cytometry
Flow cytometry is a high-throughput method to quantify the internalization of fluorescently labeled nanoparticles by cells.[9][10][11]
-
Cell Culture: Seed the cells of interest in a multi-well plate and allow them to adhere and grow overnight under standard cell culture conditions (e.g., 37°C, 5% CO2).
-
Incubation with Nanoparticles:
-
Prepare a suspension of fluorescently labeled nanoparticles (formulated with either DSPE-PEG 2000 or DSPE-PEG 5000) in cell culture medium at the desired concentration.
-
Remove the old medium from the cells and add the nanoparticle-containing medium.
-
Incubate the cells with the nanoparticles for a specific period (e.g., 1, 4, or 24 hours).
-
-
Cell Harvesting and Staining:
-
After incubation, wash the cells with cold PBS to remove any nanoparticles that are not internalized.
-
Detach the cells from the plate using a suitable detaching agent (e.g., trypsin-EDTA).
-
Resuspend the detached cells in a suitable buffer for flow cytometry analysis (e.g., PBS with 1% bovine serum albumin).
-
-
Flow Cytometry Analysis:
-
Analyze the cell suspension using a flow cytometer.
-
Use an untreated cell sample to set the baseline fluorescence.
-
For each sample, record the fluorescence intensity of a large number of individual cells (e.g., 10,000 cells).
-
The mean fluorescence intensity of the cell population is indicative of the amount of nanoparticle uptake.
-
Visualizing the Concepts
The following diagrams illustrate the experimental workflow and the influence of DSPE-PEG chain length on nanoparticle behavior.
Conclusion
The decision to use DSPE-PEG 2000 or DSPE-PEG 5000 in a nanoparticle formulation is a strategic one that should be guided by the therapeutic goal. DSPE-PEG 2000 often provides a balance of good stability and efficient cellular uptake, making it a suitable choice for many applications.[1] In contrast, DSPE-PEG 5000, with its longer PEG chain, may offer superior steric protection, leading to prolonged circulation times, which could be advantageous for passive targeting to tumors via the enhanced permeability and retention (EPR) effect.[1] However, this extended PEG layer might also impede cellular internalization of the nanoparticles.[1] Therefore, the optimal choice depends on the specific drug, the target tissue or cell type, and the desired pharmacokinetic profile. Experimental validation is crucial to determine the most effective formulation for a given therapeutic application.
References
- 1. benchchem.com [benchchem.com]
- 2. Influence of Different Ratios of DSPE-PEG2k on Ester Prodrug Self-Assembly Nanoparticles for Cell Migration and Proliferation Suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Thin Film Hydration Method for Liposome and LNP formulation - Inside Therapeutics [insidetx.com]
- 5. Thin-Film Hydration Method for Liposome Preparation - CD Formulation [formulationbio.com]
- 6. 3.3.2. Dynamic Light Scattering (DLS) and Zeta Potential [bio-protocol.org]
- 7. nanopartikel.info [nanopartikel.info]
- 8. dissolutiontech.com [dissolutiontech.com]
- 9. Nanoparticle Uptake Measured by Flow Cytometry | Springer Nature Experiments [experiments.springernature.com]
- 10. Quantifying the level of nanoparticle uptake in mammalian cells using flow cytometry - Nanoscale (RSC Publishing) DOI:10.1039/D0NR01627F [pubs.rsc.org]
- 11. Quantifying the level of nanoparticle uptake in mammalian cells using flow cytometry - Nanoscale (RSC Publishing) [pubs.rsc.org]
Navigating the Post-PEG Era: A Comparative Guide to Lipid Nanoparticle Stabilizers
For researchers, scientists, and drug development professionals, the landscape of lipid nanoparticle (LNP) stabilization is undergoing a significant transformation. While 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)] (DSPE-PEG-OH) has long been the gold standard, concerns over its immunogenicity and the "PEG dilemma"—where the protective PEG layer can hinder cellular uptake and endosomal escape—have spurred the development of innovative alternatives. This guide provides an objective comparison of promising next-generation stabilizers, supported by experimental data, to inform the selection of the optimal formulation for your therapeutic delivery system.
The ideal alternative to DSPE-PEG-OH should replicate its beneficial properties, such as conferring a "stealth" shield to evade immune clearance, controlling particle size, and ensuring colloidal stability, while mitigating its drawbacks.[1] Emerging classes of polymers, including polysarcosine (pSar), poly(2-oxazoline)s (POx), and zwitterionic polymers, are showing considerable promise in achieving this delicate balance.[1]
Performance Comparison of DSPE-PEG-OH Alternatives
The following tables summarize the quantitative performance of various alternatives to DSPE-PEG-OH in LNP formulations, drawing from several key studies. These data highlight the ability of these novel polymers to produce LNPs with physicochemical properties comparable to the PEGylated standard.
Table 1: Physicochemical Properties of LNPs with Polysarcosine (pSar) Alternatives
| Stabilizer | Ionizable Lipid | Particle Size (nm) | PDI | Encapsulation Efficiency (%) | Zeta Potential (mV) | Reference |
| ALC-0159 (PEG) | ALC-0315 | 89.2 ± 1.1 | 0.11 ± 0.01 | 96.6 ± 0.5 | -4.4 ± 1.0 | [2] |
| pSar-lipid 1 | ALC-0315 | 93.8 ± 1.7 | 0.12 ± 0.01 | 96.2 ± 0.4 | -3.7 ± 0.5 | [2] |
| pSar-lipid 2 | ALC-0315 | 103.1 ± 2.5 | 0.13 ± 0.01 | 95.9 ± 0.3 | -4.1 ± 0.4 | [2] |
| DMG-PEG2k | SM-102 | 84.5 ± 0.7 | 0.09 ± 0.01 | 97.1 ± 0.3 | -5.2 ± 0.7 | [2] |
| pSar-lipid 1 | SM-102 | 88.1 ± 1.3 | 0.10 ± 0.01 | 96.8 ± 0.2 | -4.8 ± 0.6 | [2] |
| pSar-lipid 2 | SM-102 | 95.4 ± 2.1 | 0.11 ± 0.01 | 96.5 ± 0.4 | -5.0 ± 0.5 | [2] |
Table 2: Physicochemical Properties of LNPs with Poly(2-oxazoline) (POx) Alternatives
| Stabilizer | Ionizable Lipid | Particle Size (nm) | PDI | Encapsulation Efficiency (%) | Zeta Potential (mV) | Reference |
| PEG2000-DMG (1.5 mol%) | SM-102 | 85.3 | 0.07 | >95 | -8.7 | [3] |
| PMOZ-DM-amide (1.0 mol%) | SM-102 | 103.9 | 0.11 | >95 | -10.2 | [3] |
| PMOZ-DM-amide (1.5 mol%) | SM-102 | 93.8 | 0.09 | >95 | -11.5 | [3] |
| PMOZ-DM-amide (2.5 mol%) | SM-102 | 83.0 | 0.07 | >95 | -11.6 | [3] |
Table 3: In Vivo Performance of LNPs with Polysarcosine (pSar) Alternatives
| Stabilizer | Ionizable Lipid | Reporter | In Vivo Expression (Radiance) | Fold Change vs. PEG | Reference |
| ALC-0159 (PEG) | ALC-0315 | FLuc mRNA | ~2.5 x 10^7 | 1 | [4] |
| pSar-lipid | ALC-0315 | FLuc mRNA | ~1.25 x 10^8 | ~5 | [4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of these findings. Below are summarized protocols for LNP formulation and characterization based on the cited literature.
LNP Formulation via Ethanol (B145695) Injection
This method is a widely used technique for the self-assembly of LNPs.
-
Preparation of Lipid Stock Solutions: Dissolve the ionizable lipid, helper lipid (e.g., DSPC), cholesterol, and the PEG-lipid or its alternative (e.g., pSar-lipid) in absolute ethanol to achieve the desired molar ratios.
-
Preparation of mRNA Solution: Dilute the mRNA cargo in an aqueous buffer, typically at a slightly acidic pH (e.g., 10 mM glycylglycine (B550881) solution, pH 5.7).
-
Mixing: Pipette the aqueous mRNA buffer onto the ethanolic lipid mixture and immediately vortex for 10 seconds to initiate the self-assembly of LNPs.[5] This rapid mixing ensures the formation of small, uniform particles.
-
Purification: The resulting LNP suspension is then purified and concentrated using methods such as dialysis or tangential flow filtration to remove ethanol and non-encapsulated mRNA.
Physicochemical Characterization of LNPs
Accurate characterization of LNPs is essential to ensure quality and predict in vivo performance.
-
Size and Polydispersity Index (PDI) Measurement:
-
Method: Dynamic Light Scattering (DLS).
-
Procedure: Dilute the LNP suspension in a suitable buffer (e.g., PBS). Analyze the sample using a DLS instrument to determine the hydrodynamic diameter and PDI. A PDI value below 0.2 is generally considered indicative of a monodisperse population.
-
-
Zeta Potential Measurement:
-
Method: Laser Doppler Electrophoresis.
-
Procedure: Dilute the LNP suspension in a low ionic strength buffer (e.g., 10 mM NaCl) to obtain an accurate measurement of the surface charge.
-
-
Encapsulation Efficiency:
-
Method: RiboGreen Assay.
-
Procedure: Measure the fluorescence of the LNP sample before and after lysis with a surfactant (e.g., Triton X-100). The difference in fluorescence corresponds to the amount of encapsulated mRNA. Encapsulation efficiency is calculated as: ((Total RNA - Free RNA) / Total RNA) * 100%.
-
Visualizing the Mechanisms
To better understand the processes involved in LNP delivery and the experimental approaches, the following diagrams have been generated using Graphviz.
Caption: LNP uptake and endosomal escape pathway.
Caption: Experimental workflow for LNP development.
Conclusion
The data presented in this guide demonstrate that several promising alternatives to DSPE-PEG-OH can produce LNPs with desirable physicochemical characteristics and potent in vivo activity. Polysarcosine, poly(2-oxazoline)s, and zwitterionic polymers have emerged as leading candidates, each with unique properties that may be advantageous for specific therapeutic applications. As the field of LNP-mediated drug delivery continues to evolve, a thorough understanding of these next-generation stabilizers will be critical for the development of safer and more effective therapies. Researchers are encouraged to consider these alternatives and utilize the outlined protocols as a starting point for their formulation development efforts.
References
- 1. pnas.org [pnas.org]
- 2. researchgate.net [researchgate.net]
- 3. Poly(2-methyl-2-oxazoline) as a polyethylene glycol alternative for lipid nanoparticle formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Engineering LNPs with polysarcosine lipids for mRNA delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Polysarcosine-Functionalized mRNA Lipid Nanoparticles Tailored for Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
DSPE-PEG-OH MW 2000: A Comparative Guide to Quality Control and Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[hydroxyl(polyethylene glycol)-2000] (DSPE-PEG-OH MW 2000) with its common alternatives in drug delivery systems. The performance of DSPE-PEG-OH MW 2000 is evaluated based on its physicochemical properties, its impact on nanoparticle formulations, and its in vivo behavior, supported by experimental data from peer-reviewed studies. This document also outlines detailed experimental protocols for the quality control and analysis of this critical lipid excipient.
Comparative Performance Analysis
DSPE-PEG-OH MW 2000 is a widely utilized PEGylated phospholipid in the formulation of nanoparticles, particularly liposomes and lipid nanoparticles (LNPs), for drug delivery.[1][2] Its primary function is to form a hydrophilic corona on the nanoparticle surface, which provides steric stabilization, reduces opsonization, and prolongs circulation time in the bloodstream.[1][2] The choice of PEGylated lipid is a critical factor that influences the overall performance of the drug delivery system.
DSPE-PEG-OH MW 2000 vs. Alternatives: A Tabular Comparison
The selection of a suitable PEGylated lipid depends on the specific requirements of the drug delivery system, such as the desired circulation half-life and the targeted cell type. DSPE-PEG-OH MW 2000, with its C18 saturated acyl chains, offers a stable anchor in the lipid bilayer, leading to a longer retention time on the nanoparticle surface compared to PEGylated lipids with shorter acyl chains like DMG-PEG 2000 (C14).[3]
Table 1: Physicochemical and In Vivo Performance Comparison of PEGylated Lipids
| Parameter | DSPE-PEG 2000 | DMG-PEG 2000 | DSPE-PEG 5000 | Reference |
| Lipid Anchor | C18 (Distearoyl) | C14 (Dimyristoyl) | C18 (Distearoyl) | [3] |
| PEG Molecular Weight (Da) | 2000 | 2000 | 5000 | [4] |
| Circulation Half-life | Long | Short | Very Long | [3][5] |
| Dissociation from LNP | Slow | Fast | Very Slow | [3] |
| Impact on Cellular Uptake | Standard | Potentially Enhanced | Can be Reduced | [3][4] |
| Primary Application | Systemic drug delivery, passive targeting | Liver targeting, vaccines | Applications requiring maximum steric hindrance | [3][4] |
Table 2: Impact on Nanoparticle Properties
| Property | DSPE-PEG 2000 | DSPE-PEG 5000 | Reference |
| Hydrodynamic Diameter (nm) | ~125 | Larger than DSPE-PEG 2000 formulations | [4] |
| Polydispersity Index (PDI) | ~0.147 | - | [4] |
| Zeta Potential (mV) | ~ -35 | More neutral than DSPE-PEG 2000 formulations | [4] |
| Drug Encapsulation Efficiency (%) | High | Generally High | [4] |
| In Vitro Drug Release | Sustained Release | Potentially slower initial release | [4] |
Experimental Protocols for Quality Control
Rigorous quality control of DSPE-PEG-OH MW 2000 is essential to ensure the consistency, stability, and performance of the final nanoparticle formulation. The following are detailed protocols for key analytical techniques.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC coupled with a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) is a common method for quantifying non-chromophoric compounds like PEGylated lipids.
Protocol:
-
System: HPLC system with a gradient pump, autosampler, and a CAD or ELSD detector.
-
Column: A reverse-phase C18 column (e.g., 4.6 mm x 150 mm, 2.0 µm particle size).[6]
-
Mobile Phase A: 10 mM Ammonium acetate (B1210297) in water.[7]
-
Mobile Phase B: 10 mM Ammonium acetate in methanol.[7]
-
Gradient Elution:
-
0-5 min: 50% B
-
5-20 min: 50-100% B
-
20-25 min: 100% B
-
25-30 min: 100-50% B
-
-
Flow Rate: 1.0 mL/min.[7]
-
Injection Volume: 10-20 µL.
-
Detector Settings:
-
ELSD: Nebulizer temperature 40°C, Evaporator temperature 60°C, Gas flow rate 1.5 L/min.[8]
-
CAD: Follow manufacturer's recommendations.
-
-
Sample Preparation: Dissolve DSPE-PEG-OH MW 2000 in a suitable solvent (e.g., methanol:water 50:50 v/v) to a known concentration (e.g., 300 µg/mL).[9]
-
Analysis: Inject the sample and integrate the peak area of the main component. Purity is calculated as the percentage of the main peak area relative to the total peak area.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Integrity
¹H NMR and ³¹P NMR are powerful techniques for confirming the chemical structure of DSPE-PEG-OH MW 2000 and identifying potential impurities.
Protocol:
-
System: 400 MHz or higher NMR spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of DSPE-PEG-OH MW 2000 in a suitable deuterated solvent (e.g., CDCl₃ or D₂O).
-
¹H NMR Analysis:
-
Acquire a standard ¹H NMR spectrum.
-
Expected Chemical Shifts (ppm):
-
~3.64: Methylene protons of the PEG chain (-O-CH₂-CH₂-O-).[10]
-
~0.88: Terminal methyl groups of the stearoyl chains.
-
~1.25: Methylene protons of the stearoyl chains.
-
Other characteristic peaks for the DSPE headgroup.
-
-
-
³¹P NMR Analysis:
-
Acquire a proton-decoupled ³¹P NMR spectrum.
-
A single peak corresponding to the phosphate (B84403) group should be observed.[11]
-
The chemical shift can be compared to a reference standard (e.g., 85% phosphoric acid).[11]
-
-
Analysis: Compare the obtained spectra with a reference spectrum of a known standard to confirm the structural integrity and the absence of unexpected peaks which would indicate impurities.
Visualizing Experimental Workflows
Diagrams created using Graphviz (DOT language) illustrate the logical flow of key experimental procedures.
Caption: Workflow for purity analysis of DSPE-PEG-OH MW 2000 using HPLC.
Caption: Thin-film hydration method for preparing PEGylated lipid nanoparticles.
References
- 1. Application of poly(ethylene glycol)–distearoylphosphatidylethanolamine (PEG-DSPE) block copolymers and their derivatives as nanomaterials in drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effect of PEG Anchor and Serum on Lipid Nanoparticles: Development of a Nanoparticles Tracking Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Analysis of PEG-lipid anchor length on lipid nanoparticle pharmacokinetics and activity in a mouse model of traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Predictive high-throughput screening of PEGylated lipids in oligonucleotide-loaded lipid nanoparticles for neuronal gene silencing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Simultaneous Determination of Polyethylene Glycol-Conjugated Liposome Components by Using Reversed-Phase High-Performance Liquid Chromatography with UV and Evaporative Light Scattering Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2024.sci-hub.se [2024.sci-hub.se]
- 10. researchgate.net [researchgate.net]
- 11. Characterization of Nanoparticles Using DSPE-PEG2000 and Soluplus [mdpi.com]
Characterizing DSPE-PEG-OH Liposomes: A Comparative Guide to Analytical Techniques
For researchers, scientists, and drug development professionals, a thorough understanding of the physicochemical properties of DSPE-PEG-OH liposomes is paramount for successful formulation development and predicting in vivo performance. This guide provides a comparative overview of key analytical techniques used to characterize these versatile drug delivery vehicles, complete with experimental data, detailed protocols, and visual workflows.
The incorporation of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (B53596) (DSPE) conjugated to polyethylene (B3416737) glycol (PEG) with a terminal hydroxyl group (-OH) imparts "stealth" characteristics to liposomes, enabling them to evade the mononuclear phagocyte system and prolong circulation times. The terminal hydroxyl group also offers a potential site for further functionalization. Accurate and reproducible characterization is therefore a critical quality attribute for these formulations.
Key Characterization Parameters and Analytical Techniques
The critical quality attributes of DSPE-PEG-OH liposomes include particle size, polydispersity, zeta potential, encapsulation efficiency, and drug release profile. A variety of analytical techniques are available to assess these parameters, each with its own advantages and limitations.
Particle Size and Polydispersity Index (PDI)
Particle size is a crucial parameter that influences the biodistribution, cellular uptake, and clearance of liposomes. Dynamic Light Scattering (DLS) is the most common technique for measuring the hydrodynamic diameter and the polydispersity index (PDI), which indicates the broadness of the size distribution.
| Technique | Principle | Typical Size Range for DSPE-PEG-OH Liposomes (nm) | Typical PDI | Advantages | Limitations |
| Dynamic Light Scattering (DLS) | Measures the fluctuations in scattered light intensity caused by the Brownian motion of particles. | 80 - 200 | < 0.2 | Rapid, non-invasive, and requires a small sample volume. | Sensitive to contaminants and aggregates; provides an intensity-weighted average which can be skewed by larger particles. |
| Nanoparticle Tracking Analysis (NTA) | Visualizes and tracks the Brownian motion of individual particles to determine their size and concentration. | 70 - 300 | Not directly reported; provides a number-based distribution. | Provides number-based size distribution and particle concentration; less sensitive to small populations of larger particles than DLS. | Lower concentration range than DLS; can be more time-consuming. |
| Cryo-Transmission Electron Microscopy (Cryo-TEM) | Images vitrified, hydrated samples at cryogenic temperatures to visualize liposome (B1194612) morphology and size. | 50 - 200 | Not applicable; provides direct visualization of individual particles. | Provides direct visualization of particle size, shape, and lamellarity. | Requires specialized equipment and expertise; provides a 2D projection of 3D objects. |
Zeta Potential
Zeta potential is a measure of the magnitude of the electrostatic charge on the surface of the liposomes. It is a key indicator of the stability of the liposomal dispersion, with higher absolute values generally indicating greater stability due to electrostatic repulsion between particles.
| Technique | Principle | Typical Zeta Potential for DSPE-PEG-OH Liposomes (mV) | Advantages | Limitations |
| Electrophoretic Light Scattering (ELS) | Measures the velocity of charged particles in an applied electric field. | -10 to -40 | Rapid, provides information on surface charge, and predicts colloidal stability. | Highly dependent on the properties of the dispersion medium (pH, ionic strength). |
Encapsulation Efficiency (EE) and Drug Loading (DL)
Encapsulation efficiency refers to the percentage of the initial drug that is successfully entrapped within the liposomes. Drug loading is the amount of encapsulated drug relative to the total lipid content.
| Technique | Principle | Typical EE% for Doxorubicin in DSPE-PEG Liposomes | Advantages | Limitations |
| Ultracentrifugation followed by HPLC/UV-Vis | Separates liposomes from the unencapsulated drug by high-speed centrifugation. The drug is then quantified in the supernatant and/or the liposomal pellet. | > 90% | Effective for a wide range of drugs; provides a clear separation. | Can be time-consuming; potential for liposome rupture or drug leakage during centrifugation. |
| Size Exclusion Chromatography (SEC) | Separates liposomes from the unencapsulated drug based on size. | > 95% | Relatively gentle separation method; can be automated. | Potential for drug leakage during chromatography; column interactions can be an issue. |
| Dialysis | Separates the unencapsulated drug by diffusion across a semi-permeable membrane. | > 90% | Simple and inexpensive. | Time-consuming; may not be suitable for all drugs due to membrane interactions. |
| Nanoparticle Exclusion Chromatography (nPEC) | A rapid HPLC-based method that separates liposomes from the free drug. | > 95% | Fast and automated; requires small sample volumes. | Requires specialized columns; potential for column interactions. |
In Vitro Drug Release
In vitro drug release studies are essential for predicting the in vivo performance of the liposomal formulation. The dialysis method is a commonly employed technique.
| Technique | Principle | Typical Release Profile | Advantages | Limitations | | :--- | :--- | :--- | :--- | | Dialysis Method | The liposome formulation is placed in a dialysis bag with a specific molecular weight cut-off, which is then placed in a release medium. The amount of drug that diffuses out of the bag over time is measured. | Sustained release over hours to days, depending on the formulation and release conditions. | Simple, inexpensive, and mimics in vivo sink conditions. | The dialysis membrane can be the rate-limiting step for drug release; potential for drug adsorption to the membrane. | | Sample and Separate | Aliquots of the liposome suspension are taken at different time points, and the liposomes are separated from the release medium (e.g., by ultracentrifugation or filtration) before drug quantification. | Can provide a more direct measure of drug release from the liposome. | Can be labor-intensive; potential for drug loss or liposome disruption during separation. | | Continuous Flow | The release medium is continuously pumped through a chamber containing the liposomes, and the released drug is collected and analyzed. | Provides a dynamic and more biorelevant release environment. | Requires specialized equipment; can be complex to set up. |
Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and reproducible results. Below are protocols for key characterization experiments.
Protocol 1: Particle Size and Zeta Potential Measurement by DLS and ELS
Objective: To determine the mean hydrodynamic diameter, polydispersity index (PDI), and zeta potential of DSPE-PEG-OH liposomes.
Materials:
-
DSPE-PEG-OH liposome suspension
-
Deionized water or appropriate buffer (e.g., 10 mM HEPES, pH 7.4)
-
Dynamic Light Scattering (DLS) instrument with Electrophoretic Light Scattering (ELS) capability (e.g., Malvern Zetasizer)
-
Cuvettes (for DLS) and folded capillary cells (for ELS)
Procedure:
-
Sample Preparation for DLS:
-
Dilute the liposome suspension with deionized water or buffer to an appropriate concentration to avoid multiple scattering effects (typically a count rate of 100-300 kcps is recommended).
-
Gently mix the diluted sample by inverting the cuvette. Avoid vigorous shaking or vortexing.
-
-
DLS Measurement:
-
Place the cuvette in the DLS instrument.
-
Allow the sample to equilibrate to the desired temperature (e.g., 25°C) for 1-2 minutes.
-
Perform the measurement according to the instrument's software instructions, typically involving multiple runs for statistical accuracy.
-
Record the Z-average diameter and the Polydispersity Index (PDI).
-
-
Sample Preparation for ELS (Zeta Potential):
-
Dilute the liposome suspension in an appropriate low ionic strength buffer (e.g., 10 mM NaCl) to achieve an optimal scattering intensity.
-
Carefully inject the diluted sample into the folded capillary cell, ensuring no air bubbles are trapped.
-
-
ELS Measurement:
-
Place the capillary cell into the instrument.
-
Set the measurement parameters, including the dispersant properties (viscosity, dielectric constant).
-
Perform the measurement. The instrument will apply an electric field and measure the electrophoretic mobility of the liposomes.
-
The zeta potential is calculated from the electrophoretic mobility using the Henry equation. Record the mean zeta potential and its distribution.
-
Protocol 2: Encapsulation Efficiency Determination by Ultracentrifugation and HPLC
Objective: To quantify the amount of drug encapsulated within the DSPE-PEG-OH liposomes.
Materials:
-
Drug-loaded DSPE-PEG-OH liposome suspension
-
Phosphate-buffered saline (PBS), pH 7.4
-
Ultracentrifuge with appropriate rotor
-
HPLC system with a suitable column and detector for the drug of interest
-
Methanol or other suitable solvent to disrupt liposomes
-
Mobile phase for HPLC
Procedure:
-
Separation of Unencapsulated Drug:
-
Place a known volume (e.g., 200 µL) of the liposome suspension into an ultracentrifuge tube.
-
Centrifuge at high speed (e.g., 100,000 x g) for a sufficient time (e.g., 1 hour) at 4°C to pellet the liposomes.
-
Carefully collect the supernatant containing the unencapsulated ("free") drug.
-
-
Quantification of Unencapsulated Drug:
-
Analyze the supernatant directly by HPLC to determine the concentration of the free drug (C_free).
-
-
Quantification of Total Drug:
-
Take the same initial volume (e.g., 200 µL) of the original liposome suspension.
-
Add a sufficient volume of a solvent that disrupts the liposomes (e.g., methanol, 1:9 v/v liposome to solvent) to release the encapsulated drug.
-
Vortex thoroughly to ensure complete lysis of the liposomes.
-
Analyze this solution by HPLC to determine the total drug concentration (C_total).
-
-
Calculation of Encapsulation Efficiency (EE%):
-
EE (%) = [(C_total - C_free) / C_total] x 100
-
Protocol 3: In Vitro Drug Release Study by Dialysis
Objective: To evaluate the rate and extent of drug release from DSPE-PEG-OH liposomes over time.
Materials:
-
Drug-loaded DSPE-PEG-OH liposome suspension
-
Dialysis tubing with an appropriate molecular weight cut-off (MWCO) that allows free drug to pass but retains the liposomes.
-
Release medium (e.g., PBS, pH 7.4, or a buffer mimicking physiological conditions)
-
Shaking water bath or incubator shaker set at 37°C
-
Analytical instrument to quantify the drug (e.g., UV-Vis spectrophotometer or HPLC)
Procedure:
-
Preparation of the Dialysis Bag:
-
Cut a piece of dialysis tubing of the desired length and hydrate (B1144303) it according to the manufacturer's instructions.
-
Securely close one end of the tubing with a clip.
-
-
Loading the Sample:
-
Pipette a known volume (e.g., 1 mL) of the liposome suspension into the dialysis bag.
-
Securely close the other end of the bag with another clip, ensuring some headspace to allow for expansion.
-
-
Initiating the Release Study:
-
Place the dialysis bag into a vessel containing a known volume of pre-warmed release medium (e.g., 100 mL). The large volume of the release medium helps to maintain "sink conditions," where the concentration of the released drug in the medium is low, preventing it from inhibiting further release.
-
Place the vessel in a shaking water bath or incubator shaker at 37°C with gentle agitation.
-
-
Sampling:
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a small aliquot (e.g., 1 mL) of the release medium.
-
Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium to maintain a constant volume and sink conditions.
-
-
Drug Quantification:
-
Analyze the collected samples to determine the concentration of the released drug using a suitable analytical method.
-
-
Data Analysis:
-
Calculate the cumulative amount of drug released at each time point, correcting for the drug removed during previous sampling.
-
Plot the cumulative percentage of drug released versus time to obtain the in vitro release profile.
-
Visualizing Experimental Workflows
Clear diagrams of experimental workflows can aid in understanding the logical sequence of steps involved in each analytical technique.
Caption: Workflow for particle size and zeta potential analysis.
Caption: Workflow for encapsulation efficiency determination.
Caption: Workflow for in vitro drug release analysis.
By employing these standardized analytical techniques and protocols, researchers can ensure the quality, consistency, and efficacy of their DSPE-PEG-OH liposomal formulations, ultimately accelerating the translation of these promising drug delivery systems from the laboratory to clinical applications.
In Vitro Performance Showdown: DSPE-PEG-OH vs. DSPE-PEG-NH2 in Liposomal Formulations
For Immediate Release
In the dynamic landscape of drug delivery, the surface functionalization of liposomal nanoparticles plays a pivotal role in determining their biological fate and therapeutic efficacy. Among the most utilized PEGylated phospholipids, 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[poly(ethylene glycol)] (DSPE-PEG) derivatives are paramount. This guide provides a comprehensive in vitro performance comparison of two key variants: DSPE-PEG-OH, with a terminal hydroxyl group, and DSPE-PEG-NH2, with a terminal amine group. This analysis is tailored for researchers, scientists, and drug development professionals to facilitate informed decisions in the formulation of next-generation nanomedicines.
The choice between a terminal hydroxyl (-OH) and an amine (-NH2) group on the PEG chain can significantly influence the in vitro characteristics of a liposomal formulation, including its cytotoxicity, drug loading efficiency, cellular uptake, and stability. While both molecules leverage the benefits of the DSPE-PEG backbone for enhanced circulation and stability, their terminal functionalities introduce distinct surface properties.
Executive Summary of In Vitro Performance
The fundamental difference between DSPE-PEG-OH and DSPE-PEG-NH2 lies in the chemical nature of their terminal groups. The hydroxyl group in DSPE-PEG-OH is relatively neutral and can participate in hydrogen bonding. In contrast, the amine group in DSPE-PEG-NH2 is basic and, at physiological pH, is protonated to form a positively charged ammonium (B1175870) group (-NH3+). This positive charge is a key determinant of its in vitro behavior.
Comparative Analysis of Key Performance Indicators
The following tables summarize the expected in vitro performance differences between liposomes formulated with DSPE-PEG-OH and DSPE-PEG-NH2. These comparisons are based on established principles of nanoparticle-cell interactions.
| Performance Metric | DSPE-PEG-OH Liposomes | DSPE-PEG-NH2 Liposomes | Rationale |
| Cytotoxicity | Lower | Higher | The positive surface charge of amine-functionalized liposomes leads to stronger interactions with negatively charged cell membranes, which can cause membrane disruption and induce apoptosis.[1][2] |
| Cellular Uptake | Lower | Higher | Electrostatic attraction between positively charged amine groups and the negatively charged cell surface enhances cellular internalization.[3] |
| Stability (in biological media) | Generally High | Potentially Lower | The PEG backbone provides steric stability to both.[4] However, the positive charge of DSPE-PEG-NH2 may lead to increased opsonization and aggregation in the presence of serum proteins. |
| Drug Loading (encapsulated) | Comparable | Comparable | The terminal functional group has a negligible direct effect on the encapsulation of drugs within the liposome's aqueous core or lipid bilayer. This is primarily influenced by the drug's properties and the lipid composition.[5] |
| Bioconjugation Potential | Requires activation | Readily available | The primary amine group of DSPE-PEG-NH2 is nucleophilic and readily participates in conjugation reactions with activated esters (e.g., NHS esters) and other reactive groups, making it ideal for attaching targeting ligands.[6][7] |
Detailed Experimental Protocols
To empirically validate the expected performance differences, the following standard in vitro assays are recommended.
Cytotoxicity Assay (MTT Assay)
Objective: To assess and compare the cytotoxicity of DSPE-PEG-OH and DSPE-PEG-NH2 formulated liposomes on a selected cell line.
Methodology:
-
Cell Seeding: Plate cells (e.g., HeLa, HEK293, or a cancer cell line relevant to the intended application) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Liposome (B1194612) Treatment: Prepare serial dilutions of both DSPE-PEG-OH and DSPE-PEG-NH2 liposomes in cell culture medium. Replace the existing medium in the wells with the liposome-containing medium. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
Incubation: Incubate the cells with the liposomes for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO) or a specialized solubilization buffer, to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells.
Cellular Uptake Assay (Flow Cytometry)
Objective: To quantify and compare the cellular uptake of fluorescently labeled DSPE-PEG-OH and DSPE-PEG-NH2 liposomes.
Methodology:
-
Liposome Labeling: Incorporate a fluorescent lipid (e.g., Rhodamine-PE or NBD-PE) into the liposome formulations of both DSPE-PEG-OH and DSPE-PEG-NH2 during their preparation.
-
Cell Seeding: Seed cells in 6-well plates and culture until they reach 70-80% confluency.
-
Treatment: Treat the cells with the fluorescently labeled liposomes at a defined concentration and incubate for various time points (e.g., 1, 4, and 24 hours).
-
Cell Harvesting: After incubation, wash the cells with phosphate-buffered saline (PBS) to remove non-internalized liposomes. Detach the cells using trypsin.
-
Flow Cytometry Analysis: Analyze the cell suspension using a flow cytometer. Measure the fluorescence intensity of individual cells.
-
Data Analysis: Quantify the mean fluorescence intensity and the percentage of fluorescently positive cells for each liposome formulation and time point.
Drug Loading Efficiency Determination
Objective: To determine the efficiency of encapsulating a model drug within the two types of liposomes.
Methodology:
-
Liposome Preparation: Prepare drug-loaded liposomes using a standard method such as thin-film hydration followed by extrusion. A hydrophilic drug (e.g., doxorubicin) or a lipophilic drug (e.g., curcumin) can be used.
-
Separation of Unencapsulated Drug: Remove the unencapsulated drug from the liposome suspension. This can be achieved by methods such as size exclusion chromatography (e.g., using a Sephadex G-50 column) or dialysis.
-
Liposome Lysis: Disrupt the liposomes to release the encapsulated drug. This can be done by adding a surfactant like Triton X-100 or an organic solvent such as methanol.
-
Drug Quantification: Measure the concentration of the encapsulated drug using a suitable analytical technique, such as UV-Vis spectrophotometry, fluorescence spectroscopy, or high-performance liquid chromatography (HPLC). Also, measure the total amount of drug used initially.
-
Calculation of Encapsulation Efficiency (EE%): EE% = (Amount of encapsulated drug / Total amount of initial drug) x 100
Stability Assay
Objective: To assess the colloidal stability of the liposome formulations over time.
Methodology:
-
Sample Preparation: Prepare suspensions of both DSPE-PEG-OH and DSPE-PEG-NH2 liposomes in a relevant buffer (e.g., PBS, pH 7.4) and also in a buffer containing serum (e.g., 10% fetal bovine serum) to mimic biological conditions.
-
Incubation: Store the samples at 4°C and 37°C.
-
Particle Size and Zeta Potential Measurement: At predetermined time intervals (e.g., 0, 1, 7, and 14 days), measure the particle size (hydrodynamic diameter) and polydispersity index (PDI) using dynamic light scattering (DLS). The zeta potential can also be measured to monitor changes in surface charge.
-
Data Analysis: Plot the changes in particle size and PDI over time. A significant increase in these parameters indicates aggregation and instability.
Visualizing Workflows and Logical Relationships
To further clarify the experimental processes and the underlying principles of performance differences, the following diagrams are provided.
Caption: Experimental workflows for key in vitro performance assays.
Caption: Influence of terminal functional groups on surface properties and in vitro performance.
Conclusion
The selection between DSPE-PEG-OH and DSPE-PEG-NH2 is a critical decision in liposomal drug delivery design and should be guided by the specific therapeutic objective.
-
DSPE-PEG-OH is the preferable choice for applications where minimizing cytotoxicity is a primary concern and when a more "stealth" and non-interactive surface is desired. Its lower cellular uptake may be advantageous for passive targeting strategies that rely on prolonged circulation and accumulation in leaky vasculature, such as the enhanced permeability and retention (EPR) effect in tumors.
-
DSPE-PEG-NH2 is the ideal candidate for targeted drug delivery applications. Its terminal amine group serves as a versatile handle for the covalent attachment of targeting moieties like antibodies, peptides, or aptamers. While the inherent positive charge enhances cellular uptake, it also increases the potential for cytotoxicity, a factor that must be carefully evaluated and controlled in the formulation design.
Ultimately, the empirical data generated from the described experimental protocols will provide the definitive evidence to guide the selection of the optimal DSPE-PEG derivative for a given drug delivery system.
References
- 1. e3s-conferences.org [e3s-conferences.org]
- 2. The role of surface functionality in determining nanoparticle cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Insight into nanoparticle cellular uptake and intracellular targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 4. How does DSPE - PEG2000 improve the stability of liposomes? - Blog [shochem.com]
- 5. tandfonline.com [tandfonline.com]
- 6. DSPE-PEG-NH2, DSPE-PEG-Amine, PEG Lipid- Biopharma PEG [biochempeg.com]
- 7. creativepegworks.com [creativepegworks.com]
A Comparative Guide to Purity Assessment of DSPE-PEG-OH MW 2000 by HPLC
For Researchers, Scientists, and Drug Development Professionals
The purity of DSPE-PEG-OH MW 2000, a critical component in many drug delivery systems, is paramount to ensure the safety, stability, and efficacy of the final therapeutic product. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of such PEGylated lipids. This guide provides a detailed comparison of HPLC with alternative methodologies, supported by experimental data, to assist researchers in selecting the most appropriate analytical strategies for their needs.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
Reversed-phase HPLC, coupled with a universal detector such as a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD), is the industry standard for determining the purity of DSPE-PEG-OH MW 2000.[1] Since DSPE-PEG lacks a significant UV chromophore, these mass-based detectors are essential for quantification and impurity profiling.[1]
The following table summarizes typical performance characteristics of a validated HPLC-CAD/ELSD method for the analysis of DSPE-PEG 2000, synthesized from various literature sources.
| Parameter | Typical Performance | Source |
| Purity Assay (Area %) | > 95% | [1][2] |
| Limit of Detection (LOD) | 0.04 µg on column | [3] |
| Limit of Quantitation (LOQ) | 0.1 µg on column | [3] |
| Precision (%RSD) | < 2% for main peak area | [4][5] |
| Accuracy (Recovery) | 90 - 115% | [6] |
This protocol is a representative method based on literature for the purity analysis of DSPE-PEG derivatives.[2][7]
-
Instrumentation:
-
HPLC system with a quaternary or binary pump
-
Autosampler
-
Column oven
-
Charged Aerosol Detector (CAD)
-
-
Chromatographic Conditions:
-
Column: Hypersil GOLD C8 (1.9 µm, 2.1 x 50 mm) or equivalent C8 or C18 column[2]
-
Mobile Phase A: 5 mM Ammonium Formate in Water[2]
-
Mobile Phase B: 5 mM Ammonium Formate in Isopropanol:Methanol (70:30, v/v)[2]
-
Mobile Phase C: Isopropanol[2]
-
Gradient: A tertiary gradient optimized to separate the main DSPE-PEG peak from potential impurities. An example gradient is as follows[2]:
-
0 min: 60% A, 10% B, 30% C
-
4 min: 20% A, 30% B, 50% C
-
6 min: 10% A, 40% B, 50% C
-
7 min: 10% A, 40% B, 50% C
-
7.1 min: 60% A, 10% B, 30% C
-
12 min: 60% A, 10% B, 30% C
-
-
Flow Rate: 0.5 mL/min[2]
-
Column Temperature: 40°C (Note: Temperature control is crucial as it can affect the elution order of components)[7]
-
Injection Volume: 1 µL[2]
-
-
CAD Settings:
-
Evaporation Temperature: 35°C
-
Nebulizer Gas: Nitrogen at 50 psi
-
Data Collection Rate: 10 Hz
-
-
Sample Preparation:
-
Dissolve DSPE-PEG-OH MW 2000 in absolute ethanol (B145695) or a suitable solvent to a concentration of 1 mg/mL.[2]
-
Caption: Workflow for HPLC-based purity assessment of DSPE-PEG-OH.
Alternative and Complementary Techniques
While HPLC is excellent for separating and quantifying impurities with different polarities, other techniques can provide valuable orthogonal information, particularly regarding the polymeric nature of DSPE-PEG-OH.
SEC-MALS is a powerful technique for determining the absolute molar mass and size distribution of macromolecules in solution.[8] It is particularly useful for identifying high molecular weight impurities such as aggregates or cross-linked species, which may not be well-resolved or may co-elute with the main peak in reversed-phase HPLC.[1]
| Feature | HPLC-CAD | SEC-MALS |
| Primary Separation Principle | Polarity/Hydrophobicity | Hydrodynamic Size |
| Primary Application | Quantification of impurities, stability studies.[4] | Molar mass distribution, aggregation, polydispersity.[8] |
| Strengths | High resolution for small molecule impurities, high sensitivity. | Absolute molar mass determination, sensitive to high MW aggregates.[1] |
| Limitations | May not resolve species with similar polarity, limited information on molar mass distribution.[9] | Lower resolution for small molecule impurities with similar size. |
| Impurity Detection | Excellent for un-PEGylated DSPE, hydrolysis products, and other small molecule impurities.[2] | Excellent for detecting dimers, trimers, and higher-order aggregates. |
¹H NMR spectroscopy is an invaluable tool for structural confirmation and can be used to assess purity by identifying and quantifying impurities with distinct proton signals.[3] It can provide information on the average number of PEG units and confirm the presence of the terminal hydroxyl group.
Common Impurities in DSPE-PEG-OH MW 2000
Understanding the potential impurities is crucial for developing appropriate analytical methods. Common impurities can include:
-
Un-PEGylated DSPE: The starting phospholipid material.[2]
-
DSPE-PEG-DSPE dimer: A dimeric species formed during synthesis.[2]
-
Hydrolysis products: Cleavage of the ester bonds in the DSPE moiety.[6]
-
PEG diol: Free polyethylene (B3416737) glycol not conjugated to DSPE.
-
Oxidation products: Degradation of the PEG chain.
The following diagram illustrates the relationship between the analytical techniques and the types of impurities they are best suited to detect.
Caption: Correlation of analytical techniques with detectable impurities.
Conclusion
For comprehensive purity assessment of DSPE-PEG-OH MW 2000, a multi-faceted approach is recommended. HPLC with a universal detector like CAD or ELSD should be the primary method for quantitative purity analysis and stability testing.[4] This should be complemented by SEC-MALS to characterize the molar mass distribution and detect aggregates, which are critical quality attributes for a polymeric excipient. NMR spectroscopy provides essential structural confirmation and can offer an orthogonal method for purity assessment. By employing these complementary techniques, researchers can gain a thorough understanding of their DSPE-PEG-OH MW 2000 material, ensuring the quality and consistency of their research and drug development efforts.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. DSPE-PEG-OH, MW 2,000 | BroadPharm [broadpharm.com]
- 3. Characterization of DSPE-PEG2000 and its Complex with Doxorubicin Using NMR Spectroscopy and Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. lcms.cz [lcms.cz]
- 6. researchgate.net [researchgate.net]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. biorxiv.org [biorxiv.org]
- 9. separations.us.tosohbioscience.com [separations.us.tosohbioscience.com]
Decoding the Certificate of Analysis for DSPE-PEG-OH MW 2000: A Guide for Researchers
For scientists and professionals in drug development, the Certificate of Analysis (CoA) for a critical excipient like 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[hydroxyl(polyethylene glycol)-2000] (DSPE-PEG-OH MW 2000) is more than just a document; it's a blueprint for quality and reproducibility. This guide provides a detailed explanation of a typical CoA for DSPE-PEG-OH MW 2000, compares its key attributes with other common PEGylated lipids, and offers standardized protocols for its application and evaluation in liposomal drug delivery systems.
Understanding the Certificate of Analysis
A Certificate of Analysis for DSPE-PEG-OH MW 2000 provides a comprehensive summary of its quality control testing. Each parameter is a critical indicator of the material's identity, purity, and performance characteristics.
Table 1: Representative Certificate of Analysis for DSPE-PEG-OH MW 2000
| Parameter | Specification | Result | Method | Significance |
| Appearance | White to off-white solid | Conforms | Visual | Confirms the physical state and absence of visible impurities. |
| Identity by ¹H NMR | Conforms to structure | Conforms | ¹H NMR Spectroscopy | Verifies the chemical structure of the DSPE, PEG, and hydroxyl end-group. |
| Purity by HPLC-ELSD | ≥ 95.0% | 98.5% | HPLC with Evaporative Light Scattering Detection | Quantifies the percentage of the desired compound, indicating the level of impurities. |
| Average Molecular Weight (Mw) by MALDI-TOF MS | 1900 - 2100 Da | 2015 Da | Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry | Determines the weight-average molecular weight of the PEG chain, crucial for performance.[1][2] |
| Polydispersity (Đ) by MALDI-TOF MS | ≤ 1.10 | 1.05 | Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry | Measures the breadth of the molecular weight distribution of the PEG chains. A lower value indicates a more uniform product.[1] |
| Fatty Acid Composition by GC-FID | ≥ 99% C18:0 | 99.5% C18:0 | Gas Chromatography with Flame Ionization Detection | Confirms the identity and purity of the distearoyl (C18:0) lipid chains. |
| Residual Solvents | Per USP <467> | Conforms | Headspace GC-MS | Ensures that residual solvents from the manufacturing process are below safe limits. |
| Endotoxin | ≤ 25 EU/mg | < 0.1 EU/mg | Limulus Amebocyte Lysate (LAL) Test | Quantifies bacterial endotoxins to ensure the material is suitable for parenteral applications. |
Performance Comparison with Alternative PEGylated Lipids
The choice of a PEGylated lipid can significantly impact the physicochemical properties and in vivo performance of a nanoparticle formulation. DSPE-PEG-OH MW 2000 offers a versatile platform, but alternatives with different functional groups or lipid anchors may be advantageous for specific applications.
Table 2: Comparison of DSPE-PEG-OH MW 2000 with Other PEGylated Lipids
| Feature | DSPE-PEG-OH MW 2000 | DSPE-PEG-COOH MW 2000 | DSPE-PEG-Maleimide MW 2000 | DMPE-PEG 2000 |
| Functional Group | Hydroxyl (-OH) | Carboxyl (-COOH) | Maleimide | Methoxy (-OCH₃) |
| Reactivity | Can be activated for conjugation. | Reacts with amines to form amide bonds.[3] | Reacts with thiols (e.g., on peptides, antibodies). | Inert, primarily for steric stabilization.[4] |
| Application | Surface modification, further chemical derivatization.[5] | Covalent attachment of targeting ligands with primary amines.[6] | Site-specific conjugation of thiol-containing ligands. | "Stealth" liposomes to prolong circulation.[7] |
| Lipid Anchor Phase Transition Temp. (Tm) | High (~55°C for DSPE) | High (~55°C for DSPE) | High (~55°C for DSPE) | Lower (~23°C for DMPE) |
| Liposome (B1194612) Stability | Forms stable liposomes with low drug leakage. | Similar stability to DSPE-PEG-OH. | Similar stability to DSPE-PEG-OH. | May form less stable liposomes with higher drug leakage at physiological temperatures. |
Experimental Protocols
To ensure reproducible and comparable results, standardized experimental protocols are essential. The following are key methodologies for evaluating the performance of DSPE-PEG-OH MW 2000 in a liposomal formulation.
Protocol 1: Liposome Formulation by Thin-Film Hydration
This protocol describes the preparation of unilamellar liposomes incorporating DSPE-PEG-OH MW 2000.
Materials:
-
Main phospholipid (e.g., DSPC or HSPC)
-
Cholesterol
-
DSPE-PEG-OH MW 2000
-
Chloroform/Methanol (B129727) solvent mixture (e.g., 2:1 v/v)
-
Hydration buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)
-
Drug for encapsulation (optional)
Procedure:
-
Dissolve the lipids (e.g., DSPC:Cholesterol:DSPE-PEG-OH at a 55:40:5 molar ratio) in the chloroform/methanol mixture in a round-bottom flask.
-
Create a thin lipid film on the flask's inner surface by removing the organic solvent using a rotary evaporator under reduced pressure and at a temperature above the lipid phase transition temperature.
-
Further dry the film under vacuum for at least 2 hours to remove residual solvent.
-
Hydrate the lipid film with the aqueous buffer (containing the hydrophilic drug, if applicable) by vortexing or gentle shaking at a temperature above the lipid's Tm. This results in the formation of multilamellar vesicles (MLVs).
-
To produce small unilamellar vesicles (SUVs), subject the MLV suspension to probe sonication or, preferably, extrusion through polycarbonate membranes of a defined pore size (e.g., 100 nm).
Protocol 2: Characterization of Liposome Size and Polydispersity
Dynamic Light Scattering (DLS) is a standard technique for measuring the hydrodynamic diameter and polydispersity index (PDI) of liposomes.[8]
Procedure:
-
Dilute the liposome suspension with the hydration buffer to an appropriate concentration to avoid multiple scattering effects.
-
Transfer the diluted sample to a clean cuvette.
-
Equilibrate the sample to the desired temperature (e.g., 25°C) in the DLS instrument.
-
Perform the measurement according to the instrument's software. The key parameters to record are the Z-average diameter and the Polydispersity Index (PDI). A PDI value below 0.2 is generally considered indicative of a monodisperse population.[9]
Protocol 3: Determination of Drug Encapsulation Efficiency
This protocol determines the percentage of the initial drug that is successfully entrapped within the liposomes.
Procedure:
-
Separate the unencapsulated (free) drug from the liposomes. This can be achieved by size exclusion chromatography (e.g., using a Sephadex G-50 column) or by dialysis.
-
Disrupt the liposomes to release the encapsulated drug. This can be done by adding a suitable solvent like methanol or a detergent like Triton X-100.
-
Quantify the drug concentration in the total liposome formulation (before separation) and in the fraction containing the free drug using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
Calculate the Encapsulation Efficiency (EE%) using the following formula: EE% = [(Total Drug - Free Drug) / Total Drug] x 100
Protocol 4: In Vitro Drug Release Study
This protocol evaluates the rate of drug release from the liposomes over time, which is critical for predicting in vivo performance.[10]
Procedure:
-
Place a known concentration of the drug-loaded liposome suspension into a dialysis bag (with a molecular weight cut-off that allows the free drug to pass through but retains the liposomes).
-
Submerge the dialysis bag in a release medium (e.g., PBS at pH 7.4 or a buffer mimicking physiological conditions) at 37°C with constant stirring.
-
At predetermined time intervals, withdraw aliquots from the release medium and replace with an equal volume of fresh medium to maintain sink conditions.
-
Quantify the amount of drug released into the medium at each time point using a suitable analytical method.
-
Plot the cumulative percentage of drug released as a function of time.
Visualizing Workflows and Relationships
The following diagrams illustrate the key processes and concepts discussed in this guide.
Caption: Experimental workflow for liposome formulation and characterization.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. fda.gov [fda.gov]
- 4. Application of poly(ethylene glycol)–distearoylphosphatidylethanolamine (PEG-DSPE) block copolymers and their derivatives as nanomaterials in drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DSPE-PEG-OH, MW 2,000 | BroadPharm [broadpharm.com]
- 6. CN102980963A - Method for determining drug encapsulation efficiency in liposomes - Google Patents [patents.google.com]
- 7. Effect of the lipid chain melting transition on the stability of DSPE-PEG(2000) micelles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. news-medical.net [news-medical.net]
- 9. Effect of PEG Pairing on the Efficiency of Cancer-Targeting Liposomes [thno.org]
- 10. Preparation, characterization, and in vitro release study of albendazole-encapsulated nanosize liposomes - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of DSPE-PEG-OH from Different Suppliers: A Guide for Researchers
For researchers, scientists, and drug development professionals, the selection of raw materials is a critical step that can significantly impact the efficacy, stability, and safety of nanomedicines. 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[hydroxyl(polyethylene glycol)] (DSPE-PEG-OH) is a key excipient in many drug delivery systems, valued for its ability to prolong circulation time and improve stability.[1][2] However, variability in the quality of DSPE-PEG-OH from different suppliers can introduce unforeseen challenges. This guide provides a comparative analysis of DSPE-PEG-OH from various sources, supported by experimental data, to aid in making informed procurement decisions.
A recent study meticulously characterized DSPE-mPEG (a close analog of DSPE-PEG-OH) from four different vendors, revealing significant disparities in their impurity profiles and polyethylene (B3416737) glycol (PEG) chain length distributions.[3] These differences can have a profound impact on the performance of lipid nanoparticle formulations.[3]
Comparative Analysis of DSPE-PEG from Four Vendors
A study utilizing liquid chromatography with charged aerosol detection (CAD) and high-resolution mass spectrometry (HRAM MS) provided a detailed comparison of DSPE-mPEG 2000 from four different suppliers (referred to as Vendors A, B, C, and D).[3] The findings are summarized below.
Table 1: Impurity Profiling of DSPE-mPEG from Different Vendors [3]
| Impurity | Vendor A | Vendor B | Vendor C | Vendor D |
| Impurity 1 | ✓ | |||
| Impurity 2 | ✓ | |||
| DSPE | ✓ | |||
| Impurity 4 | ✓ | |||
| Impurity 5 | ✓ | |||
| Impurity 6 | ✓ | ✓ |
Presence of an impurity is indicated by a checkmark (✓).
Table 2: Polydispersity and Molecular Weight of DSPE-mPEG from Different Vendors [3]
| Vendor | Average Molar Mass (Da) | Polydispersity Index (PDI) |
| Vendor A | Not Reported | Not Reported |
| Vendor B | Higher Mass Distribution | Similar to Vendor D |
| Vendor C | Not Reported | Not Reported |
| Vendor D | Lower Mass Distribution | Similar to Vendor B |
The study highlighted that even with similar Polydispersity Indices (PDI), the average molar masses of the DSPE-PEG from different vendors could be markedly different, which could impact the properties of lipid nanoparticles.[3] For instance, the material from Vendor B exhibited a distribution with higher masses compared to Vendor D.[3]
Experimental Protocols
The characterization of DSPE-PEG-OH is crucial for ensuring the quality and consistency of drug delivery formulations. Below are detailed methodologies for key experiments.
DSPE-PEG Micelle Formulation
A common method for preparing DSPE-PEG micelles is the thin-film hydration technique, particularly for encapsulating hydrophobic drugs.[4]
Materials:
-
DSPE-PEG-OH
-
Hydrophobic drug (e.g., Doxorubicin)
-
Organic solvent (e.g., Chloroform, Methanol)[4]
-
Aqueous buffer (e.g., Phosphate-Buffered Saline (PBS) pH 7.4)[4]
-
Round-bottom flask
-
Rotary evaporator
-
Water bath sonicator or extruder
-
Syringe filters (0.22 µm)[4]
Procedure:
-
Dissolution: Dissolve DSPE-PEG-OH and the hydrophobic drug in the organic solvent in a round-bottom flask.[4]
-
Film Formation: Evaporate the organic solvent using a rotary evaporator to form a thin lipid film on the flask's interior.
-
Hydration: Hydrate the lipid film with the aqueous buffer by rotating the flask at a temperature above the lipid's transition temperature.
-
Sonication/Extrusion: Reduce the particle size and lamellarity of the micelles by sonication or extrusion through polycarbonate membranes.
-
Sterilization: Filter the micelle solution through a 0.22 µm syringe filter for sterilization and removal of larger aggregates.[4]
Characterization of DSPE-PEG Micelles
a) Particle Size and Zeta Potential Analysis
Dynamic Light Scattering (DLS) is used to determine the hydrodynamic diameter, polydispersity index (PDI), and zeta potential of the micelles.[4][5]
Procedure:
-
Sample Preparation: Dilute the micelle formulation in the aqueous buffer to an appropriate concentration.
-
Measurement: Place the diluted sample in a cuvette and analyze using a DLS instrument.
-
Data Acquisition: Allow the sample to equilibrate at 25°C before measuring the Z-average, PDI, and zeta potential. A PDI value below 0.3 is generally considered acceptable.[4]
b) Impurity Profiling and Polydispersity Analysis by LC-MS
A combination of liquid chromatography with charged aerosol detection (CAD) and high-resolution accurate mass (HRAM) MS can be used for detailed characterization.[3]
Procedure:
-
Chromatography: Perform separations on a C8 column with a tertiary gradient of ammonium (B1175870) formate (B1220265) in water, isopropanol-methanol, and isopropanol.[3]
-
Detection: Use CAD for quantitative impurity profiling and HRAM MS for impurity identification and determination of PEG polydispersity.[3]
Visualizing Experimental Workflows and Pathways
Experimental Workflow for DSPE-PEG Micelle Formulation and Characterization
Caption: Workflow for DSPE-PEG-OH micelle formulation and subsequent characterization.
Logical Flow for Supplier Selection
Caption: Decision-making workflow for selecting a DSPE-PEG-OH supplier.
Signaling Pathway for Targeted Drug Delivery
DSPE-PEG can be functionalized with targeting ligands, such as RGD peptides, to direct nanoparticles to specific cells.[6]
Caption: Pathway of an RGD-functionalized liposome for targeted drug delivery.
References
- 1. DSPE-PEG: a distinctive component in drug delivery system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. DSPE-PEG: a distinctive component in drug delivery system PMID: 25594410 | MedChemExpress [medchemexpress.eu]
- 3. biorxiv.org [biorxiv.org]
- 4. benchchem.com [benchchem.com]
- 5. Preparation of DSPE-PEG-cRGD Modified Cationic Liposomes for Delivery of OC-2 shRNA and The Antitumor Effects on Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel RGD-lipid conjugate-modified liposomes for enhancing siRNA delivery in human retinal pigment epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the In Vivo Maze: A Comparative Guide to DSPE-PEG-OH Liposome Circulation Time
For researchers, scientists, and drug development professionals, optimizing the in vivo circulation time of liposomal drug carriers is a critical step in enhancing therapeutic efficacy. This guide provides an objective comparison of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[hydroxyl(polyethylene glycol)] (DSPE-PEG-OH) liposomes with alternative formulations, supported by experimental data and detailed protocols to aid in your research and development endeavors.
The ability of liposomes to evade rapid clearance by the mononuclear phagocyte system (MPS) is paramount for successful drug delivery. The incorporation of polyethylene (B3416737) glycol (PEG) onto the liposome (B1194612) surface, a process known as PEGylation, creates a hydrophilic protective layer that sterically hinders the adsorption of opsonin proteins, thereby reducing MPS uptake and significantly extending circulation time. This "stealth" effect is crucial for enabling passive targeting to tumor tissues through the enhanced permeability and retention (EPR) effect. DSPE-PEG-OH is a key component in the formulation of these long-circulating liposomes.
Comparative Analysis of In Vivo Circulation Times
The in vivo circulation half-life is a key metric for evaluating the performance of long-circulating liposomes. Below is a summary of quantitative data from various studies, comparing DSPE-PEG-OH analogous liposomes with other formulations.
| Liposome Formulation | Key Components | Animal Model | Circulation Half-life (t½) | Reference |
| PEGylated Liposomes (DSPE-PEG2000) | DSPC/Cholesterol/DSPE-PEG2000 | Mice | > 24 hours | [1](2) |
| PEGylated Liposomes (DOPE-PEG5000) | Egg PC/Cholesterol/DOPE-PEG5000 | Mice | ~5 hours | [3](3) |
| Non-PEGylated (Conventional) Liposomes | Egg PC/Cholesterol | Mice | < 30 minutes | [3](3) |
| PEGylated Liposomes (pH-sensitive) | DOPE/CHEMS/DSPE-PEG2000 | Mice | 160.0 minutes | [4](5) |
| Non-PEGylated Liposomes (pH-sensitive) | DOPE/CHEMS/DSPE | Mice | 118.3 minutes | [4](5) |
| PEG-PE Modified Liposomes (PEG 2000) | Not specified | Mice | 21 minutes | [6](7) |
| PEG-PE Modified Liposomes (PEG 5000) | Not specified | Mice | 75 minutes | [6](7) |
| Unmodified Liposomes | Not specified | Mice | 13 minutes | [6](7) |
Note: The terminal group of the DSPE-PEG (e.g., -OH or -OCH3) is often not specified in older literature, with DSPE-mPEG (methoxy-terminated) being common. However, for the purpose of creating a steric barrier, DSPE-PEG-OH is expected to have a comparable effect on circulation time.
Factors Influencing In Vivo Circulation Time
Several factors critically influence the circulation longevity of liposomes. Understanding these parameters is essential for designing effective drug delivery vehicles.
Factors affecting liposome circulation time.
-
Size: Liposomes with a diameter of less than 300 nm are essential for prolonging residence time in the blood.[3] Optimal sizes for prolonged circulation are often in the range of 160-220 nm.[8]
-
PEGylation: The presence of PEG on the liposome surface is a dominant factor in extending circulation time.[3][8] The molecular weight of the PEG chain also plays a role, with longer chains generally providing better steric hindrance.[3] At least 3 mol% of amphipathic PEG is typically required for a significant effect.[3]
-
Lipid Composition: The rigidity of the lipid bilayer, often enhanced by the inclusion of high-phase-transition lipids like distearoylphosphatidylcholine (DSPC) and cholesterol, contributes to increased circulation times.[3]
-
Surface Charge: While PEGylation provides a neutral hydrophilic surface, the underlying charge of the liposome can influence protein interactions.
Experimental Protocols
Preparation of DSPE-PEG-OH Liposomes by Thin-Film Hydration and Extrusion
This method is one of the simplest and most common for preparing liposomes in a laboratory setting.[1][9]
Liposome preparation workflow.
Materials:
-
1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)
-
Cholesterol (Chol)
-
1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[hydroxyl(polyethylene glycol)-2000] (DSPE-PEG2000-OH)
-
Chloroform (B151607) or a chloroform/methanol mixture
-
Hydration buffer (e.g., phosphate-buffered saline, PBS)
-
Round-bottom flask
-
Rotary evaporator
-
Water bath sonicator (optional)
-
Liposome extruder
-
Polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Lipid Dissolution: Dissolve DSPC, cholesterol, and DSPE-PEG2000-OH in chloroform or a suitable organic solvent mixture in a round-bottom flask. A common molar ratio is 55:40:5 (DSPC:Chol:DSPE-PEG2000-OH).
-
Thin Film Formation: Remove the organic solvent using a rotary evaporator under reduced pressure. This will form a thin, uniform lipid film on the inner surface of the flask.
-
Hydration: Hydrate the lipid film by adding the aqueous buffer (e.g., PBS) to the flask. The temperature of the buffer should be above the phase transition temperature of the lipids. Agitate the flask to facilitate the formation of multilamellar vesicles (MLVs).
-
Sonication (Optional): To reduce the size of the MLVs, the suspension can be sonicated using a bath sonicator.
-
Extrusion: To obtain unilamellar vesicles of a defined size, pass the liposome suspension through polycarbonate membranes with a specific pore size (e.g., 100 nm) using a liposome extruder. This step should be repeated multiple times (e.g., 10-20 times) to ensure a narrow size distribution.[10]
-
Purification: Remove any unencapsulated material by methods such as dialysis or size exclusion chromatography.
In Vivo Circulation Time Measurement in Mice
This protocol outlines a common method for determining the pharmacokinetic profile of liposomes in a murine model.
In vivo circulation time measurement workflow.
Materials:
-
Liposome suspension
-
A non-exchangeable, non-metabolizable radiolabeled lipid marker (e.g., ³H-cholesteryl hexadecyl ether)
-
Mice (e.g., BALB/c)
-
Syringes and needles for injection and blood collection
-
Tubes for blood collection containing an anticoagulant (e.g., EDTA)
-
Scintillation counter and vials
-
Scintillation cocktail
Procedure:
-
Liposome Radiolabeling: Incorporate a trace amount of a radiolabeled lipid marker into the lipid mixture during the liposome preparation process.
-
Animal Dosing: Administer a defined dose of the radiolabeled liposome suspension to mice via intravenous injection (e.g., through the tail vein).
-
Blood Sampling: At predetermined time points (e.g., 5 min, 1, 4, 8, 24, and 48 hours) after injection, collect small blood samples from the mice.
-
Radioactivity Measurement: Measure the radioactivity in each blood sample using a scintillation counter.
-
Data Analysis:
-
Calculate the percentage of the injected dose remaining in the circulation at each time point, assuming a total blood volume (e.g., approximately 7% of the mouse's body weight).
-
Plot the percentage of the injected dose in the blood versus time.
-
Determine the circulation half-life (t½) from the resulting pharmacokinetic curve.
-
Mechanism of Liposome Clearance by the Mononuclear Phagocyte System (MPS)
The primary mechanism for the clearance of liposomes from the bloodstream is uptake by the cells of the MPS, particularly macrophages in the liver (Kupffer cells) and spleen.[11] This process involves opsonization, where plasma proteins bind to the liposome surface, marking them for phagocytosis.
Liposome clearance by macrophages.
PEGylated liposomes, such as those formulated with DSPE-PEG-OH, effectively evade this clearance mechanism. The dense, hydrophilic PEG layer creates a steric barrier that prevents the binding of opsonins. This "stealth" characteristic is the key to their prolonged circulation in the bloodstream, allowing for greater accumulation at target sites like tumors.[11]
Conclusion
The in vivo circulation time of liposomes is a multifaceted parameter influenced by a variety of physicochemical properties. DSPE-PEG-OH is a well-established and effective component for creating long-circulating "stealth" liposomes. By carefully controlling factors such as size, PEG density, and lipid composition, researchers can tailor the pharmacokinetic profile of their liposomal formulations to meet specific therapeutic needs. The experimental protocols provided in this guide offer a foundation for the systematic evaluation of these critical parameters in a preclinical setting.
References
- 1. researchgate.net [researchgate.net]
- 2. Prolonged circulation time in vivo of large unilamellar liposomes composed of distearoyl phosphatidylcholine and cholesterol containing amphipathic poly(ethylene glycol) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Prolonged circulation time in vivo of large unilamellar liposomes composed of distearoyl phosphatidylcholine and cholesterol containing amphipathic poly(ethylene glycol) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nanomedicinelab.com [nanomedicinelab.com]
- 5. Influence of PEG coating on the biodistribution and tumor accumulation of pH-sensitive liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeted Liposomal Drug Delivery to Monocytes and Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [Effect of membrane modification by PEG on prolongation of circulation time of liposomes in blood in vivo] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. 2024.sci-hub.se [2024.sci-hub.se]
- 11. PEGylated liposomes: immunological responses - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of DSPE-PEG-OH MW 2000: A Guide for Laboratory Professionals
For researchers and scientists engaged in drug development, the proper handling and disposal of chemical reagents like DSPE-PEG-OH MW 2000 is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of this substance, ensuring compliance with safety regulations and fostering a secure research environment.
While some suppliers may classify DSPE-PEG-OH MW 2000 as non-hazardous, it is imperative to follow a cautious approach due to conflicting safety data. One Safety Data Sheet (SDS) indicates that this compound is harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Therefore, treating it as a hazardous substance for disposal purposes is the recommended best practice.
Hazard Classification Summary
For clarity, the hazard classifications for DSPE-PEG-OH MW 2000 are summarized in the table below. This information underscores the importance of appropriate disposal methods to mitigate potential environmental and health risks.
| Hazard Classification | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[1] |
| Acute Aquatic Toxicity | Category 1 | H400: Very toxic to aquatic life[1] |
| Chronic Aquatic Toxicity | Category 1 | H410: Very toxic to aquatic life with long lasting effects[1] |
Standard Operating Procedure for Disposal
Adherence to a standardized disposal protocol is essential. The following steps provide a clear workflow for the safe and compliant disposal of DSPE-PEG-OH MW 2000.
Step 1: Personal Protective Equipment (PPE)
Before handling the material, ensure you are wearing the appropriate personal protective equipment. This includes:
-
Safety Goggles: To protect your eyes from potential splashes.
-
Gloves: Chemical-resistant gloves are necessary to prevent skin contact.
-
Lab Coat: To protect your clothing and skin.
Step 2: Waste Collection
All materials contaminated with DSPE-PEG-OH MW 2000, including unused product, empty containers, and contaminated lab supplies (e.g., pipette tips, vials), must be collected as chemical waste.
-
Do not dispose of this material down the drain or in regular trash.
-
Use a designated, leak-proof, and clearly labeled hazardous waste container. The label should include the chemical name: "DSPE-PEG-OH MW 2000".
Step 3: Waste Segregation
Segregate the DSPE-PEG-OH MW 2000 waste from other laboratory waste streams to prevent accidental chemical reactions. It should be stored in a designated area for hazardous chemical waste.
Step 4: Arrange for Professional Disposal
Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste. They will ensure that the material is disposed of in an approved waste disposal plant in accordance with all local, state, and federal regulations[1].
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of DSPE-PEG-OH MW 2000.
Caption: A workflow diagram for the safe disposal of DSPE-PEG-OH MW 2000.
By following these procedures, laboratory professionals can ensure the safe handling and disposal of DSPE-PEG-OH MW 2000, contributing to a safer research environment and protecting the ecosystem.
References
Personal protective equipment for handling DSPE-PEG-OH, MW 2000
Essential Safety and Handling Guide for DSPE-PEG-OH, MW 2000
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[hydroxyl(polyethylene glycol)-2000] (this compound). It outlines essential personal protective equipment (PPE), procedural steps for safe handling, and a comprehensive disposal plan to ensure a secure laboratory environment.
Important Note on Hazard Classification: Safety Data Sheets (SDS) from different suppliers for this compound present conflicting hazard information. While some classify it as non-hazardous, others indicate potential for acute oral toxicity and significant aquatic toxicity[1]. Therefore, this guide adopts a precautionary approach, recommending that the substance be handled as potentially hazardous to ensure the highest level of safety.
Hazard Identification and Classification
Based on a conservative assessment of available safety data, the following hazard classifications should be considered when handling this compound.
| Hazard Classification | GHS Pictogram | Hazard Statement | Precautionary Statements |
| Acute Toxicity, Oral (Category 4) | GHS07 (Exclamation Mark) | H302: Harmful if swallowed | P264: Wash skin thoroughly after handling.P270: Do not eat, drink or smoke when using this product.P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.P330: Rinse mouth. |
| Acute Aquatic Toxicity (Category 1) | GHS09 (Environment) | H400: Very toxic to aquatic life | P273: Avoid release to the environment. |
| Chronic Aquatic Toxicity (Category 1) | GHS09 (Environment) | H410: Very toxic to aquatic life with long lasting effects | P391: Collect spillage.P501: Dispose of contents/container to an approved waste disposal plant. |
Table 1: GHS Hazard Classification for this compound (Conservative Approach)[1]
Personal Protective Equipment (PPE)
Strict adherence to PPE protocols is mandatory to minimize exposure and ensure personal safety.
| Protective Equipment | Specification and Use |
| Eye Protection | ANSI Z87.1 compliant safety glasses with side shields are the minimum requirement.[2] For splash hazards, chemical safety goggles and a face shield should be worn.[3][4] |
| Hand Protection | Disposable nitrile gloves are the minimum requirement for incidental contact.[2] For prolonged handling, consider double-gloving or using thicker, chemical-resistant gloves. Gloves should be inspected before use and changed immediately if contaminated. |
| Body Protection | A lab coat must be worn to protect personal clothing.[5] Ensure it is buttoned and fits properly. |
| Respiratory Protection | For handling larger quantities of the powder or when there is a risk of aerosolization, a NIOSH-approved N95 or higher-rated respirator is recommended.[6] All work with the powder should ideally be conducted in a chemical fume hood or a ventilated enclosure.[7] |
Table 2: Recommended Personal Protective Equipment (PPE)
Operational and Disposal Plans
Proper operational procedures and waste disposal are critical for maintaining a safe and compliant laboratory.
Step-by-Step Handling Protocol
-
Preparation and Designated Area:
-
Before handling, ensure you have read and understood the Safety Data Sheet (adopting the more hazardous classification).
-
Designate a specific area for handling this compound, preferably within a chemical fume hood or a powder containment hood.
-
Ensure an eyewash station and safety shower are readily accessible.
-
-
Weighing the Compound:
-
DSPE-PEG-OH is typically a solid or powder. To prevent inhalation of dust, handle with care.
-
Use a spatula to carefully transfer the powder. Avoid creating dust clouds.
-
Weigh the compound on an analytical balance, preferably within the ventilated enclosure.
-
-
Solubilization and Use:
-
When dissolving the compound, add the solvent slowly to the solid to prevent splashing.
-
Keep containers closed when not in use to prevent contamination and accidental spills.
-
-
Post-Handling:
-
Thoroughly decontaminate the work area with an appropriate solvent and then soap and water.
-
Remove PPE carefully to avoid cross-contamination.
-
Wash hands thoroughly with soap and water after removing gloves.[1]
-
Emergency Procedures
| Incident | Immediate Action |
| Spill | 1. Alert others in the immediate area. 2. Evacuate the area if the spill is large or if you feel it is unsafe. 3. Wearing appropriate PPE, cover the spill with an absorbent material, working from the outside in to contain it.[8] 4. Gently sweep up the absorbed material and place it in a sealed, labeled hazardous waste container.[9] 5. Decontaminate the spill area. |
| Skin Contact | 1. Immediately remove contaminated clothing. 2. Flush the affected skin with copious amounts of water for at least 15 minutes. 3. Seek medical attention if irritation develops. |
| Eye Contact | 1. Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open. 2. Seek immediate medical attention. |
| Inhalation | 1. Move the affected person to fresh air. 2. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. 3. Seek immediate medical attention. |
Table 3: Emergency First Aid Procedures
Disposal Plan
Due to its classification as very toxic to aquatic life, this compound and any materials contaminated with it must be disposed of as hazardous waste.[1][10]
-
Waste Collection:
-
Container Labeling:
-
Label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
-
Storage and Disposal:
-
Store the sealed waste container in a designated satellite accumulation area.
-
Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[8]
-
Safe Handling Workflow
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting, from initial preparation to final disposal.
Caption: Workflow for Safe Handling of this compound.
References
- 1. DSPE-PEG2000-OH (DSPE-PEG hydroxyl)|892144-24-0|MSDS [dcchemicals.com]
- 2. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 3. Components of Personal Protective Equipment (PPE) - MN Dept. of Health [health.state.mn.us]
- 4. hazmatschool.com [hazmatschool.com]
- 5. benchchem.com [benchchem.com]
- 6. 1,2-Distearoyl-sn-glycero-3-phosphoethanolamine = 99 1069-79-0 [sigmaaldrich.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. westlab.com [westlab.com]
- 9. Chemical Spills | Emergency Management [emergency.fsu.edu]
- 10. Aquatic toxicity of waterpipe wastewater chemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Impact of Chemical Waste | Enva [enva.com]
- 12. blog.idrenvironmental.com [blog.idrenvironmental.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
